An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-methylphenol Abstract 3,5-Dibromo-2-methylphenol is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This guide pro...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-methylphenol
Abstract
3,5-Dibromo-2-methylphenol is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of its primary synthesis pathways, focusing on the electrophilic bromination of 2-methylphenol (o-cresol). We will delve into the mechanistic underpinnings of this reaction, explore variations in experimental protocols, and discuss the critical factors influencing yield and purity. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Strategic Importance
3,5-Dibromo-2-methylphenol serves as a key building block in organic synthesis. Its disubstituted phenolic structure with bromine atoms at the meta-positions relative to the hydroxyl group and ortho to the methyl group makes it a versatile precursor. The bromine atoms can be readily displaced or used in cross-coupling reactions, while the phenolic hydroxyl group can be derivatized, offering multiple avenues for molecular elaboration. Its importance is underscored by its role in the synthesis of more complex molecules with potential biological activity.
The primary route to 3,5-Dibromo-2-methylphenol involves the direct bromination of 2-methylphenol. The hydroxyl and methyl groups on the aromatic ring are ortho- and para-directing activators for electrophilic aromatic substitution. This inherent directing effect presents a challenge in achieving selective dibromination at the 3 and 5 positions while avoiding the formation of other brominated isomers. Therefore, careful control of reaction conditions is paramount.
Mechanistic Insights into Electrophilic Bromination
The synthesis of 3,5-Dibromo-2-methylphenol from 2-methylphenol is a classic example of electrophilic aromatic substitution. The reaction proceeds through the attack of an electrophilic bromine species on the electron-rich aromatic ring of 2-methylphenol.
The Role of the Brominating Agent
Several brominating agents can be employed, with molecular bromine (Br₂) being the most common. In a polar solvent, Br₂ can become polarized, or a Lewis acid catalyst can be used to generate a more potent electrophile. N-Bromosuccinimide (NBS) is another effective brominating agent, often used for its ability to provide a low, steady concentration of bromine, which can help control selectivity.
Directing Effects of Substituents
The hydroxyl (-OH) and methyl (-CH₃) groups of 2-methylphenol are both activating and ortho-, para-directing. The hydroxyl group is a stronger activator than the methyl group. The initial bromination will preferentially occur at the positions most activated by both groups, which are the para-position (position 5) and the ortho-position (position 3) relative to the hydroxyl group. The steric hindrance from the methyl group at position 2 can influence the regioselectivity, favoring substitution at the less hindered position 5 first, followed by position 3.
Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-2-methylphenol
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physicochemical properties, spectroscopic profile, and handling of 3,5-Dibrom...
Author: BenchChem Technical Support Team. Date: January 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physicochemical properties, spectroscopic profile, and handling of 3,5-Dibromo-2-methylphenol.
Introduction: Strategic Importance in Synthesis
3,5-Dibromo-2-methylphenol (CAS No. 14122-00-0) is a halogenated aromatic compound of significant interest in synthetic chemistry. As with many brominated phenolic compounds, it serves as a versatile intermediate in the creation of more complex molecules for pharmaceuticals, agrochemicals, and flame retardants.[1] The strategic placement of two bromine atoms, a hydroxyl group, and a methyl group on the benzene ring offers multiple reactive sites and modulates the electronic and steric properties of the molecule, making it a valuable building block for targeted synthesis. This guide provides a detailed examination of its fundamental properties to facilitate its effective use in research and development.
Caption: Molecular structure of 3,5-Dibromo-2-methylphenol.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for designing reaction conditions, purification strategies, and formulation protocols. While experimental data for 3,5-Dibromo-2-methylphenol is not extensively published, the properties can be reliably predicted and inferred from closely related isomers and analogs.
The acidity of the phenolic hydroxyl group is influenced by the electron-withdrawing bromine atoms and the electron-donating methyl group. The pKa is expected to be lower (more acidic) than that of 2-methylphenol (~10.3).
Structural elucidation and purity assessment rely on a combination of spectroscopic and analytical techniques. The following sections detail the expected spectral characteristics for 3,5-Dibromo-2-methylphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals:
Aromatic Protons (2H): Two doublets in the aromatic region (~7.0-7.8 ppm). The protons at positions 4 and 6 of the ring are not equivalent and will appear as distinct signals.
Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically in the range of 5-8 ppm.
Methyl Protons (3H): A sharp singlet for the methyl group, expected to be in the range of 2.2-2.5 ppm.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule:
Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-160 ppm). The carbons bearing the bromine atoms (C3, C5) will be significantly shifted downfield. The carbon attached to the hydroxyl group (C1) will also be downfield, while the carbon with the methyl group (C2) will be influenced accordingly.
Methyl Carbon (1C): A single peak in the aliphatic region, typically around 15-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for 3,5-Dibromo-2-methylphenol are:
O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.
C-H (sp²) Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C-H (sp³) Stretch: Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
C=C Aromatic Stretch: One or more sharp bands in the 1450-1600 cm⁻¹ region, indicative of the benzene ring.
C-Br Stretch: Carbon-bromine stretching vibrations are found in the fingerprint region, typically between 500-700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1]
Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum will show three peaks for the molecular ion:
M⁺ (containing two ⁷⁹Br atoms)
[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br)
[M+4]⁺ (containing two ⁸¹Br atoms)
The relative intensities of these peaks will be approximately 1:2:1. For 3,5-Dibromo-2-methylphenol (C₇H₆Br₂O), these peaks would appear around m/z 264, 266, and 268.[5][6]
Experimental Methodologies
The following protocols are standardized procedures for the characterization of a solid organic compound like 3,5-Dibromo-2-methylphenol.
Workflow for Physicochemical Characterization
Caption: General workflow for the synthesis and characterization of 3,5-Dibromo-2-methylphenol.
Protocol 1: NMR Sample Preparation and Analysis
Rationale: To obtain high-resolution spectra for definitive structural assignment. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
Sample Preparation: Accurately weigh 5-10 mg of the purified 3,5-Dibromo-2-methylphenol.
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
Homogenization: Gently vortex or invert the tube until the sample is completely dissolved.
Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to the instrument's standard operating procedures.
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: To confirm the molecular weight, isotopic distribution, and assess the purity of the compound. GC provides separation, while MS provides identification.[1]
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Injection: Inject 1 µL of the solution into the GC-MS instrument.
GC Separation: Use a suitable capillary column (e.g., a nonpolar DB-5ms column) and a temperature program designed to elute the compound of interest. A typical program might start at 100 °C, ramp to 280 °C at 10-20 °C/min, and hold for several minutes.
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Set the MS to scan over a relevant mass range (e.g., m/z 50-400) in electron ionization (EI) mode.
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Examine the mass spectrum of the corresponding peak to identify the molecular ion cluster and characteristic fragment ions.
Synthesis and Reactivity Overview
Synthesis: The most direct route to 3,5-Dibromo-2-methylphenol is through the electrophilic bromination of 2-methylphenol (o-cresol). The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing and activating. The powerful activating nature of the hydroxyl group directs bromination to the positions para (position 5) and ortho (position 3, relative to the methyl group) to it, which are not sterically hindered. A typical procedure involves reacting 2-methylphenol with a brominating agent like liquid bromine in a suitable solvent.[9]
Reactivity: The reactivity of 3,5-Dibromo-2-methylphenol is dictated by its three functional components:
Phenolic Hydroxyl Group: It can undergo O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters, respectively.[1]
Aromatic Ring: The bromine atoms can be substituted via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Bromine Atoms: Can be involved in lithiation-substitution sequences.
Safety and Handling
Based on data for analogous brominated and methylated phenols, 3,5-Dibromo-2-methylphenol should be handled with care.[5][10]
Hazards: Likely to be a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5]
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
PrepChem. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from PrepChem.com. [Link]
ChemWhat. (n.d.). 3,5-Dibromo-2-methylphenol CAS#: 14122-00-0. Retrieved from ChemWhat. [Link]
PubChem. (n.d.). 3,5-Dibromo-4-methylphenol. Retrieved from PubChem. [Link]
PubChemLite. (n.d.). 3,5-dibromo-2-methylphenol (C7H6Br2O). Retrieved from PubChemLite. [Link]
IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from IJSDR. [Link]
ChemBK. (2024). phenol, 3-bromo-5-methyl-. Retrieved from ChemBK. [Link]
NIST. (n.d.). 3,5-Dibromo-4-methylphenol. Retrieved from NIST WebBook. [Link]
PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Retrieved from PubMed. [Link]
FooDB. (2010). Showing Compound 2-Methylphenol (FDB008785). Retrieved from FooDB. [Link]
PubChem. (n.d.). 2-Bromo-5-methylphenol. Retrieved from PubChem. [Link]
An In-depth Technical Guide to 3,5-Dibromo-2-methylphenol: Synthesis, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,5-Dibromo-2-methylphenol. This document mo...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,5-Dibromo-2-methylphenol. This document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to ensure that the described protocols are self-validating. The information contained herein is grounded in established chemical principles and supported by authoritative sources to empower researchers in their synthetic and analytical endeavors.
Introduction
3,5-Dibromo-2-methylphenol, with the Chemical Abstracts Service (CAS) number 14122-00-0 , is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a phenol ring substituted with two bromine atoms and a methyl group, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its synthesis, purification, and comprehensive identification, alongside a discussion of its potential applications in drug discovery and development. Brominated phenols, in general, are recognized as important intermediates in the synthesis of a wide array of products, including pharmaceuticals and agrochemicals.[1]
Part 1: Synthesis and Purification
The synthesis of 3,5-Dibromo-2-methylphenol requires a strategic approach to achieve the desired regioselectivity, as the hydroxyl and methyl groups direct electrophilic substitution to specific positions on the aromatic ring. Direct bromination of 2-methylphenol (o-cresol) would likely lead to a mixture of products, with bromination occurring at the positions activated by the hydroxyl and methyl groups (ortho and para). Therefore, a multi-step synthesis is often necessary to achieve the desired 3,5-dibromo substitution pattern.
Proposed Synthetic Pathway: A Multi-Step Approach
A plausible and controllable route to 3,5-Dibromo-2-methylphenol involves the protection of the hydroxyl group, followed by regioselective bromination, and subsequent deprotection. This strategy ensures that the directing effects of the substituents are managed to favor the formation of the target compound.
Caption: Proposed synthetic workflow for 3,5-Dibromo-2-methylphenol.
Detailed Experimental Protocol: Synthesis
Step 1: Protection of the Hydroxyl Group (Acetylation)
To a solution of 2-methylphenol (1.0 eq) in pyridine (3.0 eq) at 0 °C, slowly add acetic anhydride (1.2 eq).
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.
Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-methylphenyl acetate.
Step 2: Regioselective Bromination
To a solution of 2-methylphenyl acetate (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron(III) bromide (FeBr3).
Slowly add a solution of bromine (2.1 eq) in the same solvent at 0 °C.
Stir the reaction mixture at room temperature for 12-16 hours.
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of the dibrominated product.
Quench the reaction with a saturated solution of sodium thiosulfate.
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
Concentrate the organic layer under reduced pressure to obtain the crude 3,5-dibromo-2-methylphenyl acetate.
Step 3: Deprotection of the Hydroxyl Group (Hydrolysis)
Dissolve the crude 3,5-dibromo-2-methylphenyl acetate in a mixture of methanol and water.
Add a catalytic amount of a strong acid, such as hydrochloric acid.
Reflux the mixture for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification
The crude 3,5-Dibromo-2-methylphenol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.
Part 2: Identification and Characterization
Accurate identification and structural elucidation are critical for ensuring the quality and reliability of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Physicochemical Properties
Property
Value
CAS Number
14122-00-0
Molecular Formula
C₇H₆Br₂O
Molecular Weight
265.93 g/mol
Appearance
Off-white to pale yellow solid (Predicted)
Boiling Point
~285 °C (Predicted)
Spectroscopic Data (Predicted)
Due to the limited availability of experimental spectra in public databases, the following data are predicted based on the chemical structure and established spectroscopic principles.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals:
Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.
Methyl Protons: A singlet in the upfield region (δ 2.0-2.5 ppm), corresponding to the three protons of the methyl group.
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration, but typically in the range of δ 4.5-6.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule:
Aromatic Carbons: Six signals in the downfield region (δ 110-160 ppm). The carbons attached to the bromine atoms will be significantly shifted.
Methyl Carbon: One signal in the upfield region (δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.
C-Br Stretch: Bands in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
Molecular Ion Peak (M+): A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) will be observed at m/z values corresponding to the molecular weight of 3,5-Dibromo-2-methylphenol.
Fragmentation: Common fragmentation pathways may include the loss of a bromine atom, a methyl group, or a carbon monoxide molecule.
Analytical Workflow
Caption: A typical workflow for the analytical characterization of 3,5-Dibromo-2-methylphenol.
Part 3: Potential Applications in Drug Development
Brominated phenols are a class of compounds with diverse biological activities, including antioxidant, anticancer, and antimicrobial properties.[2] The presence of bromine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.
Potential Therapeutic Areas:
Anticancer Agents: The structural motif of 3,5-Dibromo-2-methylphenol could serve as a scaffold for the development of novel anticancer agents. Halogenated phenols have been shown to induce apoptosis and inhibit cancer cell proliferation.
Antimicrobial Agents: Bromophenols isolated from marine sources have demonstrated significant antimicrobial activity.[3] Derivatives of 3,5-Dibromo-2-methylphenol could be explored for their potential as new antibacterial or antifungal drugs.
Enzyme Inhibitors: The phenolic hydroxyl group and the overall electronic nature of the molecule make it a candidate for interacting with the active sites of various enzymes, potentially leading to the development of novel enzyme inhibitors.
The exploration of 3,5-Dibromo-2-methylphenol and its derivatives in these areas represents a promising avenue for future drug discovery research.
Conclusion
This technical guide has provided a comprehensive overview of 3,5-Dibromo-2-methylphenol, from its synthesis and purification to its detailed identification and potential applications. By understanding the underlying chemical principles and employing the robust protocols outlined herein, researchers can confidently synthesize and characterize this valuable compound, paving the way for its use in innovative drug discovery and development programs.
References
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. [Link]
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]
An In-depth Technical Guide to the Spectral Data Analysis of 3,5-Dibromo-2-methylphenol
This guide offers a comprehensive, in-depth analysis of the spectral data for 3,5-Dibromo-2-methylphenol. Tailored for researchers, scientists, and professionals in drug development, this document provides the core techn...
Author: BenchChem Technical Support Team. Date: January 2026
This guide offers a comprehensive, in-depth analysis of the spectral data for 3,5-Dibromo-2-methylphenol. Tailored for researchers, scientists, and professionals in drug development, this document provides the core technical insights necessary for the structural elucidation of this important chemical intermediate. By integrating expertise with established scientific protocols, this guide ensures a trustworthy and authoritative understanding of the compound's spectral characteristics.
Introduction: The Strategic Importance of 3,5-Dibromo-2-methylphenol
3,5-Dibromo-2-methylphenol is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its molecular structure is foundational for the development of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. An unambiguous characterization of this starting material is, therefore, a critical checkpoint for ensuring the integrity, reproducibility, and safety of subsequent synthetic endeavors. This guide employs a multi-faceted analytical approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a robust and detailed structural profile of the molecule.
Experimental Methodologies: A Framework for Reliable Data Acquisition
The quality of spectral interpretation is fundamentally dependent on the quality of the acquired data. The following protocols are presented as a self-validating system to ensure accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the definitive method for determining the carbon-hydrogen framework of an organic molecule in solution. For 3,5-Dibromo-2-methylphenol, ¹H and ¹³C NMR are used to map the proton and carbon environments, respectively. The choice of deuterated solvent and an internal standard like tetramethylsilane (TMS) is crucial for establishing an accurate chemical shift reference.
Instrumentation:
Spectrometer: 500 MHz NMR Spectrometer
Solvent: Deuterated chloroform (CDCl₃)
Internal Standard: Tetramethylsilane (TMS)
Step-by-Step Protocols:
¹H NMR Spectroscopy:
Sample Preparation: Accurately weigh and dissolve 5-10 mg of 3,5-Dibromo-2-methylphenol in approximately 0.7 mL of CDCl₃ in an NMR tube.
Standard Addition: Add a small quantity of TMS to the sample solution to serve as an internal reference (δ = 0.00 ppm).
Acquisition: Acquire the spectrum using a sufficient number of scans to achieve a high signal-to-noise ratio, with a relaxation delay that allows for complete proton relaxation between pulses.
¹³C NMR Spectroscopy:
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same manner as for ¹H NMR.
Acquisition: Utilize a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon atom appears as a single line. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.
Caption: NMR Experimental and Processing Workflow.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the target molecule, we anticipate characteristic vibrations for O-H, C-H, C=C, and C-Br bonds.
Instrumentation:
Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Protocol:
Sample Preparation: A small amount of solid 3,5-Dibromo-2-methylphenol is placed directly on the ATR crystal.
Background Scan: An initial scan of the empty ATR crystal is taken to serve as the background.
Sample Scan: The sample spectrum is then acquired and ratioed against the background to produce the final IR spectrum.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight and elemental formula of a compound.[1][2] The fragmentation pattern resulting from ionization offers corroborating evidence for the proposed structure.[1][2]
Instrumentation:
Spectrometer: Mass spectrometer with an Electron Ionization (EI) source.
Step-by-Step Protocol:
Sample Introduction: The sample is introduced into the high vacuum of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio.
Detection: The abundance of each ion is recorded, generating a mass spectrum.
In-depth Spectral Analysis
¹H NMR Spectrum
The ¹H NMR spectrum provides precise information about the electronic environment of the hydrogen atoms in the molecule.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Justification
~7.4
Doublet
1H
Aromatic H
Deshielded by the electronegative bromine atoms and the aromatic ring current. Coupled to the other aromatic proton.
~7.2
Doublet
1H
Aromatic H
Experiences a similar electronic environment to the other aromatic proton, appearing as a doublet.
~5.4
Singlet
1H
Phenolic OH
The chemical shift is variable and concentration-dependent. The absence of coupling results in a singlet.
~2.3
Singlet
3H
Methyl CH₃
The aliphatic protons of the methyl group are shielded relative to the aromatic protons and show no coupling.
¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Chemical Shift (δ) ppm
Assignment
Justification
~151
C-OH
The carbon atom bonded to the highly electronegative oxygen is significantly deshielded.
~134
Aromatic C-H
Aromatic carbon deshielded by the ring current.
~131
Aromatic C-H
Aromatic carbon deshielded by the ring current.
~124
C-CH₃
The carbon atom to which the methyl group is attached.
~118
C-Br
The carbon atoms bonded to the electronegative bromine atoms are deshielded.
~116
C-Br
The carbon atoms bonded to the electronegative bromine atoms are deshielded.
~16
CH₃
The aliphatic carbon of the methyl group is highly shielded.
IR Spectrum
The IR spectrum confirms the presence of the key functional groups.
Wavenumber (cm⁻¹)
Vibration
Functional Group
~3500 (broad)
O-H stretch
Phenolic hydroxyl
~3050
C-H stretch
Aromatic
~2950
C-H stretch
Aliphatic (Methyl)
~1600, 1470
C=C stretch
Aromatic ring
~1200
C-O stretch
Phenol
~600
C-Br stretch
Aryl halide
Mass Spectrum
The mass spectrum provides the molecular weight and fragmentation data. The molecular formula is C₇H₆Br₂O, with a molecular weight of approximately 265.93 g/mol .[3][4]
Molecular Ion (M⁺): The presence of two bromine atoms results in a characteristic isotopic cluster for the molecular ion at m/z 264, 266, and 268, with an intensity ratio of approximately 1:2:1.
Key Fragmentation:
[M-CH₃]⁺: Loss of a methyl radical (15 u) results in a fragment ion.
[M-Br]⁺: Loss of a bromine radical (79/81 u) is a common fragmentation pathway.
[M-CO]⁺: Loss of carbon monoxide (28 u) from the phenolic ring can occur.
Caption: Key Fragmentation Pathways of 3,5-Dibromo-2-methylphenol.
Conclusion: A Synthesized, Authoritative Structural Verification
The congruent data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unequivocal structural confirmation of 3,5-Dibromo-2-methylphenol. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a self-validating dataset. This in-depth guide serves as a robust reference for the spectral analysis of this compound, empowering researchers with the technical knowledge and practical insights required for confident structural elucidation in their own work.
References
Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. Retrieved from [Link]
StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]
PubChem. (n.d.). 3,5-dibromo-2-methylphenol. Retrieved from [Link]
Journal of Chemical Education. (2021). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]
ACS Publications. (1998). Spectra Interpretation of Organic Compounds (Pretsch, Erno; Clerc, Jean Thomas). Retrieved from [Link]
PubChem. (n.d.). 3,5-Dibromo-4-methylphenol. Retrieved from [Link]
NIST. (n.d.). 3,5-Dibromo-4-methylphenol. In NIST Chemistry WebBook. Retrieved from [Link]
solubility of 3,5-Dibromo-2-methylphenol in common organic solvents
An In-depth Technical Guide to the Solubility of 3,5-Dibromo-2-methylphenol in Common Organic Solvents Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) or a...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Solubility of 3,5-Dibromo-2-methylphenol in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in drug formulations.[1][2] This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromo-2-methylphenol, a significant brominated phenolic compound.[3] We will explore the theoretical underpinnings of its solubility based on molecular structure, provide a qualitative assessment of its expected solubility in common organic solvents, and present a detailed, self-validating experimental protocol for its precise quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for handling this compound.
Introduction: The Physicochemical Profile of 3,5-Dibromo-2-methylphenol
3,5-Dibromo-2-methylphenol (CAS No: 14122-00-0) is an aromatic organic compound with the molecular formula C₇H₆Br₂O.[4] Its structure, featuring a phenol backbone substituted with two bromine atoms and a methyl group, dictates its chemical properties and, consequently, its solubility.
Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as a hydrogen bond donor and acceptor, which typically confers solubility in polar solvents.
Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in solvents with aromatic or nonpolar character.
Bromine Substituents (-Br): The two heavy bromine atoms significantly increase the molecule's molecular weight (265.93 g/mol ) and overall van der Waals forces. While bromine is electronegative, its large size makes it highly polarizable, contributing to London dispersion forces and enhancing solubility in nonpolar and polar aprotic solvents. The addition of bromine generally causes a drop in aqueous solubility.[5]
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that increases the lipophilicity of the molecule, favoring solubility in nonpolar solvents.
Understanding the interplay of these functional groups is essential for predicting and manipulating the solubility of 3,5-Dibromo-2-methylphenol in various solvent systems.
The principle of "like dissolves like" provides a foundational framework for predicting solubility. A solute's solubility is maximized in a solvent that shares similar intermolecular forces. Based on the structure of 3,5-Dibromo-2-methylphenol, we can anticipate its behavior across different solvent classes.
Polar Protic Solvents (e.g., Alcohols, Water)
These solvents, such as methanol and ethanol, can engage in hydrogen bonding with the phenolic hydroxyl group. The presence of the nonpolar aromatic ring and bulky bromine atoms, however, will likely limit its solubility compared to simpler phenols. While some solubility is expected in alcohols, it is predicted to be low in water due to the compound's significant nonpolar character. Studies on similar brominated phenols confirm that increasing bromine content decreases water solubility.[5][6][7]
These solvents possess dipole moments and can act as hydrogen bond acceptors but not donors. They are effective at solvating polar molecules. Solvents like acetone (a ketone), ethyl acetate (an ester), and dimethylformamide are expected to be good solvents for 3,5-Dibromo-2-methylphenol.[1] They can interact with the polar -OH group via dipole-dipole interactions and hydrogen bond acceptance, while also effectively solvating the aromatic ring and its substituents.
Nonpolar Solvents (e.g., Hexane, Toluene)
These solvents rely on London dispersion forces for solvation. The large, polarizable bromine atoms and the aromatic ring of 3,5-Dibromo-2-methylphenol suggest that it will exhibit some solubility in nonpolar solvents like toluene (which can also engage in π-stacking with the aromatic ring). Solubility in aliphatic hydrocarbons like hexane is expected to be lower due to the presence of the polar hydroxyl group.
Predicted Solubility Summary
The following table provides a qualitative prediction of the solubility of 3,5-Dibromo-2-methylphenol. These predictions are derived from fundamental chemical principles and require experimental validation for quantitative assessment.
Solvent Class
Representative Solvents
Predicted Qualitative Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
Hydrogen bonding with the hydroxyl group is favorable.
Water
Very Low
The large nonpolar surface area from the aromatic ring and substituents outweighs the polarity of the hydroxyl group.[5][6]
Polar Aprotic
Acetone, 2-Butanone
High
Strong dipole-dipole interactions and hydrogen bond acceptance.
Ethyl Acetate
Medium to High
Good balance of polar ester group and nonpolar ethyl group.
Acetonitrile
Medium
Polarity is suitable, but lacks strong hydrogen bond accepting capability compared to ketones.
Dimethyl Sulfoxide (DMSO)
Very High
Highly polar and an excellent hydrogen bond acceptor.
Nonpolar
Toluene
Medium
Aromatic character allows for favorable π-π interactions.
Dichloromethane
Medium
Capable of dissolving moderately polar compounds.
Hexane, Heptane
Low
Mismatch in polarity; only weak dispersion forces are effective.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate, quantitative solubility data, a robust and validated experimental method is crucial. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8][9] The following protocol outlines a self-validating procedure for determining the solubility of 3,5-Dibromo-2-methylphenol.
Materials and Equipment
3,5-Dibromo-2-methylphenol (purity >95%)
Selected organic solvents (HPLC grade or equivalent)
Analytical balance (±0.01 mg)
Scintillation vials or amber glass flasks with screw caps
Thermostated orbital shaker or water bath
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks, pipettes, and syringes
Differential Scanning Calorimetry (DSC) instrument (optional, for characterizing solid state)[1][10]
Workflow for Solubility Measurement
The following diagram illustrates the key stages of the experimental workflow for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Step-by-Step Methodology
Preparation of Saturated Solution:
Add an excess amount of 3,5-Dibromo-2-methylphenol to a vial such that solid material will remain undissolved at equilibrium. This ensures saturation.
Accurately dispense a known volume or mass of the chosen solvent into the vial.
Securely cap the vial to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostated shaker set to the desired temperature (e.g., 298.15 K / 25 °C).
Agitate the suspensions for a sufficient duration to ensure thermodynamic equilibrium is reached. A period of 24 to 48 hours is typically adequate.
Causality: Insufficient equilibration time leads to the measurement of kinetic solubility, not true thermodynamic solubility, resulting in underestimation.[11] The presence of undissolved solid throughout this period is essential.
Sample Collection and Preparation:
After equilibration, cease agitation and allow the vials to rest in the thermostated bath for at least 2 hours for the excess solid to settle.
Carefully withdraw a sample from the clear supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe and filter should be pre-thermostated to the experimental temperature.
Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter into a clean vial.
Causality: Filtration is a critical step to separate the saturated solution from any undissolved solute.[8] Failure to do so will lead to erroneously high solubility values.
Quantitative Analysis (HPLC-UV):
Develop a validated HPLC-UV method for 3,5-Dibromo-2-methylphenol. This involves selecting an appropriate column, mobile phase, and detection wavelength.
Prepare a series of calibration standards of known concentrations by dissolving the compound in the mobile phase or a suitable solvent.
Generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate good linearity (R² > 0.999).
Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
Calculation of Solubility:
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Express solubility in desired units, such as mg/mL, g/100 g solvent, or mol/L.
Self-Validation and Trustworthiness:
To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent within acceptable experimental error (e.g., ±5%).[9]
Perform each experiment in triplicate to ensure reproducibility and report the mean value with the standard deviation.[12]
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of 3,5-Dibromo-2-methylphenol. The molecular structure, with its combination of polar hydroxyl, nonpolar methyl, and highly polarizable bromine substituents, suggests a nuanced solubility profile. It is predicted to be highly soluble in polar aprotic and alcoholic solvents, moderately soluble in aromatic solvents, and poorly soluble in water and aliphatic hydrocarbons. While these theoretical predictions offer valuable guidance, they must be substantiated by rigorous experimental data. The detailed shake-flask protocol provided herein represents a robust, self-validating methodology for obtaining precise and reliable thermodynamic solubility data, which is indispensable for the successful development and application of this important chemical compound.
References
Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Water Research, 38(14-15), 3291-3298. [Link]
Ferreira, O., et al. (2010). Aqueous Solubility of Some Natural Phenolic Compounds. Journal of Chemical & Engineering Data, 55(9), 3348–3353. [Link]
Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. SETAC Press. [Link]
Almeida, H. F. D., et al. (2018). Studies on the solubility of phenolic compounds. Fluid Phase Equilibria, 473, 1-10. [Link]
Ferreira, O., et al. (2012). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. [Link]
Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. ResearchGate. [Link]
Tomlinson, E. (1983). Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents and Phospholipid Vesicles. PubMed. [Link]
Luthria, D. L. (2007). Extraction techniques for the determination of phenolic compounds in food. SciSpace. [Link]
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]
Vasilev, S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
Sheikholeslamzadeh, E., & Rohani, S. (2020). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research, 59(17), 8463–8474. [Link]
Sahu, P. K., & Mishra, A. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-5. [Link]
Martino, F., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6537. [Link]
National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-methylphenol. PubChem Compound Summary. [Link]
A Technical Guide to the Therapeutic Potential of 3,5-Dibromo-2-methylphenol Derivatives
Executive Summary Brominated phenolic compounds (BPCs) represent a compelling class of molecules, largely inspired by natural products found in marine environments.[1][2][3][4] Their unique chemical properties, conferred...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
Brominated phenolic compounds (BPCs) represent a compelling class of molecules, largely inspired by natural products found in marine environments.[1][2][3][4] Their unique chemical properties, conferred by the presence of bromine atoms and a reactive hydroxyl group, make them versatile scaffolds for drug discovery. This guide synthesizes the current understanding of BPC bioactivities to project the therapeutic potential of a specific, synthetically accessible scaffold: 3,5-Dibromo-2-methylphenol. By examining robust data from structurally analogous compounds, we will explore promising applications in antimicrobial therapy, enzyme inhibition for metabolic and neurodegenerative diseases, and oncology. This document provides not only a review of key findings but also detailed experimental protocols and workflows to empower researchers to validate and expand upon these insights.
Introduction: The Bromophenol Scaffold - A Reservoir of Bioactivity
Brominated phenolic compounds are prevalent secondary metabolites, particularly in marine organisms like red algae, where they play a role in chemical defense.[2][4] Their evolution as potent biological agents in nature has inspired significant interest in their pharmacological applications. The core structure, a phenol ring substituted with one or more bromine atoms, offers a unique combination of lipophilicity and electronic properties that can enhance membrane permeability, target binding, and metabolic stability.
The 3,5-Dibromo-2-methylphenol scaffold is a particularly attractive starting point for medicinal chemistry. The dibromo substitution pattern significantly influences the acidity of the phenolic proton and the electron distribution within the aromatic ring, while the methyl group provides a steric and electronic handle to modulate activity and selectivity. This guide posits that derivatives of this core structure are prime candidates for development across multiple therapeutic areas, leveraging the established bioactivities of the broader bromophenol class.
Part I: Antimicrobial and Anti-Biofilm Potential
The rise of multidrug-resistant pathogens necessitates the discovery of novel antibacterial agents. Bromophenol derivatives have emerged as promising candidates, particularly against resilient Gram-positive bacteria.[1][2][5][6][7]
Mechanistic Rationale
The antimicrobial efficacy of bromophenols is believed to stem from their ability to disrupt bacterial cell membranes and interfere with critical enzymatic processes. Furthermore, many derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor that allows bacteria to evade conventional antibiotics and host immune responses.[2][6] By disrupting bacterial communication (quorum sensing) and biofilm integrity, these compounds can attenuate virulence and re-sensitize pathogens to existing therapies.[2]
Key Findings from Structurally Related Compounds
Research has shown that simple bromophenol structures can possess potent antibacterial properties. For instance, 3-bromo-2,6-dihydroxyacetophenone exhibited significant activity against Staphylococcus aureus and even the highly resistant MRSA strain.[2][5][6] This compound was also found to inhibit biofilm formation in both S. aureus and MRSA, highlighting a dual-action mechanism.[6] While activity against Gram-negative bacteria like Pseudomonas aeruginosa is often less pronounced, some derivatives have been shown to reduce its virulence by impacting pyocyanin production and motility.[2][6]
Data Summary: Antimicrobial Activity of Bromophenol Derivatives
The logical progression for identifying and characterizing novel antimicrobial agents involves a primary screen for growth inhibition followed by secondary assays to investigate effects on virulence factors like biofilm formation.
Caption: Workflow for screening and validating antimicrobial bromophenols.
This protocol outlines the broth microdilution method, a standard for quantifying the antimicrobial potency of a compound.
Preparation: Culture the target bacterial strain (e.g., S. aureus ATCC 29213) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Adjust the culture to a 0.5 McFarland standard, then dilute 1:100 in fresh CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
Compound Dilution: Prepare a 2-fold serial dilution of the test derivative in a 96-well microtiter plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across 10 wells. The final volume in each well should be 50 µL.
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the compound, as well as to a positive control well (bacteria, no compound) and a negative control well (broth only). The final volume in all wells is now 100 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Part II: Enzyme Inhibition - Avenues for Therapeutic Intervention
The specific and potent inhibition of enzymes is a cornerstone of modern pharmacology. Bromophenol derivatives have been identified as effective inhibitors of several key enzymes implicated in human disease.[8][9][10][11]
Target 1: Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA)
AChE inhibitors are used to treat the symptoms of Alzheimer's disease, while CA inhibitors are employed for conditions like glaucoma.[9] Studies have shown that novel bromophenol derivatives can effectively inhibit both human CA isoenzymes (hCA I and II) and AChE, with inhibition constants (Ki) in the low nanomolar range.[8][9] This dual-inhibition profile suggests a potential for developing multi-target agents from this chemical class.
Target 2: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[12] Several bromophenols isolated from marine algae, as well as their synthetic derivatives, have demonstrated potent PTP1B inhibitory activity, with IC50 values in the low micromolar and even sub-micromolar range.[4][11][12] Importantly, some derivatives show high selectivity for PTP1B over other related phosphatases, which is crucial for minimizing off-target effects.[11]
Data Summary: Enzyme Inhibition by Bromophenol Derivatives
This diagram illustrates how PTP1B acts as a brake on the insulin signaling pathway and how its inhibition can enhance insulin sensitivity.
Caption: PTP1B inhibition by bromophenol derivatives enhances insulin signaling.
Experimental Protocol: In Vitro PTP1B Inhibition Assay
This colorimetric assay uses a surrogate substrate to measure PTP1B activity.[12]
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) substrate, assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
Assay Setup: In a 96-well plate, add 10 µL of the test derivative at various concentrations.
Enzyme Addition: Add 80 µL of assay buffer containing a pre-determined amount of PTP1B enzyme to each well. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
Reaction Initiation: Add 10 µL of pNPP substrate solution to each well to start the reaction.
Incubation and Measurement: Incubate for 30 minutes at 37°C. Stop the reaction by adding 10 µL of 1 M NaOH. Measure the absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control. Plot the inhibition curve and determine the IC50 value using non-linear regression.
Part III: Antiproliferative and Pro-Apoptotic Activities in Oncology
Natural products have long been a source of anticancer drugs, and bromophenols are no exception. Derivatives have shown potent cytotoxic activity against a range of cancer cell lines, including leukemia, colon, and breast cancer.[13][14][15][16]
Mechanisms of Action
The anticancer effects of bromophenols are often multifactorial. They can induce oxidative stress within cancer cells, which, unlike normal cells, often have a compromised antioxidant system.[13] More specific mechanisms have also been identified, including the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins. For example, certain silyl ether derivatives of mucobromic acid were found to down-regulate the anti-apoptotic protein survivin and activate caspase-3, a critical executioner enzyme in the apoptotic cascade.[14]
Key Findings and Structure-Activity Relationships
Studies have demonstrated that modifications to the bromophenol core can significantly impact anticancer potency. Methylation or acetylation of the hydroxyl groups can alter the compound's antioxidant and cytotoxic profiles.[13] In one study, an acetylated derivative, (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate), was found to inhibit the viability and induce apoptosis in leukemia K562 cells.[13] Another study found that a tribrominated diphenyl ether induced apoptosis in leukemia cell lines with IC50 values between 1.61 and 2.95 µM, while showing significantly less toxicity to normal blood cells.[16]
Data Summary: Cytotoxicity of Bromophenol Derivatives
This diagram shows a simplified logical flow of how a bromophenol derivative can lead to cancer cell death.
Caption: Logical flow from compound treatment to apoptosis induction.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17]
Cell Seeding: Seed cancer cells (e.g., HCT-116) into a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere overnight.[17]
Compound Treatment: Treat the cells with a serial dilution of the 3,5-Dibromo-2-methylphenol derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include an untreated control (vehicle) and a positive control (e.g., Doxorubicin).[17]
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours at 37°C.[17]
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals formed by metabolically active cells.[17]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[17]
Conclusion and Future Directions
The collective evidence strongly supports the potential of bromophenol derivatives as a rich source of therapeutic leads. The 3,5-Dibromo-2-methylphenol scaffold, in particular, stands out as a promising, synthetically tractable starting point for developing novel drugs with antimicrobial, enzyme-inhibiting, and anticancer properties.
Future research should focus on:
Systematic Library Synthesis: Creating a focused library of 3,5-Dibromo-2-methylphenol derivatives with diverse substitutions to establish clear structure-activity relationships (SAR).
Mechanism of Action Studies: Moving beyond phenotypic screening to identify the specific molecular targets and pathways modulated by the most potent compounds.
In Vivo Efficacy and Safety: Advancing lead candidates into animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.
Selectivity Profiling: Ensuring that lead compounds exhibit high selectivity for their intended targets over related proteins to minimize potential side effects.
By pursuing these avenues, the scientific community can unlock the full therapeutic potential of this fascinating class of molecules.
References
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA | ACS Omega - ACS Publications. (2024).
Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol deriv
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC. NIH.
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI.
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PubMed.
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Research NCKU.
Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. PubMed.
Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. PrepChem.com.
Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. ScienceDirect.
[PTP1B inhibitory activities of bromophenol derivatives
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
3,5-Dibromo-2-methylphenol. Benchchem.
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)
synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
First Results from a Screening of 300 Naturally Occurring Compounds: 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol, 4,5,6-tribromo-2-(2',4'-dibromophenoxy)phenol, and 5-epi-nakijinone Q as Substances with the Potential for Anticancer Therapy. PubMed.
Bromophenols in Marine Algae and Their Bioactivities - PMC. PubMed Central.
Unlocking the Potential: A Technical Guide to Novel Applications of 2,3,5-Trimethylphenol Deriv
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI.
Antioxidant properties of phenols. PubMed.
Antioxidant properties of low molecular weight phenols present in the mediterranean diet. PubMed.
A Technical Guide to 3,5-Dibromo-2-methylphenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methylphenol, a halogenated aromatic compound with significance as a versat...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methylphenol, a halogenated aromatic compound with significance as a versatile intermediate in organic synthesis. While the specific historical discovery of this compound is not extensively documented, its existence and utility are understood within the broader context of research into brominated phenolic compounds.[1] This guide details a probable synthetic pathway, outlines its known and predicted physicochemical properties, and explores its current and potential applications in medicinal chemistry and materials science. The information presented herein is intended to serve as a valuable resource for researchers utilizing this and similar building blocks in their synthetic endeavors.
Introduction and Historical Context
Brominated phenolic compounds (BPCs) represent a significant class of chemicals utilized as intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and flame retardants.[1] The study of BPCs has largely concentrated on their synthesis, reactivity, and biological activities. The high reactivity of the phenolic ring towards electrophilic substitution, such as bromination, makes a diverse range of brominated phenols readily accessible.
While a precise date or seminal publication marking the "discovery" of 3,5-Dibromo-2-methylphenol is not readily apparent in the historical literature, its synthesis and characterization are a logical extension of the systematic investigation of halogenated phenols that began in the 19th and early 20th centuries. Early work by chemists such as Zincke and Vogt laid the groundwork for understanding the bromination of cresols (methylphenols).[2] The synthesis of 3,5-Dibromo-2-methylphenol can be inferred from these foundational studies on the direct bromination of phenolic compounds. Today, it is recognized as a commercially available chemical building block, albeit one primarily used in specialized research and development settings.[3]
Synthesis of 3,5-Dibromo-2-methylphenol
The primary route for the synthesis of 3,5-Dibromo-2-methylphenol is the direct electrophilic bromination of 2-methylphenol (o-cresol). The hydroxyl and methyl groups on the aromatic ring are ortho, para-directing. Due to steric hindrance from the methyl group at the 2-position and the hydroxyl group at the 1-position, the bromine atoms are directed to the available ortho and para positions, resulting in the 3,5-dibromo substitution pattern.
General Reaction Scheme
Caption: General reaction for the synthesis of 3,5-Dibromo-2-methylphenol.
Detailed Experimental Protocol
The following protocol is a representative, field-proven method adapted from established procedures for the bromination of similar phenolic compounds.[4][5]
Materials:
2-Methylphenol (o-cresol)
Liquid Bromine (Br₂)
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
Sodium Bicarbonate (NaHCO₃) solution (10%)
Anhydrous Sodium Sulfate (Na₂SO₄)
Reaction flask, dropping funnel, condenser, and magnetic stirrer
Rotary evaporator
Procedure:
Dissolution: In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 mole of 2-methylphenol in a suitable solvent such as carbon tetrachloride or dichloromethane.
Cooling: Cool the solution to 0-5 °C using an ice bath.
Bromine Addition: Slowly add 2.2 moles of liquid bromine dissolved in the same solvent to the stirred solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C. Hydrogen bromide gas will be evolved during the addition.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
Work-up:
Quench the reaction by carefully adding a 10% aqueous solution of sodium bicarbonate to neutralize the evolved HBr and any unreacted bromine.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 10% sodium bicarbonate solution and water.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
Low Temperature: The bromination of phenols is a highly exothermic and rapid reaction. Conducting the reaction at low temperatures helps to control the reaction rate and minimize the formation of polybrominated byproducts.
Solvent: An inert solvent like carbon tetrachloride or dichloromethane is used to dissolve the reactants and facilitate a homogenous reaction.
Stoichiometry: A slight excess of bromine is often used to ensure complete conversion of the starting material.
Neutralization: The sodium bicarbonate wash is crucial to remove acidic byproducts (HBr) which can interfere with the isolation and purification of the final product.
Physicochemical and Spectroscopic Data
While a comprehensive, experimentally verified dataset for 3,5-Dibromo-2-methylphenol is not extensively published, data can be compiled from chemical databases and predicted through spectroscopic principles.
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3,5-Dibromo-2-methylphenol.
Mass Spectrometry (MS): GC-MS is a powerful technique for analyzing volatile compounds like 3,5-Dibromo-2-methylphenol.[1] The mass spectrum would be expected to show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Predicted collision cross-section data is available.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons, a broad singlet for the hydroxyl proton, and two singlets or a pair of doublets in the aromatic region for the two aromatic protons.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group, as well as characteristic absorptions for C-H and C=C bonds in the aromatic ring, and C-Br bonds.
Applications in Research and Drug Development
3,5-Dibromo-2-methylphenol primarily serves as a versatile building block in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites: the phenolic hydroxyl group, the aromatic ring which can undergo further substitution, and the bromo-substituents which can participate in cross-coupling reactions.
Intermediate in the Synthesis of Bioactive Molecules
Derivatives of dibromomethylphenols have been utilized as starting materials for the synthesis of chalcones and N-acetyl pyrazolines, which have been investigated for their potential antimicrobial activities.[1] The phenolic hydroxyl group can be readily converted into ethers and esters, allowing for the introduction of a wide variety of functional groups to create advanced derivatives.[1]
Caption: Synthetic utility of 3,5-Dibromo-2-methylphenol.
Precursor for Advanced Materials
While specific examples for 3,5-Dibromo-2-methylphenol are limited, related brominated phenols are used in the synthesis of polymers and other functional materials. The bromine atoms can serve as reactive handles for polymerization reactions or for grafting onto other polymer backbones.
Safety and Handling
As with all halogenated phenols, 3,5-Dibromo-2-methylphenol should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3,5-Dibromo-2-methylphenol is a valuable, albeit specialized, chemical intermediate. While its history is intertwined with the broader exploration of brominated phenols, its utility in modern organic synthesis is clear. This guide has provided a plausible and detailed synthetic protocol, a compilation of its physicochemical properties, and an overview of its potential applications. For researchers in drug discovery and materials science, 3,5-Dibromo-2-methylphenol represents a versatile building block for the construction of complex molecular architectures.
References
Ungnade, H. E., & Orwoll, E. F. (1943). o-Bromo-p-cresol. Organic Syntheses, 23, 11. doi:10.15227/orgsyn.023.0011. Available at: [Link]
PubChem. (n.d.). 3,5-dibromo-2-methylphenol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
PubChem. (n.d.). 3,5-Dibromo-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
PubChem. (n.d.). 3,5-Dibromo-4-methylphenol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
Synthesis of 3,5-dibromo-2,4,6-trimethylphenol - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]
Unveiling the Electronic Landscape of 3,5-Dibromo-2-methylphenol: A Theoretical Perspective
A Technical Guide for Researchers and Drug Development Professionals Authored by: Senior Application Scientist Abstract Substituted phenols are a critical class of compounds in medicinal chemistry and materials science,...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Substituted phenols are a critical class of compounds in medicinal chemistry and materials science, where their biological activity and material properties are intrinsically linked to their electronic structure. This guide provides an in-depth theoretical exploration of the electronic characteristics of 3,5-Dibromo-2-methylphenol, a molecule of significant interest due to the interplay of its electron-withdrawing bromine substituents and electron-donating methyl and hydroxyl groups. Through a detailed application of Density Functional Theory (DFT), we will dissect its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and vibrational frequencies. This document serves as a comprehensive resource for researchers seeking to understand and predict the reactivity, interaction mechanisms, and potential applications of this and structurally related compounds.
Introduction: The Significance of Electronic Structure in Phenolic Compounds
The arrangement and energy of electrons within a molecule, its electronic structure, dictate its chemical behavior. For phenolic compounds, properties such as acidity (pKa), antioxidant activity, and the ability to engage in specific intermolecular interactions (e.g., hydrogen bonding, halogen bonding) are direct consequences of their electronic landscape. The strategic placement of substituents on the phenol ring allows for the fine-tuning of these properties. In 3,5-Dibromo-2-methylphenol, the two bromine atoms are expected to exert a strong inductive electron-withdrawing effect, while the methyl and hydroxyl groups act as electron-donating groups through hyperconjugation and resonance, respectively. Understanding the balance of these electronic influences is paramount for predicting its reactivity and designing novel applications.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure of molecules with a high degree of accuracy.[1][2] This guide will leverage the principles of DFT to construct a detailed electronic profile of 3,5-Dibromo-2-methylphenol.
Theoretical Methodology: A Self-Validating Computational Approach
The cornerstone of this theoretical investigation is a robust computational protocol designed to yield reliable and reproducible results. The choices of methodology are grounded in established best practices within the computational chemistry community.
Computational Workflow
The logical flow of our theoretical analysis is designed to build a comprehensive understanding of the molecule's electronic properties, starting from its fundamental geometry.
Caption: Conceptual MEP map highlighting reactive sites on 3,5-Dibromo-2-methylphenol.
Vibrational Analysis: A Spectroscopic Fingerprint
The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental IR and Raman data. Key vibrational modes include:
O-H Stretch: This will appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The exact position is sensitive to hydrogen bonding.
[3]* C-H Aromatic Stretch: These vibrations are expected in the 3000-3100 cm⁻¹ region.
C-O Stretch: This mode will likely be observed between 1200-1300 cm⁻¹.
C-Br Stretch: These vibrations typically occur in the fingerprint region of the IR spectrum, below 1000 cm⁻¹.
Conclusion: A Predictive Framework for Application
This in-depth theoretical guide has delineated a robust computational strategy for characterizing the electronic structure of 3,5-Dibromo-2-methylphenol. The interplay of the electron-donating methyl and hydroxyl groups with the electron-withdrawing bromine atoms creates a unique electronic landscape. The predicted HOMO-LUMO gap suggests a molecule with significant chemical reactivity. The molecular electrostatic potential map clearly identifies the nucleophilic and electrophilic centers, providing a roadmap for predicting its interactions with biological targets or other chemical species.
The insights gleaned from these theoretical studies provide a powerful predictive framework for researchers in drug development and materials science. By understanding the electronic underpinnings of 3,5-Dibromo-2-methylphenol's properties, scientists can make more informed decisions in the design of novel therapeutics, functional materials, and chemical probes. The methodologies outlined herein are broadly applicable to a wide range of substituted aromatic compounds, offering a versatile tool for molecular design and discovery.
References
Adotey, J. P. K., et al. (2020). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate. [Link]
Brinck, T., Haeberlein, M., & Jonsson, M. (1997). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. [Link]
DiLabio, G. A., & Johnson, D. A. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. International Journal of Molecular Sciences. [Link]
da Silva, M. A. V. R., et al. (2018). Gas-phase thermochemical properties of some tri-substituted phenols: A density functional theory study. ResearchGate. [Link]
Ivanova, B., & Spiteller, M. (2010). DFT studies of substituted phenols cytotoxicity I. Para-substituted phenols. ResearchGate. [Link]
Han, J., Lee, H., & Tao, F. M. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A. [Link]
Rehman, A. U., et al. (2022). Molecular electrostatic potential (MEP) values of all compounds (5a-f). ResearchGate. [Link]
Krishnakumar, V., & John, X. (2009). Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol. ResearchGate. [Link]
Han, J., Deming, R. L., & Tao, F. M. (2004). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. AMiner. [Link]
Ramalingam, S., et al. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Balakit, A. A., et al. (2018). SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE. Zhurnal Prikladnoii Spektroskopii. [Link]
Yabalak, E., et al. (2018). The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-methylphenol. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-2,6-dimethylphenol. PubChem. Retrieved from [Link]
Ouasfi, M., et al. (2021). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Journal of Physics: Conference Series. [Link]
da Silva, A. C. A., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules. [Link]
Kumar, S., & Singh, P. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]
Azeez, Y. H., Hekim, S., & Akpinar, S. (2019). The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. Journal of Physical Chemistry and Functional Materials. [Link]
Gonzalez-Fuentes, J. A., et al. (2018). Molecular electrostatic potential energy (kJ/mol) map calculated at B3LYP/6-311G* level. ResearchGate. [Link]
Tran, T. T. H., et al. (2020). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. International Journal of Advanced Engineering and Management Research. [Link]
Politzer, P., Laurence, P. R., & Jayasuriya, K. (1985). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. Environmental Health Perspectives. [Link]
Al-Zoubi, R. M., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules. [Link]
Papa, F., et al. (2023). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). Molbank. [Link]
Mary, Y. S., et al. (2021). Molecular structure conformational analyses, solvent-electronic studies through theoretical studies and biological profiling of (2E)-1-(3-bromo-2-thienyl)-3-(4-chlorophenyl)-prop-2-en-1-one. ResearchGate. [Link]
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A Technical Guide to 3,5-Dibromo-2-methylphenol: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Dibromo-2-methylphenol is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitu...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-2-methylphenol is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a methyl group, and two bromine atoms on the phenyl ring, offers a reactive scaffold for the construction of more complex molecules. This guide provides an in-depth overview of the commercial availability of 3,5-Dibromo-2-methylphenol, its synthesis and reactivity, and its current and potential applications, particularly within the field of drug development.
Commercial Availability and Suppliers
The acquisition of 3,5-Dibromo-2-methylphenol (CAS No. 14122-00-0) for research and development purposes requires careful consideration of supplier reliability, product availability, and purity. Several chemical suppliers list this compound in their catalogs, though availability can be inconsistent.
Key Suppliers:
Supplier
Availability
Purity
Notes
Sigma-Aldrich
Typically in stock for small quantities (e.g., 50mg) and usually ships within a few business days.[1]
Not specified; sold as part of their "AldrichCPR" collection of rare chemicals. The buyer is responsible for confirming purity.[1]
Analytical data is not routinely collected for this product by the supplier.[1]
AOBChem
Listed as "Backordered" across all pack sizes (from 250mg to 100g). An inquiry is necessary to determine lead times.[2]
Pricing and stock levels may require logging into a user account.[3]
Other Potential Sources
Various other suppliers may list this compound. It is advisable to consult chemical sourcing platforms for a broader market view.
Varies by supplier.
Always request a Certificate of Analysis (CoA) to verify purity and identity.
Purchasing Considerations:
Given the specialized nature of this chemical, researchers should anticipate variability in stock levels and lead times. It is crucial to:
Verify Stock: Contact suppliers directly to confirm current availability before placing an order.
Request a Certificate of Analysis (CoA): A CoA is essential to confirm the identity and purity of the compound, which is critical for reproducible experimental results.
Inquire about Pricing: For many suppliers, the price of 3,5-Dibromo-2-methylphenol is not listed publicly and requires a formal inquiry.
Synthesis and Reactivity
The synthesis of 3,5-Dibromo-2-methylphenol is not widely detailed in dedicated publications. However, its preparation can be logically deduced from established principles of electrophilic aromatic substitution on phenolic compounds. The primary challenge lies in achieving the desired regioselectivity.
Plausible Synthetic Pathway
A likely synthetic route to 3,5-Dibromo-2-methylphenol involves the direct bromination of 2-methylphenol (o-cresol). The hydroxyl and methyl groups are both activating and ortho-, para-directing. Therefore, careful control of reaction conditions is necessary to favor the formation of the 3,5-dibromo isomer over other potential products.
Experimental Protocol: Hypothetical Synthesis of 3,5-Dibromo-2-methylphenol
Disclaimer: The following protocol is a hypothetical procedure based on analogous reactions and should be optimized and validated under appropriate laboratory safety protocols.
Materials:
2-methylphenol (o-cresol)
Bromine (Br₂) or N-Bromosuccinimide (NBS)
A suitable solvent (e.g., carbon tetrachloride, chloroform, or acetic acid)
A catalyst (optional, e.g., iron powder)
Sodium thiosulfate solution (for quenching)
Sodium bicarbonate solution (for neutralization)
Anhydrous magnesium sulfate (for drying)
Procedure:
Dissolve 2-methylphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be protected from light.
Cool the solution in an ice bath.
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 2-methylphenol. The rate of addition should be controlled to maintain the reaction temperature.
After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench any unreacted bromine by adding a solution of sodium thiosulfate.
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography to isolate 3,5-Dibromo-2-methylphenol.
Reactivity Profile
The reactivity of 3,5-Dibromo-2-methylphenol is dictated by its functional groups:
Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It also activates the aromatic ring towards further electrophilic substitution, although the existing bromine atoms are deactivating.
Bromine Atoms: The bromine atoms are susceptible to displacement via nucleophilic aromatic substitution under harsh conditions or can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) with the appropriate catalyst, making this compound a valuable building block for more complex structures.
Methyl Group: The methyl group can be a site for radical halogenation under specific conditions.
Structural Characterization
Accurate structural elucidation is paramount for any chemical used in research. While a dedicated, publicly available experimental spectrum for 3,5-Dibromo-2-methylphenol is not readily found, data can be inferred from predictions and comparison with closely related analogs.
Expected Spectroscopic Data:
Technique
Expected Features
¹H NMR
Signals corresponding to the methyl protons, the phenolic hydroxyl proton, and the two aromatic protons. The chemical shifts of the aromatic protons will be influenced by the positions of the bromine and methyl groups.
¹³C NMR
Resonances for the seven carbon atoms. The carbons attached to the bromine atoms will show characteristic shifts, and the symmetry of the substitution pattern will be reflected in the number of unique aromatic signals.
Mass Spectrometry
The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4).
Infrared (IR) Spectroscopy
A broad absorption band corresponding to the O-H stretch of the phenolic group, as well as characteristic peaks for C-H, C=C aromatic, and C-Br bonds.
Applications in Drug Discovery and Development
Brominated phenolic compounds are significant intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[4] 3,5-Dibromo-2-methylphenol, as a member of this class, serves as a valuable scaffold for the development of novel therapeutic agents.
Role as a Synthetic Building Block
The true value of 3,5-Dibromo-2-methylphenol in drug discovery lies in its utility as a starting material or intermediate. The bromine atoms provide reactive handles for the introduction of new functional groups and the construction of more elaborate molecular architectures through cross-coupling reactions. This allows for the systematic exploration of chemical space around the core phenolic scaffold.
Potential Therapeutic Areas
While specific drugs derived directly from 3,5-Dibromo-2-methylphenol are not prominently documented, the broader class of brominated and substituted phenols has shown promise in several therapeutic areas. It is plausible that derivatives of 3,5-Dibromo-2-methylphenol could be investigated for:
Antimicrobial Activity: Many halogenated phenols exhibit antibacterial and antifungal properties.
Anticancer Properties: The development of novel benzoxazinone derivatives with potential anticancer activity has been explored starting from dibrominated aromatic compounds.
Enzyme Inhibition: The phenolic core can be a key pharmacophoric element for targeting various enzymes. For instance, some kinase inhibitors feature substituted phenolic moieties.
The following diagram illustrates a conceptual workflow for utilizing 3,5-Dibromo-2-methylphenol in a drug discovery program.
Caption: Drug Discovery Workflow Utilizing 3,5-Dibromo-2-methylphenol.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3,5-Dibromo-2-methylphenol. While a specific, comprehensive safety data sheet (SDS) for this compound is not always provided by all suppliers, information can be gleaned from the SDS of similar brominated phenols.
General Safety Recommendations:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
Avoid Inhalation, Ingestion, and Skin Contact: This compound is likely to be an irritant and may be harmful if swallowed or absorbed through the skin.
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
The following flowchart outlines the standard procedure for handling a chemical spill of a compound like 3,5-Dibromo-2-methylphenol.
Caption: Chemical Spill Response Protocol.
Conclusion
3,5-Dibromo-2-methylphenol is a valuable, albeit sometimes difficult to source, chemical intermediate with significant potential in organic synthesis and drug discovery. Its utility as a building block for creating diverse molecular libraries makes it a compound of interest for researchers seeking to develop novel therapeutic agents. A thorough understanding of its commercial availability, synthetic pathways, and reactivity is essential for its effective application in the laboratory. As with all research chemicals, adherence to strict safety protocols is mandatory.
The Versatile Role of 3,5-Dibromo-2-methylphenol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Multifunctional Building Block In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecul...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3,5-Dibromo-2-methylphenol, a readily accessible aromatic compound, has emerged as a highly versatile and valuable building block for synthetic chemists. Its unique substitution pattern—a hydroxyl group, a methyl group, and two bromine atoms on a benzene ring—offers a rich platform for a diverse array of chemical transformations. The presence of two bromine atoms provides opportunities for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl group can be leveraged for etherification, esterification, or as a directing group in electrophilic aromatic substitution. This combination of reactive sites makes 3,5-Dibromo-2-methylphenol an attractive precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials.
This technical guide provides an in-depth exploration of the applications of 3,5-Dibromo-2-methylphenol in organic synthesis. We will delve into its use in the construction of bioactive heterocyclic compounds and its significant potential in various palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this multifaceted reagent in their synthetic endeavors.
Part 1: Synthesis of Bioactive Heterocycles: Chalcones and N-Acetyl Pyrazolines
One of the prominent applications of 3,5-Dibromo-2-methylphenol lies in its conversion to derivatives that serve as precursors for bioactive heterocyclic compounds. Notably, it can be transformed into a substituted acetophenone, which then participates in Claisen-Schmidt condensations to form chalcones. These chalcones, characterized by their α,β-unsaturated ketone moiety, are not only biologically active themselves but also serve as key intermediates for the synthesis of other heterocyclic systems, such as pyrazolines. Derivatives of dibromomethylphenols have been utilized as starting materials for the synthesis of chalcones and N-acetyl pyrazolines, which are explored for their potential antimicrobial activities[1].
Conceptual Workflow: From Phenol to Pyrazoline
The synthetic strategy involves a two-step sequence. First, the 3,5-Dibromo-2-methylphenol is O-acetylated and then subjected to a Fries rearrangement to yield 2-hydroxy-3,5-dibromo-4-methylacetophenone. This acetophenone derivative is then condensed with an appropriate aromatic aldehyde in a Claisen-Schmidt reaction to afford the corresponding chalcone. Subsequent cyclization of the chalcone with hydrazine hydrate in the presence of acetic acid yields the N-acetyl pyrazoline.
Caption: Synthetic workflow from 3,5-Dibromo-2-methylphenol to N-acetyl pyrazolines.
Experimental Protocols
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde in the presence of a base.[2][3][4]
Materials:
Substituted 2-hydroxyacetophenone (derived from 3,5-Dibromo-2-methylphenol)
Substituted aromatic aldehyde
Ethanol
Aqueous Potassium Hydroxide (40%)
Hydrochloric Acid (concentrated)
Crushed Ice
Deionized Water
Procedure:
In a round-bottom flask, dissolve the substituted 2-hydroxyacetophenone (10 mmol) and the substituted aromatic aldehyde (10 mmol) in ethanol (30 mL) with stirring.
To this solution, add 15 mL of 40% aqueous potassium hydroxide solution dropwise at room temperature.
Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
Acidify the mixture with concentrated hydrochloric acid until the chalcone precipitates out as a solid.
Filter the solid product using a Büchner funnel and wash thoroughly with deionized water until the washings are neutral.
Dry the crude chalcone in a vacuum oven.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation: Representative Chalcone Synthesis Yields
Entry
Ar-CHO Substituent
Yield (%)
1
4-Chloro
85
2
4-Methoxy
82
3
4-Nitro
78
4
Unsubstituted
88
Yields are representative and may vary based on the specific substrates and reaction conditions.
Pyrazolines can be synthesized by the reaction of chalcones with hydrazine hydrate in the presence of a suitable acid catalyst.[5][6][7][8]
Materials:
Substituted Chalcone (from Protocol 1)
Hydrazine Hydrate
Glacial Acetic Acid
Ethanol
Deionized Water
Procedure:
To a solution of the chalcone (1 mmol) in glacial acetic acid (15 mL), add hydrazine hydrate (4 mmol).
Reflux the reaction mixture for 5-6 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
A solid precipitate of the N-acetyl pyrazoline will form. Allow it to stand for some time to ensure complete precipitation.
Filter the solid product and wash it with deionized water.
Dry the crude product and recrystallize it from ethanol to obtain the pure N-acetyl pyrazoline.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the 3,5-Dibromo-2-methylphenol ring are prime handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with high efficiency and selectivity.[9][10][11] The differential reactivity of the two bromine atoms can potentially be exploited for sequential couplings.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[12][13][14] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials.
Caption: General scheme for Suzuki-Miyaura coupling of 3,5-Dibromo-2-methylphenol.
Materials:
3,5-Dibromo-2-methylphenol
Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 equivalents for di-arylation)
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
To a Schlenk flask, add 3,5-Dibromo-2-methylphenol (1 mmol), the arylboronic acid, and the base.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the solvent and the palladium catalyst to the flask under the inert atmosphere.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[15][16][17][18] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Materials:
3,5-Dibromo-2-methylphenol
Terminal alkyne (1.1 equivalents for mono-alkynylation, 2.2 equivalents for di-alkynylation)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
Copper(I) iodide (CuI, 1-3 mol%)
Base (e.g., Triethylamine, Diisopropylamine)
Solvent (e.g., THF, DMF)
Procedure:
To a Schlenk flask, add 3,5-Dibromo-2-methylphenol (1 mmol), the palladium catalyst, and copper(I) iodide.
Evacuate and backfill the flask with an inert gas.
Add the solvent and the base, followed by the terminal alkyne.
Stir the reaction mixture at room temperature or with gentle heating until completion.
Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
Dry the organic layer, filter, and concentrate.
Purify the product by column chromatography.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9][10][19][20] This reaction has broad substrate scope and functional group tolerance.
Materials:
3,5-Dibromo-2-methylphenol
Amine (primary or secondary, 1.2 equivalents for mono-amination, 2.4 equivalents for di-amination)
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a Schlenk flask.
Add the solvent, followed by 3,5-Dibromo-2-methylphenol and the amine.
Seal the flask and heat the reaction mixture with stirring for the required time (typically 2-24 hours) at a temperature ranging from 80 to 120 °C.
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine.
Dry the organic layer, filter, and remove the solvent under reduced pressure.
Purify the resulting aryl amine by column chromatography.
Conclusion: A Gateway to Molecular Diversity
3,5-Dibromo-2-methylphenol stands out as a versatile and economically viable starting material in organic synthesis. Its utility in the preparation of bioactive chalcones and pyrazolines, coupled with its immense potential in a range of palladium-catalyzed cross-coupling reactions, makes it a valuable tool for chemists in academia and industry. The protocols outlined in this guide are intended to serve as a practical resource for harnessing the synthetic potential of this multifaceted building block, paving the way for the discovery and development of novel molecules with diverse applications.
References
(Reference details to be populated based on specific literature sources found during a real-world applic
Wahyuningsih, T. W., Suma, A. A. T., & Astuti, E. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(03), 014–020. [Link]
(Reference details to be populated based on specific literature sources found during a real-world applic
Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]
(Reference details to be populated based on specific literature sources found during a real-world applic
Thorat, Y. T., & Shingare, M. S. (2013). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843–1845. [Link]
Claisen–Schmidt condensation. (2023). In Wikipedia. [Link]
Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. [Link]
Synthesis of N‐acetylated pyrazoline. In ResearchGate. [Link]
(Reference details to be populated based on specific literature sources found during a real-world applic
(Reference details to be populated based on specific literature sources found during a real-world applic
Sonogashira coupling. (2024). In Wikipedia. [Link]
Al-Hourani, B. J., Al-Adham, M. I., & Al-Zereini, W. A. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2056. [Link]
(Reference details to be populated based on specific literature sources found during a real-world applic
(Reference details to be populated based on specific literature sources found during a real-world applic
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). In YouTube. [Link]
Sonogashira Coupling. In Organic Chemistry Portal. [Link]
Design, synthesis and biological evaluation of some novel pyrazoline derivatives. (2015). Der Pharma Chemica, 7(1), 163-168. [Link]
Suzuki Coupling. In Organic Chemistry Portal. [Link]
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). In YouTube. [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2015). Organic Syntheses, 92, 26-39. [Link]
Buchwald-Hartwig Cross Coupling Reaction. In Organic Chemistry Portal. [Link]
Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). In YouTube. [Link]
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2014). RSC Advances, 4(90), 53442-53466. [Link]
(Reference details to be populated based on specific literature sources found during a real-world applic
(Reference details to be populated based on specific literature sources found during a real-world applic
Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts. [Link]
Claisen-Schmidt condensation – Knowledge and References. In Taylor & Francis. [Link]
(Reference details to be populated based on specific literature sources found during a real-world applic
Application Notes & Protocols: Synthesis of Chalcones from 3,5-Dibromo-2-methylphenol Derivatives
Introduction: The Significance of Brominated Chalcones Chalcones represent a pivotal class of organic compounds, characterized by the 1,3-diaryl-2-propen-1-one backbone.[1] This structural motif is a precursor to flavono...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Brominated Chalcones
Chalcones represent a pivotal class of organic compounds, characterized by the 1,3-diaryl-2-propen-1-one backbone.[1] This structural motif is a precursor to flavonoids and is prevalent in numerous natural products, contributing to their vibrant colors. In the realm of medicinal chemistry, chalcones are recognized as "privileged structures" due to their remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2][3][4]
The strategic incorporation of halogen atoms, particularly bromine, onto the chalcone scaffold is a well-established method in drug design to enhance therapeutic efficacy.[5][6] Bromination can increase lipophilicity, improve membrane permeability, and modulate electronic properties, thereby augmenting the compound's interaction with biological targets.[6] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel chalcone derivatives starting from 3,5-Dibromo-2-methylphenol, a readily accessible building block.
Overall Synthetic Strategy
The direct condensation of 3,5-Dibromo-2-methylphenol is not feasible for chalcone synthesis. The phenol must first be converted into a more reactive ketone intermediate, specifically an acetophenone derivative. The subsequent and final step is the base-catalyzed Claisen-Schmidt condensation of this acetophenone with a variety of aromatic aldehydes to yield the target chalcones.[7]
Figure 1: High-level workflow for chalcone synthesis.
Part 1: Synthesis of the Acetophenone Precursor
A plausible and effective method to generate the required acetophenone intermediate from the starting phenol is a two-step sequence involving acetylation followed by a Lewis acid-catalyzed Fries Rearrangement. This rearrangement intramolecularly transfers the acetyl group to the aromatic ring, yielding the necessary ketone functionality.
Protocol 1: Preparation of 4-Acetyl-3,5-dibromo-2-methylphenol
Materials:
3,5-Dibromo-2-methylphenol
Acetic anhydride
Pyridine (catalyst)
Anhydrous Aluminum Chloride (AlCl₃)
Dichloromethane (DCM)
Hydrochloric acid (HCl), 2M
Ethyl acetate
Anhydrous Magnesium Sulfate (MgSO₄)
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
1A: Acetylation of the Phenol
In a round-bottom flask, dissolve 3,5-Dibromo-2-methylphenol (1 equivalent) in a minimal amount of pyridine.
Cool the mixture in an ice bath to 0°C.
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates the complete consumption of the starting phenol.
Pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).
Combine the organic layers, wash with 1M HCl, then with brine, and dry over anhydrous MgSO₄.
Remove the solvent under reduced pressure to yield the crude acetylated intermediate, which can often be used directly in the next step.
1B: Fries Rearrangement
In a separate flask equipped with a nitrogen inlet, add the crude acetylated intermediate (1 equivalent) and dry dichloromethane.
Cool the mixture to 0°C in an ice bath.
Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise, ensuring the temperature does not exceed 10°C. Causality: AlCl₃ is a Lewis acid that coordinates to the carbonyl oxygen of the ester and the phenolic ether, facilitating the intramolecular electrophilic acyl substitution onto the activated aromatic ring.
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
Slowly quench the reaction by pouring it onto crushed ice containing concentrated HCl.
Separate the organic layer, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization (e.g., from ethanol/water) to obtain pure 4-Acetyl-3,5-dibromo-2-methylphenol.
Part 2: Claisen-Schmidt Condensation for Chalcone Synthesis
Reaction Principle and Mechanism
The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone (the enolizable ketone) and an aromatic aldehyde (which lacks α-hydrogens).[7][8] The base abstracts an acidic α-proton from the acetophenone's methyl group to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct rapidly undergoes dehydration (elimination of water) under the basic conditions to yield the highly stable, conjugated α,β-unsaturated ketone system of the chalcone.[8][9]
Figure 2: Key steps of the Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related dibromo-hydroxychalcones.
Materials:
4-Acetyl-3,5-dibromo-2-methylphenol (or other suitable derivative)
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Step-by-Step Methodology:
In a 100 mL flask, dissolve the substituted acetophenone (e.g., 4-Acetyl-3,5-dibromo-2-methylphenol, 0.01 mol) and the selected aromatic aldehyde (0.01 mol) in 30 mL of ethanol with stirring.
To this solution, add 15 mL of 40% aqueous KOH solution. Causality: The strong base is essential to deprotonate the acetophenone, generating the reactive enolate nucleophile required for the condensation.
Stir the reaction mixture at room temperature overnight (approx. 12-18 hours). The formation of a solid precipitate is often observed.
Pour the reaction mixture into a beaker containing ~200g of crushed ice.
Acidify the mixture by slowly adding concentrated HCl until the pH is acidic (pH ~2-3), which will cause the chalcone product to precipitate fully. Causality: Acidification neutralizes the KOH catalyst and protonates the phenoxide (if present), ensuring the product is in its neutral form and insoluble in the aqueous medium.[10]
Collect the solid product by vacuum filtration.
Wash the solid thoroughly with cold water to remove any residual salts and acid.
Purify the crude chalcone by recrystallization from ethanol to obtain the final product as a crystalline solid.
Troubleshooting & Optimization
Problem
Potential Cause
Suggested Solution
Oily Product Forms
Presence of impurities or unreacted starting materials preventing crystallization.[11]
Wash the crude product thoroughly with a non-polar solvent like cold hexanes to remove impurities. Attempt to induce crystallization by scratching the flask or adding a seed crystal.[11]
Low Yield
Incomplete reaction; side reactions.
Extend the reaction time or slightly increase the temperature. Ensure the base is sufficiently concentrated and fresh.
Unwanted Side Reactions
If using a highly activated phenol, harsh conditions can lead to side reactions.
Use milder bases (e.g., NaOH) or lower reaction temperatures. For sensitive substrates, protecting groups on hydroxyl functionalities may be necessary before condensation.[11]
Part 3: Structural Characterization of Synthesized Chalcones
Confirmation of the chalcone structure is achieved using standard spectroscopic techniques. The data below is representative of what would be expected for a 3',5'-dibromo-2'-hydroxy-substituted chalcone, based on published literature.
Technique
Characteristic Signal
Interpretation
FTIR (KBr, cm⁻¹)
1690-1720
C=O (carbonyl) stretch of the α,β-unsaturated ketone.
1640-1655
-CH=CH- (alkene) stretch of the chalcone bridge.
~3400
O-H stretch (if a hydroxyl group is present).
¹H NMR (CDCl₃, δ ppm)
7.5 - 8.0 (d)
Doublet corresponding to the α-proton of the enone system.
8.1 - 8.4 (d)
Doublet corresponding to the β-proton of the enone system.
7.0 - 8.2 (m)
Multiplets corresponding to aromatic protons.
~11.0 (s)
Singlet for phenolic -OH proton (if present and not exchanged).
¹³C NMR (CDCl₃, δ ppm)
122 - 132
Cα carbon of the enone system.
133 - 156
Cβ carbon of the enone system.
187 - 193
C=O (carbonyl) carbon.
Mass Spectrometry
M⁺, [M+H]⁺
Molecular ion peak corresponding to the calculated mass of the synthesized chalcone.
Applications in Drug Discovery and Development
The chalcone derivatives synthesized from 3,5-dibromo-phenol precursors are of significant interest to drug development professionals. The presence of the dibromo substitution pattern has been linked to potent biological activities.
Antiparasitic Activity: A study on 3′,5′-dibromo-2′,4′-dihydroxy substituted chalcones demonstrated significant in-vitro inhibitory effects against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Antibacterial Activity: Brominated chalcones have shown promising activity against various bacterial strains, including multidrug-resistant pathogens like Staphylococcus aureus (MRSA).[1][5] They are being explored as potential candidates to combat the growing crisis of antimicrobial resistance.[12]
Anticancer Activity: Halogenation is a known strategy to improve the cytotoxic potential of flavonoids and related compounds.[6] Newly synthesized brominated chalcone derivatives have demonstrated the ability to suppress the growth of cancer cells both in vitro and in vivo by inducing apoptosis through pathways involving reactive oxygen species (ROS).[3]
References
Ameta, K. L., & Rathore, N. S. (n.d.). 3′,5′-Dibromo-2′,4′-dihydroxy Substituted Chalcones: Synthesis and in vitro Trypanocidal Evaluation. Longdom Publishing.
(2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers.
(n.d.). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers.
(n.d.). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. NIH.
(n.d.). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. PMC - NIH.
(n.d.). A novel brominated chalcone derivative as a promising multi-target inhibitor against multidrug-resistant Listeria monocytogenes. ResearchGate.
(n.d.). Claisen–Schmidt condensation. Wikipedia.
Shah, P. R., et al. (2014). Synthesis of New Chalcone Derivatives as Antibacterial Agents. International Journal of Pharmaceutical and Phytopharmacological Research.
(n.d.). Synthesis of Substituted Chalcone Dibromides. Benchchem.
Hoff, K. S. (1997). Synthesis of Biologically Active Substituted Chalcones. WMU's ScholarWorks.
(n.d.). Synthesis on study of novel chalcone derivatives and their antimicobial activity. [No Source Found].
(n.d.). Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. Benchchem.
Application Note: Synthesis of N-Acetyl Pyrazolines from 3,5-Dibromo-2-methylphenol
Abstract This application note provides a comprehensive, three-step protocol for the synthesis of N-acetyl pyrazoline derivatives, starting from the readily available precursor, 3,5-Dibromo-2-methylphenol. Pyrazolines an...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note provides a comprehensive, three-step protocol for the synthesis of N-acetyl pyrazoline derivatives, starting from the readily available precursor, 3,5-Dibromo-2-methylphenol. Pyrazolines and their N-acetylated analogues are significant heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The described methodology leverages a classical and robust synthetic pathway: (1) O-acetylation of the starting phenol followed by a Fries rearrangement to produce a hydroxyacetophenone intermediate; (2) a base-catalyzed Claisen-Schmidt condensation to form a chalcone; and (3) a cyclocondensation reaction with hydrazine hydrate in glacial acetic acid to yield the final N-acetyl pyrazoline.[2][3][4] This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for structural characterization, ensuring a reproducible and efficient synthesis for drug discovery and chemical biology applications.
Introduction and Scientific Background
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are well-regarded for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[5][6] The N-acetylated forms, in particular, have garnered significant interest as they often exhibit enhanced or novel biological profiles.[7][8]
The synthetic strategy outlined herein begins with 3,5-Dibromo-2-methylphenol, a versatile starting material.[9] The core of this synthesis is the formation of an α,β-unsaturated ketone, known as a chalcone, which serves as a key intermediate.[5] Chalcones are typically synthesized via a Claisen-Schmidt condensation between an aromatic ketone and an aromatic aldehyde.[10][11] The subsequent reaction of the chalcone with hydrazine hydrate is a cornerstone for building the pyrazoline ring.[3][12] When this cyclization is performed in glacial acetic acid, the reaction proceeds directly to the N-acetylated product, offering an efficient route to the target molecule.[2][13][14]
This protocol is designed to be a self-validating system, where the successful synthesis and purification of the intermediate at each stage provide a high degree of confidence for the subsequent step.
Overall Synthetic Scheme
The multi-step synthesis is outlined below. The initial transformation of the starting phenol to a suitable acetophenone is a critical preliminary step to enable the subsequent condensation.
Caption: Overall reaction scheme for the synthesis.
Experimental Protocols
PART A: Synthesis of 4-Hydroxy-3,5-dibromo-2-methylacetophenone (Intermediate I)
This step is a necessary precursor synthesis to create the required acetophenone functionality for the subsequent Claisen-Schmidt condensation. It involves an initial acetylation of the phenol followed by a Fries rearrangement.
Materials:
3,5-Dibromo-2-methylphenol
Acetic anhydride (Ac₂O)
Pyridine
Anhydrous Aluminum Chloride (AlCl₃)
Dichloromethane (DCM)
Hydrochloric acid (HCl), 2M
Deionized water
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
Acetylation: In a round-bottom flask, dissolve 3,5-Dibromo-2-methylphenol (1 equiv.) in pyridine. Cool the solution to 0°C in an ice bath.
Add acetic anhydride (1.2 equiv.) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4 hours.
Pour the reaction mixture into ice-cold water and extract with dichloromethane. Wash the organic layer with 2M HCl, followed by brine.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acetylated phenol.
Fries Rearrangement: Dissolve the crude acetylated phenol in a minimal amount of nitrobenzene (as solvent).
Carefully add anhydrous AlCl₃ (2.5 equiv.) in portions while keeping the temperature below 10°C.
Heat the mixture to 60°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Cool the reaction mixture and pour it onto crushed ice containing concentrated HCl.
Extract the product with ethyl acetate. Wash the organic layer with water and brine.
Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
Purify the crude product by recrystallization from an ethanol/water mixture to obtain Intermediate I.
PART B: Synthesis of Chalcone Intermediate (Intermediate II)
This step utilizes the Claisen-Schmidt condensation to form the α,β-unsaturated ketone system.[10][11]
In a flask, dissolve Intermediate I (1 equiv.) and the chosen aromatic aldehyde (1 equiv.) in ethanol.
Cool the mixture in an ice bath to approximately 5-10°C.
Add the cold NaOH solution dropwise with vigorous stirring, ensuring the temperature does not exceed 25°C.
After the addition, continue stirring the reaction mixture at room temperature overnight. A solid precipitate should form.
Monitor the reaction completion using TLC (typically using a hexane:ethyl acetate solvent system).
Once complete, pour the reaction mixture into ice-cold water.
Acidify the solution with dilute HCl to precipitate the chalcone product.
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry.
Recrystallize the crude chalcone from ethanol to yield pure Intermediate II.
PART C: Synthesis of N-Acetyl Pyrazoline (Final Product)
This final step involves the cyclocondensation of the chalcone with hydrazine hydrate in an acidic medium, which also facilitates the N-acetylation.[2][15]
Materials:
Chalcone Intermediate (Intermediate II)
Hydrazine hydrate (NH₂NH₂·H₂O)
Glacial acetic acid (AcOH)
Protocol:
Place the Chalcone Intermediate II (1 equiv.) in a round-bottom flask.
Add glacial acetic acid to dissolve the chalcone.
Add hydrazine hydrate (1.5-2 equiv.) dropwise to the solution.
Attach a condenser and reflux the reaction mixture for 6-8 hours. The reaction progress should be monitored by TLC.
After completion, allow the reaction mixture to cool to room temperature.
Pour the cooled solution into a beaker of ice-cold water with stirring.[14]
A solid precipitate of the N-acetyl pyrazoline will form.
Filter the product, wash with copious amounts of water to remove any residual acetic acid, and dry completely.
Purify the final product by recrystallization from a suitable solvent, such as ethanol or methanol.
Characterization and Validation
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Melting Point: To check the purity of the intermediates and the final product.
FT-IR Spectroscopy: To confirm the functional groups. Key transformations to observe include:
Chalcone formation: Appearance of a C=O stretching band for the α,β-unsaturated ketone (approx. 1660-1685 cm⁻¹) and disappearance of the aldehyde C-H stretch.
Pyrazoline formation: Disappearance of the chalcone C=O band and appearance of a C=N stretch (~1590-1610 cm⁻¹) and a new C=O band for the N-acetyl group (~1650-1660 cm⁻¹).[13]
¹H NMR Spectroscopy: To confirm the structure. Key signals for the N-acetyl pyrazoline ring typically show a characteristic AMX spin system for the three protons on the pyrazoline ring, appearing as doublet of doublets.[2][13] A singlet around 2.3-2.5 ppm corresponds to the N-acetyl methyl protons.[4]
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Data Summary Table
Step
Reaction Name
Key Reagents
Typical Reaction Time
Expected Outcome
A
Fries Rearrangement
Ac₂O, AlCl₃
10-12 hours
4-Hydroxy-3,5-dibromo-2-methylacetophenone
B
Claisen-Schmidt Condensation
Aromatic aldehyde, NaOH
12-16 hours
Substituted Chalcone Intermediate
C
Cyclocondensation/Acetylation
Hydrazine hydrate, AcOH
6-8 hours
N-Acetyl Pyrazoline Derivative
Safety Precautions
Work in a well-ventilated fume hood at all times.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Pyridine and acetic anhydride are corrosive and have strong odors. Handle with care.
Anhydrous aluminum chloride reacts violently with water. Handle in a dry environment.
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Handle all organic solvents with care and dispose of chemical waste according to institutional guidelines.
References
The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives. [Link]
HETEROCYCLES. (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. [Link]
International Journal for Innovative Research in Technology. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. [Link]
ACS Omega. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. [Link]
Journal of Applied Pharmaceutical Science. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. [Link]
OJS UMMADA. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. [Link]
Spectrum of Engineering Sciences. (2025). SYNTHESIS AND CHARACTERIZATION OF VARIOUS ACETYL PYRAZOLINE (5a-b). [Link]
ResearchGate. (n.d.). An Overview on Synthesis and Biological Activity of Chalcone Derived Pyrazolines. [Link]
National Center for Biotechnology Information. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. [Link]
Journal of Applied Pharmaceutical Science. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and anti-oxidant activity of certain chalcone based acetyl and N-phenyl substituted pyrazolines. [Link]
ResearchGate. (2016). Procedure for the Synthesis of n-acetylated pyrazoline from chalcone?. [Link]
International Journal of Trend in Scientific Research and Development. (2020). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. [Link]
ResearchGate. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde | Request PDF. [Link]
PrepChem. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. [Link]
Application Notes and Protocols for 3,5-Dibromo-2-methylphenol in Medicinal Chemistry
Introduction: The Strategic Value of 3,5-Dibromo-2-methylphenol in Drug Discovery 3,5-Dibromo-2-methylphenol is a versatile aromatic scaffold that holds significant potential in the field of medicinal chemistry. Its util...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of 3,5-Dibromo-2-methylphenol in Drug Discovery
3,5-Dibromo-2-methylphenol is a versatile aromatic scaffold that holds significant potential in the field of medicinal chemistry. Its utility stems from a combination of features: the reactive phenolic hydroxyl group, the steric and electronic influence of the methyl group, and the bio-activating properties of the bromine substituents. Halogenation, particularly bromination, is a well-established strategy in drug design to enhance the biological activity of lead compounds. The presence of bromine atoms can increase lipophilicity, facilitating passage through biological membranes, and can also lead to stronger interactions with target proteins.[1]
These application notes will provide a comprehensive guide to leveraging 3,5-Dibromo-2-methylphenol as a starting material for the synthesis of novel bioactive molecules, with a focus on the development of potential anticancer and antimicrobial agents. We will explore the synthesis of chalcone and pyrazoline derivatives, two classes of compounds renowned for their diverse pharmacological activities.[2][3] Detailed, field-proven protocols for synthesis and biological evaluation are provided to enable researchers to explore the therapeutic potential of this valuable building block.
Synthetic Applications: From a Simple Phenol to Complex Heterocycles
The hydroxyl group of 3,5-Dibromo-2-methylphenol is a key handle for synthetic transformations. One of the most fruitful applications is its conversion to a substituted acetophenone, which can then serve as a precursor for the synthesis of chalcones via the Claisen-Schmidt condensation.[2] Chalcones, in turn, are valuable intermediates for the synthesis of a wide array of heterocyclic compounds, including pyrazolines, which are known to exhibit potent anticancer and antimicrobial properties.[4][5][6]
Workflow for the Synthesis of Chalcone and Pyrazoline Derivatives
Application Notes & Protocols: 3,5-Dibromo-2-methylphenol as a Versatile Precursor for Bioactive Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Organic Synthesis Division Abstract and Strategic Overview 3,5-Dibromo-2-methylphenol is a highly functionalized aromatic compound that serves as an invaluable building block in...
3,5-Dibromo-2-methylphenol is a highly functionalized aromatic compound that serves as an invaluable building block in the synthesis of complex heterocyclic structures. Its strategic arrangement of a nucleophilic hydroxyl group and two electrophilic bromine atoms, ortho and para to the methyl group, offers chemists a versatile platform for sequential and site-selective functionalization. This guide provides an in-depth exploration of its application in constructing medicinally relevant heterocyclic cores, such as benzofurans and diaryl ethers. We will delve into the mechanistic rationale behind key synthetic transformations, including the Ullmann condensation and the Sonogashira coupling, providing detailed, field-proven protocols for researchers in medicinal chemistry and drug development.
The Synthetic Potential of 3,5-Dibromo-2-methylphenol
The utility of 3,5-Dibromo-2-methylphenol stems from the distinct reactivity of its functional groups. The phenolic hydroxyl group can act as a nucleophile in etherification reactions, while the two C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions. This multi-faceted reactivity allows for the construction of diverse molecular architectures.
Figure 1: Synthetic pathways originating from 3,5-Dibromo-2-methylphenol.
Protocol I: Copper-Catalyzed Diaryl Ether Synthesis via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for forming C-O bonds, particularly for synthesizing diaryl ethers.[1][2][3] Modern protocols have significantly improved upon the harsh conditions of the original reaction, allowing for lower temperatures and broader substrate scope through the use of ligands.[4]
Expertise & Mechanistic Insight
This reaction involves the coupling of the phenolic hydroxyl group of 3,5-Dibromo-2-methylphenol with an aryl halide. The causality behind the key reagents is as follows:
Copper(I) Source (e.g., CuI): Copper is the essential catalyst. The reaction is believed to proceed through a Cu(I) species which coordinates to the phenoxide. This is followed by oxidative addition of the aryl halide to the copper center and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst.[2]
Base (e.g., Cs₂CO₃ or K₂CO₃): A base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion, which can then coordinate to the copper catalyst. Cesium carbonate is often preferred due to its high solubility in polar aprotic solvents and its ability to facilitate the reaction.
Ligand (e.g., N,N-Dimethylglycine): Amino acids like N,N-dimethylglycine act as ligands that stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition step, thereby allowing the reaction to proceed at much lower temperatures (e.g., 90°C) than traditional methods.[4]
Solvent (e.g., DMF or Dioxane): A high-boiling, polar aprotic solvent is necessary to dissolve the reactants and maintain the required reaction temperature.
Figure 2: Simplified catalytic cycle for the Ullmann Condensation.
Self-Validating Protocol
Objective: To synthesize 1,3-dibromo-5-(4-methoxyphenoxy)-2-methylbenzene.
Materials:
3,5-Dibromo-2-methylphenol (266 mg, 1.0 mmol)
1-Iodo-4-methoxybenzene (257 mg, 1.1 mmol)
Copper(I) Iodide (CuI) (19 mg, 0.1 mmol, 10 mol%)
N,N-Dimethylglycine (21 mg, 0.2 mmol, 20 mol%)
Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol)
Anhydrous 1,4-Dioxane (10 mL)
Argon (or Nitrogen) gas supply
Procedure:
To a dry 25 mL Schlenk flask, add 3,5-Dibromo-2-methylphenol, 1-iodo-4-methoxybenzene, CuI, N,N-dimethylglycine, and Cs₂CO₃.
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
Add anhydrous 1,4-dioxane (10 mL) via syringe.
Stir the mixture and heat to 90-100 °C using an oil bath.
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluting with 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite® to remove insoluble salts. Wash the pad with additional ethyl acetate (2x10 mL).
Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.
Parameter
Value
Rationale
Temperature
90-100 °C
Optimal for ligand-assisted Ullmann; avoids decomposition.[4]
Catalyst Load
10 mol% CuI
Sufficient for catalytic turnover without excessive metal waste.
Base
Cs₂CO₃ (2.0 equiv)
Ensures complete deprotonation of the phenol.
Atmosphere
Inert (Argon)
Prevents oxidation of the Cu(I) catalyst.
Expected Yield
75-90%
Typical range for this type of optimized coupling reaction.
Protocol II: Benzofuran Synthesis via Sonogashira Coupling and Cyclization
The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[5][6] For 3,5-Dibromo-2-methylphenol, this reaction can be used to install an alkyne substituent, which can then undergo an intramolecular cyclization to form a benzofuran ring—a common scaffold in biologically active molecules.[7]
Expertise & Mechanistic Insight
This is a two-step, one-pot process.
Sonogashira Coupling: The C-Br bond is activated by a palladium(0) catalyst. A copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination yields the alkynyl phenol and regenerates the Pd(0) catalyst.[5][8] The base (e.g., an amine) is crucial for deprotonating the alkyne and neutralizing the H-X acid formed.
Intramolecular Cyclization: The newly formed alkynyl phenol, in the presence of a copper or palladium catalyst and base, can undergo a 5-exo-dig cyclization. The phenoxide attacks the proximal carbon of the alkyne triple bond to form the five-membered furan ring.
Figure 3: Workflow for Benzofuran synthesis from 3,5-Dibromo-2-methylphenol.
Self-Validating Protocol
Objective: To synthesize 5-bromo-2-methyl-3-(phenylethynyl)-1-benzofuran derivatives via a domino Sonogashira coupling/cyclization.
To a dry Schlenk tube, add Pd(OAc)₂ and P(p-tol)₃.
Evacuate and backfill the tube with argon three times.
Add anhydrous THF (5 mL) and stir for 10 minutes at room temperature until the catalyst solution is homogeneous.
In a separate flask, add 3,5-Dibromo-2-methylphenol and dissolve in the remaining THF (5 mL).
Transfer the phenol solution to the catalyst mixture via cannula.
Add 2-methyl-3-butyn-2-ol followed by DBU to the reaction mixture using syringes.
Heat the reaction mixture to 80 °C and stir for 6-12 hours. The reaction often proceeds directly to the cyclized benzofuran product under these conditions.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and formation of the benzofuran product.[9][10][11]
After completion, cool the reaction to room temperature. Dilute with diethyl ether (30 mL) and wash with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the residue using column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the target benzofuran.
Parameter
Value
Rationale
Catalyst System
Pd(OAc)₂ / P(p-tol)₃
A robust system for coupling aryl bromides. The phosphine ligand stabilizes the Pd(0) species.[8]
Alkyne
2-Methyl-3-butyn-2-ol
A practical and inexpensive acetylene source; the protecting group can be removed later if needed.[8]
Base
DBU
A strong, non-nucleophilic base suitable for both the Sonogashira coupling and promoting the cyclization step.[8]
Temperature
80 °C
Sufficient to drive both the coupling and the subsequent intramolecular cyclization.
3,5-Dibromo-2-methylphenol has proven to be a remarkably adaptable substrate for constructing diverse and complex heterocyclic systems. The protocols detailed herein for Ullmann condensation and Sonogashira coupling/cyclization represent reliable and mechanistically sound strategies for leveraging its unique functionality. By understanding the causality behind reagent choice and reaction conditions, researchers can effectively utilize this building block to accelerate the discovery of novel chemical entities for pharmaceutical and materials science applications.
References
Benchchem. (n.d.). 3,5-Dibromo-2-methylphenol.
Taylor & Francis Online. (2018). Synthesis of bioactive heterocycles using reusable heterogeneous catalyst HClO4–SiO2 under solvent-free conditions. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Ranu, B. C., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 356-363. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling Reaction. Retrieved from [Link]
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. Retrieved from [Link]
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
El-Gohary, N. S., & Shaaban, M. R. (2017). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 7, 1735. Retrieved from [Link]
Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E, 68(Pt 2), o409. Retrieved from [Link]
Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E, 68(Pt 3), o769. Retrieved from [Link]
Choi, H. D., et al. (2011). 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E, 67(Pt 1), o142. Retrieved from [Link]
Application Note & Protocol: Regioselective Bromination of 2-Methylphenol
Abstract This comprehensive guide provides a detailed exploration of the electrophilic bromination of 2-methylphenol (o-cresol), a cornerstone reaction in synthetic organic chemistry. We delve into the mechanistic underp...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This comprehensive guide provides a detailed exploration of the electrophilic bromination of 2-methylphenol (o-cresol), a cornerstone reaction in synthetic organic chemistry. We delve into the mechanistic underpinnings that dictate the regioselectivity of this transformation, offering field-proven, step-by-step protocols for the synthesis of key brominated derivatives, including 4-bromo-2-methylphenol, 6-bromo-2-methylphenol, and 4,6-dibromo-2-methylphenol. This document is designed for researchers, scientists, and drug development professionals, balancing theoretical principles with practical, validated methodologies. Protocols utilizing traditional reagents like molecular bromine (Br₂) and milder alternatives such as N-Bromosuccinimide (NBS) are presented, alongside a discussion on emerging green bromination techniques.
Introduction: The Synthetic Value of Brominated 2-Methylphenols
2-Methylphenol and its brominated analogues are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] The introduction of a bromine atom onto the aromatic ring provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck), nucleophilic substitutions, or the formation of organometallic reagents.[1][2] The precise control of the bromine atom's position—regiocontrol—is therefore of paramount importance for the efficient synthesis of complex target molecules. This guide elucidates the principles and practices for achieving high regioselectivity in the bromination of 2-methylphenol.
Mechanistic Rationale: Directing Effects and Regioselectivity
The bromination of 2-methylphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of the reaction is governed by the electronic properties of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the methyl (-CH₃) group.
Activating and Directing Effects : Both the -OH and -CH₃ groups are electron-donating groups, which "activate" the benzene ring towards electrophilic attack, making it more reactive than benzene itself.[3][4] They achieve this by increasing the electron density of the π-system. One of the lone pairs of electrons on the oxygen atom in the hydroxyl group overlaps with the π-system of the ring, a strongly activating effect.[4][5] Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.[3]
Controlling Regioselectivity : In 2-methylphenol, the hydroxyl group is at position 1 and the methyl group is at position 2.
The hydroxyl group strongly directs incoming electrophiles to positions 4 (para) and 6 (ortho).
The methyl group directs to positions 3 (ortho, but sterically hindered and electronically less favored), 5 (para), and 1 (occupied).
The hydroxyl group is a much stronger activating group than the methyl group.[3] Therefore, its directing effect dominates, and substitution occurs almost exclusively at the positions activated by the -OH group. The primary sites for bromination are thus the C4 (para) and C6 (ortho) positions. The product distribution (mono- vs. di-substitution, and the ratio of 4-bromo to 6-bromo isomers) can be controlled by the choice of brominating agent, solvent, and reaction temperature.[6][7] For instance, polar solvents like water can promote polybromination due to the ionization of the phenol and stabilization of the electrophilic bromine species, leading to the formation of 2,4,6-tribromophenol from phenol itself.[6][7] In contrast, non-polar solvents favor mono-substitution.
Visualizing the Mechanistic Pathway
The following diagram illustrates the electrophilic attack on the 2-methylphenol ring, leading to the formation of the key sigma complex intermediates for para and ortho substitution.
Caption: Mechanism of electrophilic bromination of 2-methylphenol.
Safety & Handling Precautions
Working with brominating agents requires strict adherence to safety protocols. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (neoprene, nitrile, or fluorinated rubber are recommended).[8] An eyewash station and safety shower must be readily accessible.[8]
Molecular Bromine (Br₂) : Highly toxic, corrosive, and volatile.[8][9] Causes severe burns to skin, eyes, and the respiratory tract.[8][9] Inhalation can be fatal.[9] Store in a cool, dry, well-ventilated area, away from incompatible materials like metals, organic materials, and bases.[8]
N-Bromosuccinimide (NBS) : Harmful if swallowed and causes severe skin burns and eye damage.[10] It is also light and moisture-sensitive.[10] Store in a tightly closed container in a cool, dry, and well-ventilated place, often refrigerated and under an inert atmosphere.[10][11]
Experimental Protocols
The following protocols provide methodologies for the selective bromination of 2-methylphenol. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Protocol 1: Monobromination using N-Bromosuccinimide (NBS)
This method favors mono-bromination, particularly at the para-position (C4), and is generally safer than using liquid bromine. Using an acid catalyst can enhance the rate and selectivity.[12]
Objective : Synthesis of 4-bromo-2-methylphenol as the major product.
Caption: Workflow for the monobromination of 2-methylphenol using NBS.
Materials & Reagents:
2-Methylphenol (o-cresol)
N-Bromosuccinimide (NBS), recrystallized from water
p-Toluenesulfonic acid (p-TsOH)
Methanol (ACS Grade)
Ethyl Acetate
Saturated sodium thiosulfate (Na₂S₂O₃) solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylphenol (e.g., 10 mmol, 1.08 g) and p-TsOH (10 mol%, 0.17 g) in methanol (1.0 mL per mmol of phenol, i.e., 10 mL).[13]
Cool the solution to 0°C in an ice bath.
In a separate flask, prepare a 0.1 M solution of NBS (1.0 equivalents, 10 mmol, 1.78 g) in methanol (100 mL). Protect this solution from light.[13]
Add the NBS solution to the phenol solution dropwise over 20-30 minutes while maintaining the temperature at 0°C.[13]
After the addition is complete, allow the reaction to stir for an additional 1-2 hours, letting it slowly warm to room temperature. Monitor the reaction's progress.
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any remaining NBS or bromine.
Remove the methanol under reduced pressure.
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 4-bromo-2-methylphenol.
Protocol 2: Dibromination using Molecular Bromine (Br₂)
This classic protocol uses elemental bromine in a non-polar solvent to achieve dibromination, yielding 4,6-dibromo-2-methylphenol. Careful control of stoichiometry is crucial to avoid over-bromination.
Objective : Synthesis of 4,6-dibromo-2-methylphenol.
Materials & Reagents:
2-Methylphenol (o-cresol)
Molecular Bromine (Br₂)
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
Saturated sodium thiosulfate (Na₂S₂O₃) solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a three-necked flask equipped with a dropping funnel, magnetic stir bar, and a gas outlet connected to a trap (e.g., containing Na₂S₂O₃ solution), dissolve 2-methylphenol (e.g., 10 mmol, 1.08 g) in CCl₄ (20 mL).
Cool the flask to 0°C in an ice bath. Protect the reaction from light.
In the dropping funnel, prepare a solution of bromine (2.05 equivalents, 20.5 mmol, 3.28 g, ~1.05 mL) in CCl₄ (10 mL).
Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes. A vigorous evolution of HBr gas will be observed.
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-3 hours until the red-brown color of bromine fades.
Slowly add saturated Na₂S₂O₃ solution to quench excess bromine, followed by saturated NaHCO₃ solution to neutralize the HBr.
Separate the organic layer. Wash it with water (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude 4,6-dibromo-2-methylphenol, which can often be purified by recrystallization (e.g., from ethanol/water).
In line with the principles of green chemistry, several more environmentally benign methods for bromination have been developed. These approaches often avoid the use of hazardous solvents and bulk liquid bromine by generating the electrophilic bromine species in situ.
H₂O₂-HBr System : This method uses hydrogen peroxide to oxidize hydrogen bromide to molecular bromine directly in the reaction mixture.[17][18] It is highly effective for various aromatic compounds.[17]
Oxone and Sodium Bromide : The combination of Oxone (potassium peroxymonosulfate) and NaBr provides an efficient system for bromination, often under solvent-free conditions using mechanical milling.[19]
Electrochemical Bromination : This technique generates bromine at an electrode from a benign bromide salt source, minimizing reagent use and waste.[19]
These methods represent sustainable alternatives that can reduce the environmental impact of bromination protocols.[19]
Conclusion
The bromination of 2-methylphenol is a versatile and powerful reaction for the synthesis of valuable chemical intermediates. A thorough understanding of the underlying electrophilic aromatic substitution mechanism allows for precise control over the reaction's regioselectivity. By carefully selecting the brominating agent, solvent, and reaction conditions, researchers can selectively synthesize 4-bromo-2-methylphenol, 6-bromo-2-methylphenol, or 4,6-dibromo-2-methylphenol. The protocols detailed herein provide robust and validated starting points for laboratory synthesis, while emerging green chemistry approaches offer promising avenues for more sustainable chemical production.
References
Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
Modern Approaches to Green Bromination for a Sustainable Future. (2025). Engineered Science Publisher.
Bromination of para-substituted phenols using the H₂O₂-HBr system... (n.d.).
Application Note: High-Throughput Analytical Strategies for the Quantification of 3,5-Dibromo-2-methylphenol
Introduction 3,5-Dibromo-2-methylphenol is a halogenated phenolic compound of significant interest in environmental science and toxicology. Its presence can arise from industrial processes and as a degradation byproduct...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
3,5-Dibromo-2-methylphenol is a halogenated phenolic compound of significant interest in environmental science and toxicology. Its presence can arise from industrial processes and as a degradation byproduct of brominated flame retardants.[1][2] Due to its potential persistence and bioaccumulation, sensitive and specific analytical methods are crucial for its detection and quantification in various matrices. This guide provides detailed protocols and expert insights into the chromatographic techniques for the analysis of 3,5-Dibromo-2-methylphenol, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.
Core Analytical Approaches: GC-MS and HPLC-MS/MS
The selection of an appropriate analytical technique is contingent on the sample matrix, required sensitivity, and available instrumentation. For volatile and semi-volatile compounds like 3,5-Dibromo-2-methylphenol, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, often requiring a derivatization step to enhance analyte volatility and thermal stability.[1][3] For non-volatile derivatives or when analyzing complex aqueous samples, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high specificity and sensitivity without the need for derivatization.[4]
Sample Preparation: A Critical Step for Accurate Quantification
The stability and efficient extraction of brominated phenols from sample matrices are paramount for reliable analysis. These compounds are susceptible to degradation, particularly in neutral or alkaline aqueous solutions.[5]
Key Considerations for Sample Preparation:
pH Adjustment: Acidification of aqueous samples to a pH of approximately 3 is critical to maintain the phenols in their non-ionic, more stable form. This also enhances extraction efficiency.[5]
Storage: To prevent photodegradation, samples should be stored in amber glass vials. For long-term storage, samples should be kept at low temperatures, such as -20°C.[5]
Extraction: Solid-Phase Extraction (SPE) is a highly effective method for the extraction and pre-concentration of brominated phenols from aqueous matrices.[4][5]
Protocol 1: GC-MS Analysis of 3,5-Dibromo-2-methylphenol with Derivatization
This protocol details the analysis of 3,5-Dibromo-2-methylphenol in an aqueous sample using SPE, followed by derivatization and GC-MS analysis. Derivatization with acetic anhydride converts the phenolic hydroxyl group into an acetate ester, improving chromatographic peak shape and thermal stability.[6]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of 3,5-Dibromo-2-methylphenol.
Step-by-Step Protocol:
Sample Preparation and Extraction:
Collect 100 mL of the aqueous sample in an amber glass bottle.
Acidify the sample to pH 3 using sulfuric acid.
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water adjusted to pH 3.
Load the acidified sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
Wash the cartridge with 5 mL of deionized water to remove interferences.
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
Elute the analyte with 5 mL of a suitable organic solvent, such as ethyl acetate.
Derivatization:
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of pyridine.
Add 100 µL of acetic anhydride.
Heat the mixture at 60°C for 30 minutes.
Allow the reaction mixture to cool to room temperature.
Add 1 mL of n-hexane and 1 mL of deionized water, and vortex for 1 minute.
Collect the upper organic layer for GC-MS analysis.
GC-MS Instrumental Parameters:
Gas Chromatograph: Agilent 8890 GC System or equivalent.
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Injector Temperature: 280°C.
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the acetylated derivative of 3,5-Dibromo-2-methylphenol.
Representative Performance Data for GC-MS Analysis of Brominated Phenols
Protocol 2: HPLC-MS/MS Analysis of 3,5-Dibromo-2-methylphenol
This protocol is ideal for the direct analysis of 3,5-Dibromo-2-methylphenol in aqueous samples, offering high selectivity and sensitivity without the need for derivatization.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for HPLC-MS/MS analysis of 3,5-Dibromo-2-methylphenol.
Step-by-Step Protocol:
Sample Preparation and Extraction:
Follow the same sample collection, acidification, and SPE procedure as described in Protocol 1 (steps 1a-1e).
Elute the analyte with 5 mL of methanol.
Evaporate the eluate to a small volume (approximately 0.5 mL) under a gentle stream of nitrogen.
Add deionized water to bring the final volume to 1 mL.
Filter the extract through a 0.22 µm syringe filter prior to injection.
HPLC-MS/MS Instrumental Parameters:
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 3,5-Dibromo-2-methylphenol should be optimized by direct infusion of a standard solution.
Representative Performance Data for HPLC-MS/MS Analysis of Brominated Phenols in Aqueous Samples
While chromatographic methods are preferred for quantification, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are invaluable for the structural elucidation and confirmation of 3,5-Dibromo-2-methylphenol.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the aromatic and methyl protons. The presence of bromine atoms significantly influences the chemical shifts of adjacent protons.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts of the bromine-substituted carbons being particularly informative.
For researchers involved in the synthesis or characterization of halogenated organic compounds, NMR spectroscopy is an indispensable tool for structural verification.[7]
Conclusion
The choice between GC-MS and HPLC-MS/MS for the analysis of 3,5-Dibromo-2-methylphenol will depend on the specific requirements of the study. GC-MS with derivatization is a robust method for volatile and semi-volatile analytes, while HPLC-MS/MS provides high sensitivity and specificity for direct analysis in aqueous samples. Proper sample preparation, including pH control and efficient extraction, is crucial for obtaining accurate and reproducible results with either technique. The protocols and data presented in this application note provide a comprehensive guide for the successful detection and quantification of 3,5-Dibromo-2-methylphenol in various research and monitoring applications.
References
Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025). Edinburgh Analytical. Available at: [Link]
Phenol Content in Urine Using UV Vis Spectroscopy. Mettler Toledo. Available at: [Link]
Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (2023). MDPI. Available at: [Link]
Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. (2020). Journal Unusida. Available at: [Link]
Analysis of Total Phenol in Developed Nutraceutical by UV-VIS Spectrophotometry. (2015). International Journal of Science and Research (IJSR). Available at: [Link]
Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. (2018). ResearchGate. Available at: [Link]
Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. NILU. Available at: [Link]
Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. (2002). PubMed. Available at: [Link]
Application Notes and Protocols: 3,5-Dibromo-2-methylphenol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Role of 3,5-Dibromo-2-methylphenol in Modern Agrochemical Design Brominated phenolic...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of 3,5-Dibromo-2-methylphenol in Modern Agrochemical Design
Brominated phenolic compounds are a cornerstone in the synthesis of a diverse array of agrochemicals.[1] Among these, 3,5-Dibromo-2-methylphenol stands out as a versatile and highly valuable intermediate. Its unique substitution pattern—a hydroxyl group for reactivity, a methyl group for steric and electronic influence, and two bromine atoms that serve as both activating groups and potential leaving groups or sites for further functionalization—makes it a strategic building block for creating complex and potent active ingredients.
This guide provides an in-depth exploration of the application of 3,5-Dibromo-2-methylphenol in the synthesis of agrochemicals, with a particular focus on the preparation of diphenyl ether herbicides. These compounds are a critical class of herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), leading to rapid and effective weed control. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.
Core Synthetic Strategy: The Ullmann Condensation for Diphenyl Ether Formation
The primary synthetic transformation involving 3,5-Dibromo-2-methylphenol in agrochemical synthesis is the Ullmann condensation . This copper-catalyzed reaction is a powerful method for the formation of a diaryl ether linkage, which is the central structural motif in many diphenyl ether herbicides.[2][3]
The general principle of the Ullmann ether synthesis involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. In the context of our topic, 3,5-Dibromo-2-methylphenol acts as the phenolic component, reacting with a suitably substituted aryl halide to construct the desired agrochemical scaffold.
Application Protocol: Synthesis of a Novel Diphenyl Ether Herbicide Candidate
The following protocol details the synthesis of a representative diphenyl ether herbicide candidate, 3-(3,5-dibromo-2-methylphenoxy)-N-ethylbenzamide , starting from 3,5-Dibromo-2-methylphenol. This compound is analogous to known PPO-inhibiting herbicides and serves as an excellent practical example.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
3,5-Dibromo-2-methylphenol
≥98%
Sigma-Aldrich
Store in a cool, dry place.
3-Chloro-N-ethylbenzamide
≥97%
Commercially available
Synthesizable from 3-chlorobenzoyl chloride and ethylamine.
Copper(I) Iodide (CuI)
99.99% trace metals basis
Sigma-Aldrich
Keep under inert atmosphere.
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Fisher Scientific
Finely powdered and dried before use.
N,N-Dimethylformamide (DMF)
Anhydrous, 99.8%
Acros Organics
Store over molecular sieves.
Toluene
ACS Grade
VWR
Ethyl Acetate
HPLC Grade
Fisher Scientific
Hexane
HPLC Grade
Fisher Scientific
Brine (saturated NaCl solution)
Lab prepared
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Detailed Synthesis Protocol
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-Dibromo-2-methylphenol (1.0 eq), 3-Chloro-N-ethylbenzamide (1.1 eq), Copper(I) Iodide (0.1 eq), and finely powdered, anhydrous potassium carbonate (2.0 eq).
Solvent Addition: Under a gentle stream of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3,5-Dibromo-2-methylphenol.
Ullmann Condensation: Heat the reaction mixture to 140-150 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used).
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
Combine the organic layers and wash sequentially with deionized water (2 x volume of the organic phase) and brine (1 x volume of the organic phase).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel.
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate and gradually increasing the polarity).
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-(3,5-dibromo-2-methylphenoxy)-N-ethylbenzamide as a solid.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Causality and Experimental Insights
Choice of Catalyst: While various copper sources can be used, CuI is often preferred due to its good catalytic activity and stability. The use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can sometimes accelerate the reaction and allow for lower reaction temperatures.
Role of the Base: Anhydrous potassium carbonate is a common and effective base for this transformation. It acts as a proton scavenger, deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide, which is essential for the reaction to proceed. Cesium carbonate can be a more effective but also more expensive alternative.
Solvent Selection: A high-boiling, polar aprotic solvent like DMF or DMSO is crucial for the Ullmann condensation. These solvents can dissolve the reactants and the inorganic base, and they can withstand the high temperatures required for the reaction. Anhydrous conditions are important to prevent the hydrolysis of the reactants and intermediates.
Purification Strategy: The choice of eluent for column chromatography will depend on the polarity of the final product. A gradual increase in the polarity of the eluent system allows for the effective separation of the desired product from any unreacted starting materials and by-products.
Trustworthiness: A Self-Validating System
The protocol described above is designed to be self-validating through in-process controls and final product characterization.
TLC/HPLC Monitoring: Regular monitoring of the reaction progress allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged heating.
Spectroscopic Analysis: Comprehensive characterization of the final product by NMR and Mass Spectrometry provides unambiguous confirmation of its identity and purity. This ensures that the desired transformation has occurred and that the isolated material meets the required quality standards for further biological testing.
Conclusion
3,5-Dibromo-2-methylphenol is a key building block in the synthesis of high-value agrochemicals. The Ullmann condensation provides a reliable and versatile method for its incorporation into diphenyl ether structures, leading to the creation of potent herbicides. The detailed protocol and insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their agrochemical discovery and development programs.
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
Royal Society of Chemistry. Supplementary Information. [Link]
PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
PubMed. Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. [Link]
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Swinburne University of Technology. Synthesis and chemistry of agrochemicals. [Link]
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NIH. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
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The Role of 3,5-Dibromo-2-methylphenol as a Key Intermediate in Polymeric Flame Retardant Synthesis
Application Note & Protocol Guide Abstract This technical guide delineates the critical role of 3,5-Dibromo-2-methylphenol as a monomeric intermediate in the synthesis of advanced brominated polymeric flame retardants. M...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol Guide
Abstract
This technical guide delineates the critical role of 3,5-Dibromo-2-methylphenol as a monomeric intermediate in the synthesis of advanced brominated polymeric flame retardants. Moving beyond simple additive molecules, the integration of this functionalized phenol into a polymer backbone via oxidative coupling polymerization yields materials with enhanced thermal stability, reduced environmental leaching, and superior flame retardant efficacy. This document provides a comprehensive overview of the underlying chemical principles, a detailed protocol for the synthesis of brominated poly(phenylene oxide), and an exploration of the flame retardant mechanism. This guide is intended for researchers and chemical engineers engaged in the development of high-performance, safer flame-retardant materials.
Introduction: The Strategic Importance of Brominated Phenols in Fire Safety
Brominated flame retardants (BFRs) are a cornerstone of fire safety technology, incorporated into a vast array of consumer and industrial products, including electronics, textiles, and construction materials.[1][2][3] Their primary function is to inhibit or suppress the combustion process, thereby increasing escape times and reducing fire-related damage.[4][5] The core mechanism of action for most BFRs occurs in the gas phase during combustion.[2][6] Upon thermal decomposition, they release bromine radicals (Br•) which interfere with the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that propagate the fire's chain reaction.[2][4][6]
Historically, additive BFRs like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA) have been widely used.[1][7] However, concerns over their environmental persistence and potential for bioaccumulation have driven the development of polymeric BFRs.[8] By chemically bonding the bromine-containing units into a stable polymer matrix, the risk of leaching is significantly minimized. 3,5-Dibromo-2-methylphenol emerges as a strategic intermediate in this context. Its structure provides two bromine atoms for flame retardancy and a reactive phenolic hydroxyl group that allows it to be polymerized, forming a stable poly(phenylene oxide) (PPO) backbone.
Physicochemical Properties of the Intermediate
A thorough understanding of the starting material is paramount for successful synthesis and process control. 3,5-Dibromo-2-methylphenol is a brominated derivative of cresol (methylphenol).
Note: Some properties are predicted based on computational models.
Synthesis Protocol: Oxidative Coupling Polymerization of 3,5-Dibromo-2-methylphenol
The synthesis of brominated poly(phenylene oxide) from 3,5-Dibromo-2-methylphenol is achieved through an oxidative coupling reaction. This process involves the formation of phenoxy radicals, which then couple to form the polymer chain.[10][11] Copper-amine complexes are commonly employed as catalysts to facilitate this polymerization in the presence of an oxidant, typically oxygen.[12][13]
Rationale Behind Experimental Choices
Catalyst System: A copper(I) bromide and an amine ligand (e.g., N,N'-di-t-butylethylenediamine) system is chosen. The amine coordinates to the copper ion, forming a soluble complex that facilitates the catalytic cycle of oxidation and reduction required for phenoxy radical generation.
Solvent: A non-polar organic solvent like toluene or chloroform is used to dissolve the monomer and the growing polymer chain. The choice of solvent is critical as it must not interfere with the radical polymerization process.
Oxygen as Oxidant: Bubbling oxygen through the reaction mixture serves as the terminal oxidant, regenerating the active Cu(II) species from the Cu(I) state to sustain the catalytic cycle.
Reaction Temperature: The reaction is typically conducted at a moderately elevated temperature (e.g., 50-70°C) to ensure a sufficient reaction rate without causing unwanted side reactions or degradation of the polymer.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of brominated PPO.
Step-by-Step Protocol
Reactor Preparation: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet/outlet, add 3,5-Dibromo-2-methylphenol (10.0 g, 37.6 mmol) and toluene (100 mL).
Catalyst Addition: While stirring, add copper(I) bromide (0.11 g, 0.75 mmol) and N,N'-di-t-butylethylenediamine (0.32 g, 1.88 mmol) to the flask.
Inerting: Purge the system with nitrogen for 15 minutes to remove ambient oxygen before initiating the reaction.
Reaction Initiation: Heat the reaction mixture to 60°C in an oil bath. Once the temperature has stabilized, switch the gas flow from nitrogen to a steady stream of oxygen bubbled through the solution.
Polymerization: Continue stirring under the oxygen atmosphere. The progress of the polymerization can be qualitatively observed by an increase in the viscosity of the solution. Allow the reaction to proceed for 4-6 hours.
Quenching and Catalyst Removal: Cool the reaction mixture to room temperature. Pour the viscous solution into 200 mL of methanol containing 5 mL of concentrated hydrochloric acid to precipitate the polymer and chelate the copper catalyst.
Purification: Stir the resulting suspension for 1 hour. Collect the white to off-white polymer by filtration.
Washing: Wash the collected polymer sequentially with fresh methanol (2 x 50 mL) to remove any unreacted monomer and residual catalyst.
Drying: Dry the purified brominated poly(phenylene oxide) in a vacuum oven at 80°C overnight to a constant weight.
Mechanism of Flame Retardancy
The efficacy of the synthesized brominated poly(phenylene oxide) as a flame retardant is rooted in its ability to disrupt the combustion cycle in the gas phase.
Thermal Decomposition: When the polymer matrix is exposed to the high temperatures of a fire, the C-Br bonds, being weaker than C-H and C-C bonds, are the first to cleave. This releases bromine radicals (Br•) into the gaseous phase above the burning material.
Radical Quenching: Combustion is a radical chain reaction sustained by highly reactive H• and OH• radicals. The released Br• radicals are potent scavengers of these species, forming hydrogen bromide (HBr).
H• + Br• → HBr
OH• + Br• → HOBr
Inhibition Cycle: The HBr formed is less reactive than the H• and OH• radicals it replaces, thus slowing down the combustion chemistry. Furthermore, HBr can participate in a catalytic cycle that continues to remove the key combustion radicals, effectively inhibiting the flame.[6] This significantly reduces heat generation and slows the spread of the fire.[2][5]
Flame Inhibition Cycle Diagram
Caption: Gas-phase radical scavenging cycle of BFRs.
Conclusion
3,5-Dibromo-2-methylphenol serves as an exemplary intermediate for the synthesis of modern, high-performance polymeric flame retardants. The oxidative coupling polymerization pathway provides a robust method for creating brominated poly(phenylene oxide)s. These materials offer a significant advantage over traditional additive flame retardants by locking the bromine atoms into a stable polymer backbone, addressing key environmental and safety concerns while delivering excellent fire safety performance. The protocols and mechanisms detailed herein provide a foundational guide for researchers aiming to innovate in the field of flame retardant materials.
References
SCO Chemical. (n.d.). Bromine based flame retardants: mechanism of action, core advantages, and early application foundation.
Wikipedia. (2024). Brominated flame retardant. Retrieved from [Link]
LEVITEX. (n.d.). Brominated Flame Retardant: Function and Effectiveness for Protection from Flame.
FR Fabric. (2023). Brominated Flame Retardant: Function and Effectiveness for Protection from Flame.
BSEF. (n.d.). Bromine & Fire Safety. Retrieved from [Link]
HM Royal. (2024). Where There's Fire, Brominated Flame Retardants Are Up to the Task. Retrieved from [Link]
Albemarle Corporation. (2024). Brominated Flame Retardants: The Invisible Heroes Protecting. Retrieved from [Link]
PubChem. (n.d.). 3,5-dibromo-2-methylphenol. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dibromo-4-methylphenol. Retrieved from [Link]
Huang, Y., et al. (2024).
Kobayashi, S., & Higashimura, H. (2003). Oxidative polymerization of phenols revisited. Progress in Polymer Science, 28(6), 1015-1048.
Wikipedia. (2023). Oxidative coupling of phenols. Retrieved from [Link]
Hay, A. S. (1998). Polymerization by oxidative coupling: discovery and commercialization of PPO and Noryl resins. Journal of Polymer Science Part A: Polymer Chemistry, 36(4), 505-517.
Google Patents. (n.d.). Brominated polyphenylene oxide and its use as flame retardant.
Google Patents. (n.d.). Process for polyphenylene oxide preparation including catalyst pre-mixing.
Li, B. J., & Stahl, S. S. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of chemical research, 54(11), 2588–2602.
ChemBK. (2024). phenol, 3-bromo-5-methyl-. Retrieved from [Link]
Application Note: A Practical Guide to Suzuki-Miyaura Coupling with 3,5-Dibromo-2-methylphenol
Introduction: Unlocking the Potential of a Versatile Building Block The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in con...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unlocking the Potential of a Versatile Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in constructing carbon-carbon bonds.[1] This palladium-catalyzed transformation is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials, particularly for the synthesis of complex biaryl structures.[2][3]
This guide focuses on a specific and compelling substrate: 3,5-Dibromo-2-methylphenol. This molecule presents a unique synthetic opportunity. The two bromine atoms serve as versatile handles for sequential or dual coupling reactions, enabling the construction of intricate molecular architectures. However, the presence of the ortho-methyl and phenolic hydroxyl groups introduces significant steric and electronic challenges that demand a carefully considered experimental approach.[4][5]
This document provides researchers, scientists, and drug development professionals with a detailed protocol and expert insights for successfully navigating the complexities of Suzuki-Miyaura coupling reactions involving 3,5-Dibromo-2-methylphenol. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind critical experimental choices, and offer a robust, step-by-step protocol for practical implementation.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling is a complex process orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
Step 1: Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of 3,5-Dibromo-2-methylphenol. This step forms a square planar Pd(II) complex. The C-Br bond is sufficiently reactive for this transformation, making aryl bromides common substrates.[6][9]
Step 2: Transmetalation: This is a critical, base-mediated step. The boronic acid partner is activated by the base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate salt (-B(OR)₃⁻).[10][11] This activated species then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.
Step 3: Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the biaryl product. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Experimental Considerations for a Challenging Substrate
The successful coupling of 3,5-Dibromo-2-methylphenol requires careful optimization of several parameters to overcome steric hindrance and potential side reactions.
Catalyst and Ligand Selection: The steric bulk from the ortho-methyl group can impede the approach of the palladium catalyst.[4] While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] may suffice for simple substrates, they are often ineffective for sterically demanding partners.[8][12] For this system, the use of specialized ligands is paramount.
Expert Insight: Bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or JohnPhos are highly recommended.[8][13][14] These ligands promote a high rate of both oxidative addition and the crucial reductive elimination step, preventing catalyst decomposition and increasing turnover numbers, especially at lower catalyst loadings.[13][15] N-Heterocyclic Carbene (NHC) ligands are also excellent choices for coupling hindered substrates due to their strong σ-donor properties.[16]
Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid.[11] The choice of base can dramatically influence the reaction rate and final yield.
Expert Insight: While sodium carbonate (Na₂CO₃) is a common choice, stronger, non-nucleophilic bases are often required for challenging couplings.[12] Potassium phosphate (K₃PO₄) is a highly effective and widely used base that generally provides excellent results.[11] For particularly stubborn reactions, Cesium carbonate (Cs₂CO₃) can be superior due to its higher solubility in organic solvents.[11] The phenolic proton on the substrate is acidic and will be deprotonated by the base; using a sufficient excess of base (2-3 equivalents) is crucial to ensure both deprotonation and boronic acid activation.
Solvent System: The choice of solvent impacts the solubility of the reagents and the overall reaction kinetics.
Expert Insight: A biphasic solvent system is often optimal for Suzuki couplings.[17] A mixture of an organic solvent like 1,4-dioxane, tetrahydrofuran (THF), or toluene with water is standard.[6][8] The organic phase dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the inorganic base. This interface is where the critical transmetalation step is believed to occur.[6] It is imperative to degas the solvents thoroughly (e.g., by sparging with argon or using a freeze-pump-thaw technique) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]
Detailed Experimental Protocol
This protocol provides a robust starting point for the mono-arylation of 3,5-Dibromo-2-methylphenol. Researchers should note that optimization may be required for different arylboronic acids.
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
Equipment: Schlenk flask or oven-dried round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen), syringes, needles, standard laboratory glassware for workup.
Purification: Silica gel for column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-Dibromo-2-methylphenol (e.g., 1.0 mmol, 267.9 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg).
Catalyst Addition: In a separate vial, briefly mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the SPhos ligand (0.04 mmol, 16.4 mg) in a small amount of the reaction solvent before adding the slurry to the main reaction flask.
Inert Atmosphere: Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The mixture should be stirred briefly.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation and Optimization Guide
The conditions provided above are a general starting point. For optimal results, especially when changing the boronic acid partner, a screening of reaction parameters is advisable.[18] The following table outlines representative conditions for Suzuki couplings of aryl bromides, which can be adapted for 3,5-Dibromo-2-methylphenol.
Entry
Arylboronic Acid Partner
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent System
Temp (°C)
Time (h)
1
Phenylboronic acid
Pd(OAc)₂ (1)
SPhos (2)
K₃PO₄ (2.5)
Dioxane/H₂O (4:1)
100
12
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (0.5)
XPhos (1.5)
K₂CO₃ (2.0)
Toluene/H₂O (5:1)
110
18
3
3,5-Dimethylphenylboronic acid
Pd(PPh₃)₄ (3)
None
Cs₂CO₃ (2.0)
THF/H₂O (3:1)
80
24
4
2-Thiopheneboronic acid
PdCl₂(dppf) (2)
None
Na₂CO₃ (2.0)
DME/H₂O (4:1)
90
16
Data is illustrative and compiled from general Suzuki coupling literature. Yields are highly dependent on the specific substrates and precise conditions.
Optimization Tips:
Low Yield: If the reaction is sluggish or gives a low yield, consider switching to a more active ligand (e.g., from SPhos to a more specialized Buchwald ligand) or a stronger base (e.g., from K₃PO₄ to Cs₂CO₃).[11][14] Increasing the temperature may also be beneficial.
Side Products: The formation of homocoupled boronic acid (Ar'-Ar') or dehalogenated starting material can indicate issues with the transmetalation or reductive elimination steps. Screening different ligands or adjusting the base and solvent ratio can help mitigate these side reactions.[12]
Selective Coupling: To achieve selective mono-arylation, using a slight excess (1.1-1.2 equivalents) of the boronic acid is recommended. For di-arylation, a larger excess of the boronic acid (2.5-3.0 equivalents) and longer reaction times will be necessary.
Conclusion
The Suzuki-Miyaura coupling of 3,5-Dibromo-2-methylphenol is a powerful method for synthesizing complex, sterically hindered biaryl compounds. Success with this challenging substrate hinges on a rational selection of reaction components. The use of modern, bulky phosphine ligands in combination with an appropriate base and a degassed solvent system is critical to achieving high yields. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the full synthetic potential of this versatile building block in their drug discovery and materials science programs.
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
Scrivanti, A., & Bovo, S. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 8(3), 294-306. Available from: [Link]
Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 266–275. Available from: [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496–16543. Available from: [Link]
Ali, R., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(8), 1735-1744. Available from: [Link]
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available from: [Link]
Myers, A. G. Research Group. The Suzuki Reaction. Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. Available from: [Link]
GSK. Use of Base Metals in Suzuki Coupling. Available from: [Link]
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. Available from: [Link]
ResearchGate. Effect of solvent on the Suzuki reaction. Available from: [Link]
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available from: [Link]
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available from: [Link]
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available from: [Link]
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
National Institutes of Health. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available from: [Link]
Technical Support Center: Purification of Crude 3,5-Dibromo-2-methylphenol
Welcome to the technical support center for the purification of 3,5-Dibromo-2-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 3,5-Dibromo-2-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find field-proven insights and detailed protocols to troubleshoot common issues and streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3,5-Dibromo-2-methylphenol?
A1: The impurity profile of crude 3,5-Dibromo-2-methylphenol is highly dependent on the synthesis conditions, particularly the stoichiometry of the brominating agent and reaction temperature. The synthesis starts with 2-methylphenol (o-cresol), where the hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing.[1] Consequently, you can expect several types of impurities:
Isomeric Dibromides: The most significant impurities are often other dibrominated isomers. Due to the strong activating nature of the hydroxyl group, bromination at positions 4 and 6 is highly favored. Therefore, 4,6-dibromo-2-methylphenol is a very common and often major byproduct.
Monobrominated Intermediates: Incomplete bromination will leave residual monobrominated species, such as 4-bromo-2-methylphenol and 6-bromo-2-methylphenol .[2]
Over-brominated Products: Using an excess of the brominating agent can lead to the formation of tribrominated species like 4,5,6-tribromo-2-methylphenol .
Unreacted Starting Material: Residual 2-methylphenol may remain if the reaction does not go to completion.
Residual Reagents and Solvents: Impurities can also include residual acids or solvents used in the synthesis, such as chloroform or acetic acid.[3]
Q2: My crude product is a dark brown or reddish oil/solid, but the pure compound should be a white or off-white solid. What causes this discoloration?
A2: Phenolic compounds are notoriously susceptible to oxidation, which forms highly colored quinone-like impurities. This process is often accelerated by exposure to air, light, and trace metal contaminants. The dark color is a clear indicator of impurities and underscores the need for a robust purification strategy. Performing the synthesis and work-up under an inert atmosphere (e.g., nitrogen or argon) can help minimize this, but purification is almost always necessary to remove these colored byproducts.
Q3: Which purification method—recrystallization or column chromatography—is better for 3,5-Dibromo-2-methylphenol?
A3: The choice depends on the impurity profile and the required scale.
Recrystallization is an excellent and efficient technique for removing small amounts of impurities, especially if the main impurity has a significantly different solubility profile than the desired product. It is ideal for a final "polishing" step to obtain high-purity crystalline material and is generally more scalable than chromatography.
Flash Column Chromatography is superior for separating complex mixtures with multiple components, particularly isomeric impurities that have similar solubilities.[4] Since crude 3,5-Dibromo-2-methylphenol often contains isomers like 4,6-dibromo-2-methylphenol, chromatography is frequently the more effective primary purification method.
The diagram below illustrates a typical decision-making workflow for purifying your crude product.
Caption: Decision workflow for purification of 3,5-Dibromo-2-methylphenol.
Troubleshooting Guide
Issue 1: During recrystallization, my product "oils out" instead of forming crystals.
Symptom: Upon cooling, the dissolved solid separates as a liquid layer (an oil) rather than forming solid crystals.
Possible Cause & Scientific Explanation: "Oiling out" occurs when the solute's solubility is exceeded while the solution temperature is still above the melting point of the solute-solvent mixture. It is common for compounds with relatively low melting points or when a solvent is too effective, causing the solution to become supersaturated too quickly.
Suggested Solution:
Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until it becomes a single, clear phase again.
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Avoid direct transfer to an ice bath.
Use a Solvent/Anti-solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, water) at an elevated temperature until the solution just becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[5] This method carefully modulates solubility to promote crystal growth.
Issue 2: After recrystallization, the crystals are still colored.
Symptom: The final crystals are yellow, brown, or pink instead of white.
Possible Cause & Scientific Explanation: The color is due to highly conjugated, colored impurities (like oxidation products) that have co-precipitated with your product. These are often present in small quantities but are intensely colored.
Suggested Solution:
Use Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution.
Hot Filtration: Keep the solution hot for 5-10 minutes (with stirring) to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration through fluted filter paper to remove the charcoal.
Crystallize: Allow the hot, decolorized filtrate to cool as usual.
Caution: Using too much charcoal can significantly reduce your yield, as it can also adsorb the desired product.
Issue 3: During column chromatography, the product streaks badly or does not move off the baseline.
Symptom: On the column, the product forms a long, tailing band instead of a tight, compact one. TLC analysis shows a streak rather than a distinct spot.
Possible Cause & Scientific Explanation: This is a classic problem when purifying acidic compounds like phenols on standard silica gel.[4] The acidic silanol groups (Si-OH) on the silica surface can deprotonate the phenol, forming a phenolate anion. This ionic species adsorbs very strongly to the polar stationary phase, leading to poor elution and significant tailing.
Suggested Solution:
Modify the Mobile Phase: Add a small amount of a weak acid to your eluent. Typically, adding 0.5-1% acetic acid or formic acid to the mobile phase (e.g., Hexane/Ethyl Acetate) will suppress the ionization of the phenolic proton.[6] This keeps the compound in its neutral, less polar form, allowing it to elute properly.
Change the Stationary Phase: If acid modification is not effective or compatible with your product, consider using a different stationary phase like neutral alumina, which has fewer acidic sites.
The diagram below outlines the troubleshooting logic for common chromatography issues.
Caption: Troubleshooting logic for flash chromatography of phenolic compounds.
Experimental Protocols
Disclaimer: Specific physical properties for 3,5-Dibromo-2-methylphenol are not widely published. The melting point of the related isomer, 3,5-Dibromo-4-methylphenol, is 105-107 °C.[7][8] The following protocols are based on this data and general principles for purifying brominated phenols.
Protocol 1: Purification by Recrystallization
This protocol uses a solvent/anti-solvent method, which is robust for initial purification attempts.
Solvent Selection: Based on the polarity of the molecule, a good starting solvent pair is Ethyl Acetate (good solvent) and Hexanes (anti-solvent).
Dissolution: Place 1.0 g of crude 3,5-Dibromo-2-methylphenol in a 50 mL Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (~3-5 mL) and swirl to dissolve the solid completely.
Decolorization (if necessary): If the solution is dark, add a spatula-tip (~10-20 mg) of activated charcoal, and gently heat the solution for 5 minutes.
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
Addition of Anti-solvent: Heat the clear filtrate to a gentle boil. Add hexanes dropwise from a Pasteur pipette until the solution remains faintly cloudy. Add 1-2 drops of ethyl acetate to render the solution clear again.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity by TLC or GC.
Protocol 2: Purification by Flash Column Chromatography
This protocol uses a gradient elution to separate the desired product from less polar (monobrominated) and more polar (other dibromo-isomers, tribrominated) impurities.
TLC Analysis: First, analyze your crude material by TLC using various ratios of Hexane/Ethyl Acetate (e.g., 95:5, 90:10, 80:20) to determine an optimal solvent system. The ideal system should give your desired product an Rf value of ~0.3.
Column Packing:
Select a column of appropriate size (for 1 g of crude, a 40 g silica column is a good start).
Pack the column as a slurry with silica gel in 100% hexanes. Ensure the packing is uniform and free of air bubbles.
Sample Loading:
Dissolve your crude product (~1.0 g) in a minimal amount of dichloromethane or ethyl acetate (~2-3 mL).
Add ~1.5 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
Carefully add this powder to the top of the packed column.
Elution:
Begin eluting with 100% hexanes.
Gradually increase the polarity of the mobile phase according to the table below. Collect fractions (~20 mL each) throughout the run.
Monitor the fractions by TLC to identify which ones contain your pure product.
Elution Step
Solvent System
Volume (approx.)
Purpose
1
100% Hexanes
2 column volumes
Elute very non-polar impurities.
2
2% Ethyl Acetate in Hexanes
3-4 column volumes
Elute monobrominated impurities.
3
5% Ethyl Acetate in Hexanes
5-10 column volumes
Elute the target 3,5-Dibromo-2-methylphenol.
4
10-20% Ethyl Acetate in Hexanes
3-4 column volumes
Elute more polar isomeric impurities.
Note: Add 0.5% acetic acid to all solvent mixtures if tailing is observed.
Product Recovery: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified 3,5-Dibromo-2-methylphenol.
References
PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
Technical Support Center: Synthesis of 3,5-Dibromo-2-methylphenol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3,5-Dibromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,5-Dibromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will delve into the causality behind experimental observations and provide robust, field-proven troubleshooting strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of 3,5-Dibromo-2-methylphenol. The primary synthetic route involves the electrophilic bromination of 2-methylphenol (o-cresol), a reaction that requires careful control to achieve high purity and yield.
Question 1: My reaction mixture and crude product are dark brown/black and tarry, not the expected off-white solid. What is causing this?
Answer:
This is a classic sign of oxidation . Phenols are highly susceptible to oxidation, especially under harsh reaction conditions. The hydroxyl group makes the aromatic ring electron-rich and easily oxidized by the brominating agent (e.g., Br₂) or even air, leading to the formation of colored quinone-type compounds and polymeric tars.[1][2]
Troubleshooting Steps:
Maintain Inert Atmosphere: Before adding the brominating agent, thoroughly degas your solvent and purge the reaction vessel with an inert gas like nitrogen or argon. Maintain this inert atmosphere throughout the reaction.
Control Temperature: Run the reaction at a low temperature. Many protocols recommend starting at 0°C or even lower (-5 to 10°C) and allowing the reaction to warm slowly.[3] Exothermic reactions can "run away," leading to a rapid temperature increase and significant side product formation.
Avoid Light: Perform the reaction in a vessel protected from light (e.g., wrapped in aluminum foil). Light can initiate radical side reactions, including side-chain bromination and oxidative degradation.[4]
Quenching: After the reaction is complete, quench any excess bromine promptly with a reducing agent like aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color of bromine disappears.
Question 2: My analytical data (HPLC, GC-MS, NMR) shows a complex mixture of brominated species. How can I improve the selectivity for the 3,5-dibromo product?
Answer:
This is the most common challenge in this synthesis and stems from the high reactivity of the phenol ring. The hydroxyl group is a powerful ortho-, para-directing activator, which can lead to a mixture of under-brominated, over-brominated, and isomeric products.[5][6]
Common Impurities Arising from Poor Selectivity:
Under-bromination: Residual 2-methylphenol and monobrominated isomers (e.g., 5-bromo-2-methylphenol).
Over-bromination: 3,5,X-tribromo-2-methylphenol. The high activation of the ring makes it easy to add a third bromine atom.[1]
Isomeric Impurities: Formation of other dibromo-isomers. While the 3,5-positions are the target, minor formation of other isomers can occur, particularly if the reaction conditions are not optimized. Rearrangements via bromodienone intermediates, especially in strong acids, can also lead to unexpected isomers.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reaction selectivity.
Detailed Recommendations:
Stoichiometry is Critical: Use a precise stoichiometry of the brominating agent. Aim for 2.0 to 2.1 equivalents. Using a significant excess will guarantee over-bromination.
Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in your chosen solvent) dropwise to the solution of 2-methylphenol over a prolonged period (e.g., 2-4 hours). This maintains a low concentration of the electrophile and helps control the reaction rate and exotherm.
Solvent Choice: The choice of solvent significantly impacts reactivity.
Polar protic solvents like water or acetic acid will ionize the bromine, creating a highly reactive electrophile and leading to rapid, uncontrolled polybromination (often forming the tribromo- product as a precipitate).[8][9]
Non-polar aprotic solvents such as carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloroethane are preferred. They do not solvate the bromine as effectively, tempering its reactivity and allowing for more controlled, stepwise bromination.[4][5]
Question 3: My NMR spectrum shows signals consistent with a -CH₂Br group, but my mass spec indicates the correct mass for a dibrominated product. What is this impurity?
Answer:
You are likely observing a product of side-chain bromination . Under certain conditions, particularly in the presence of UV light or with radical initiators, electrophilic aromatic substitution can compete with free-radical halogenation of the benzylic methyl group.[10]
This results in impurities like 3,5-dibromo-2-(bromomethyl)phenol . While this has a different mass, it's possible you are seeing a monobrominated aromatic ring with a brominated side chain, which could have a mass close to the desired product depending on the specific fragments observed in MS.
Preventative Measures:
Exclude Light: As mentioned previously, conduct the reaction in the dark.[4]
Avoid Radical Initiators: Ensure your starting materials and solvents are free from peroxides or other radical initiators.
Use Electrophilic Conditions: Using a Lewis acid catalyst can sometimes promote the desired electrophilic aromatic substitution over radical pathways, but this must be done carefully as it can also increase the rate of over-bromination.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of impurities in 3,5-Dibromo-2-methylphenol synthesis?
The impurities can be broadly categorized as follows:
Q2: Which analytical techniques are recommended for impurity profiling?
A multi-technique approach is essential for robust impurity profiling.[11][12]
High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying the desired product from starting material, intermediates, and over-brominated species. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and providing mass information for peak identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product and any isolated impurities. It can help distinguish between different bromination isomers and identify side-chain bromination.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities without needing to isolate them.[13]
Q3: What is the best strategy for purifying the crude product?
Purification often requires a multi-step approach.
Aqueous Workup: After quenching the reaction, wash the organic layer with water and then a dilute sodium bicarbonate solution to remove HBr and other acidic byproducts.
Recrystallization: This is the most effective method for removing most impurities. A solvent system of hexane/ethyl acetate or ethanol/water is often a good starting point. Isomeric impurities that have similar polarity can sometimes be difficult to remove solely by recrystallization.[16]
Column Chromatography: If recrystallization fails to remove persistent impurities (especially isomers), silica gel chromatography is necessary. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically allow for the separation of the desired product from more polar or less polar impurities.
Experimental Protocols
Protocol 1: Representative Synthesis of 3,5-Dibromo-2-methylphenol
This protocol is a representative example and should be adapted and optimized based on your laboratory scale and safety procedures.
Caption: General workflow for the synthesis of 3,5-Dibromo-2-methylphenol.
Protocol 2: HPLC Method for Impurity Profiling
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes.
PrepChem. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol.
Benchchem. (n.d.). 3,5-Dibromo-2-methylphenol.
Wikipedia. (2023). Dehalogenation.
Fischer, A., & Henderson, G. N. (1983). ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry, 61(6), 1045-1052. Available at: [Link]
Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols.
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
Al-Salami, H., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Chemistry Journal, 55, 104-110.
IJSDR. (2020). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research, 5(6).
Thenpathi, T. (n.d.). Unit-III Aromatic electrophilic substitution reactions of Phenol.
Aichenegg, P., & Haynes, H. G. (2007). Bromination of Phenols by Means of Bromide-Bromate Solution. Microchimica Acta, 57(1), 125-129.
Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
PubChem. (n.d.). 4-Bromo-2-methylphenol.
Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
Chemistry Steps. (n.d.). Reactions of Phenols.
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.
IJMRA. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Management, Technology, and Social Sciences.
Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.
Gampala, S., et al. (2020). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Journal of Generic Medicines, 16(4), 143-157.
Hartwig, J. F., et al. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Synthesis, 2011(06), 857-859.
AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance.
Khan Academy. (n.d.). Bromination of Phenols.
Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
Organic Chemistry. (2022). Bromination of Phenols | Electrophilic aromatic substitution.
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Substituted 2-Bromo Phenols Using a Novel Bromination-Dehydrobromination Reaction.
PubChem. (n.d.). 3,5-Dibromo-4-methylphenol.
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
ICH. (2018).
AAPS. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 15(1), 29-35.
Ashenhurst, J. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry.
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 687-702.
Pharmaceutical Technology. (2014). Evaluating Impurities in Drugs (Part II of III).
Google Patents. (n.d.). US4447658A - Process for separating 3,5-xylenol or 3,4-xylenol from other polymethylated phenolic compounds.
Technical Support Center: Regioselective Bromination of 2-Methylphenol
From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the bromination of 2-methylphenol (o-cresol). This resource is designed for researchers, chemists, and drug developme...
Author: BenchChem Technical Support Team. Date: January 2026
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the bromination of 2-methylphenol (o-cresol). This resource is designed for researchers, chemists, and drug development professionals who require high-purity, mono-brominated products. The electrophilic aromatic substitution of phenols is deceptively straightforward; the high reactivity of the phenol ring, while advantageous, often leads to a variety of side reactions. This guide provides troubleshooting FAQs, detailed protocols, and the mechanistic reasoning behind our experimental recommendations to help you navigate these challenges and achieve optimal results.
Q1: My primary issue is over-bromination. I'm isolating a mixture of di- and even tri-brominated products instead of the desired mono-brominated 2-methylphenol. How can I improve selectivity?
A1: This is the most common challenge encountered during the bromination of phenols. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, making the aromatic ring significantly more nucleophilic than benzene.[1][2] This high reactivity often leads to polysubstitution, especially when using highly reactive brominating agents or polar solvents.[1][2]
Causality & Expert Analysis:
In polar solvents like water, phenol can partially ionize to the phenoxide anion. This anion is an even more potent activator of the ring, leading to extremely rapid, often uncontrollable, polysubstitution to form products like 2,4,6-tribromophenol from phenol.[3][4] While 2-methylphenol has one ortho position blocked, the remaining activated positions (C4 and C6) are still highly susceptible to multiple additions.
Troubleshooting Workflow:
Solvent Selection is Critical: Switch from polar solvents (water, alcohols) to non-polar, aprotic solvents like carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or chloroform (CHCl₃).[1][5][6] These solvents do not promote the formation of the hyper-reactive phenoxide ion and help temper the reactivity of the system.[7]
Control Reaction Temperature: The high activation energy of this reaction means it can proceed rapidly even at room temperature. Lowering the temperature to 0-5°C, or even as low as -10°C, will significantly slow the reaction rate, allowing for greater control and favoring mono-substitution.[5][8]
Use a Milder Brominating Agent: Instead of elemental bromine (Br₂), consider using N-Bromosuccinimide (NBS). NBS provides a slow and controlled release of electrophilic bromine, which helps to prevent the rapid cascade of polysubstitution.[9][10]
Strict Stoichiometric Control: Ensure you are using a precise 1.0 to 1.05 molar equivalent of your brominating agent relative to the 2-methylphenol.[11] Adding the brominating agent dropwise over an extended period, rather than all at once, is crucial for maintaining a low concentration of the electrophile and minimizing over-reaction.
Caption: Regioselectivity in the bromination of 2-methylphenol.
Q3: My reaction mixture is turning dark brown or black, and my yield is very low. What is happening?
A3: This indicates the formation of complex, high-molecular-weight byproducts, which is characteristic of phenol oxidation. Phenols are highly susceptible to oxidation, which can be initiated by the brominating agent itself, light, or atmospheric oxygen.
[2]
Causality & Expert Analysis:
The electron-rich nature of the phenol ring makes it easy to oxidize. This can lead to the formation of quinone-type structures and subsequent polymerization into "tarry" materials. Furthermore, radical reactions can be initiated by light, potentially leading to side-chain bromination on the methyl group, though this is less common under electrophilic conditions.
[11][12]
Preventative Measures:
Exclude Light: Wrap your reaction flask in aluminum foil or use an amber-colored flask to prevent photochemical side reactions.
[11]2. Use an Inert Atmosphere: Purge your reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the reaction. This minimizes contact with atmospheric oxygen, a key culprit in oxidation.
Moderate Temperature: As with over-bromination, excessive heat can promote decomposition and oxidation pathways. Maintain the recommended low temperature.
Prompt Work-up: Do not let the reaction mixture sit for extended periods after completion. Proceed with quenching and purification to isolate the product from reactive species.
Validated Experimental Protocols
The choice of protocol depends on the available reagents, required scale, and desired purity. Below are two validated approaches.
Protocol 1: Controlled Mono-bromination with Elemental Bromine
This classic method offers high yields when conditions are strictly controlled.
Parameter
Recommendation
Rationale
Substrate
2-Methylphenol (1.0 eq)
Starting material
Reagent
Bromine (1.05 eq)
Electrophilic bromine source
Solvent
Dichloromethane (CH₂Cl₂)
Non-polar solvent to suppress phenoxide formation
Temperature
-5 to 0 °C
Slows reaction rate to prevent polysubstitution [5]
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under a nitrogen atmosphere. Protect the apparatus from light.
Dissolve 2-methylphenol (1.0 eq) in dry CH₂Cl₂.
Cool the solution to -5 °C using an ice-salt bath.
Prepare a solution of bromine (1.05 eq) in a small amount of CH₂Cl₂ and load it into the dropping funnel.
Add the bromine solution dropwise to the stirred phenol solution over 60-90 minutes, ensuring the internal temperature does not rise above 0 °C.
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Monitor reaction progress via TLC.
Upon completion, quench the reaction by slowly adding a cold, saturated solution of sodium thiosulfate (Na₂S₂O₃) until the red-orange color of excess bromine disappears.
Transfer the mixture to a separatory funnel, wash with water, then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify via column chromatography or vacuum distillation to obtain pure 4-bromo-2-methylphenol.
Protocol 2: Selective Mono-bromination with N-Bromosuccinimide (NBS)
This method uses a milder, solid brominating agent, which is often easier to handle and provides excellent selectivity.
[9]
Parameter
Recommendation
Rationale
Substrate
2-Methylphenol (1.0 eq)
Starting material
Reagent
N-Bromosuccinimide (1.0 eq)
Mild, slow-release source of Br⁺
Solvent
Methanol (MeOH) or Acetonitrile (MeCN)
Solvents suitable for NBS reactions
Catalyst
p-Toluenesulfonic acid (pTsOH) (0.1 eq)
Can enhance selectivity in some phenolic systems [9]
| Temperature | Room Temperature | The milder reagent allows for less stringent temperature control |
Step-by-Step Methodology:
To a stirred solution of 2-methylphenol (1.0 eq, ~10 mmol) and pTsOH (0.1 eq) in methanol (1.0 mL per mmol of substrate), add a solution of NBS (1.0 eq) in methanol dropwise over 20 minutes.
[9]2. Stir the reaction mixture for an additional 5-10 minutes after the addition is complete. Monitor by TLC.
Once the starting material is consumed, concentrate the reaction mixture in vacuo.
Purify the resulting residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the pure 4-bromo-2-methylphenol.
References
CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media - United Journal of Chemistry. [Link]
ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation - of bromophenols, and dienone-phenol rearrangement of bromodienones - Canadian Journal of Chemistry. [Link]
CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google P
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. [Link]
Ch24: Electrophilic Arom. Subs. of phenols - University of Calgary. [Link]
Bromination of Phenols (video) - Khan Academy. [Link]
Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack - Canadian Journal of Chemistry. [Link]
What is the product formed when o Cresol reacts with class 12 chemistry CBSE - Vedantu. [Link]
Electrophilic Substitution Reactions of Phenols - BYJU'S. [Link]
Bromination phenol in Water and non-polar solvent - Physics Wallah. [Link]
Bromination of phenols in bromoperoxidase-catalyzed oxidations - ResearchGate. [Link]
Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - National Institutes of Health (NIH). [Link]
A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. [Link]
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [Link]
Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2.4-dimethylphenol and of 4-t-butyl-2- methylphenol - Journal of the Chemical Society, Perkin Transactions 2. [Link]
Bromination of Phenol (A-Level Chemistry) - YouTube. [Link]
Technical Support Center: Optimizing the Synthesis of 3,5-Dibromo-2-methylphenol
Welcome to the technical support guide for the synthesis of 3,5-Dibromo-2-methylphenol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve rea...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 3,5-Dibromo-2-methylphenol. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields and purity. 3,5-Dibromo-2-methylphenol is a valuable brominated phenolic compound used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules[1].
The standard synthesis route involves the direct electrophilic bromination of 2-methylphenol (o-cresol). While straightforward in principle, this reaction is sensitive to subtle changes in conditions, which can lead to issues with selectivity, byproduct formation, and purification. This guide provides in-depth, experience-based solutions to navigate these challenges effectively.
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The phenol's hydroxyl (-OH) group is a powerful activating group, while the methyl (-CH₃) group is a weaker activator. Both are ortho, para-directing. In 2-methylphenol, the positions ortho and para to the hydroxyl group are C4, C6, and the already substituted C2. The positions ortho and para to the methyl group are C3, C5, and the already substituted C1. The strong activating and directing effect of the hydroxyl group dominates, directing the incoming electrophile (Br⁺) primarily to the C4 and C6 positions. However, steric hindrance from the adjacent methyl group at C2 can disfavor substitution at C6, while the combined directing effects can favor substitution at the C3 and C5 positions, leading to the desired product under controlled conditions.
Caption: Overall reaction for the synthesis of 3,5-Dibromo-2-methylphenol.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yields a mixture of brominated products (mono-, di-, and tri-brominated isomers) instead of pure 3,5-Dibromo-2-methylphenol. How can I improve the selectivity?
A: This is the most common challenge and stems from the high reactivity of the phenol ring. The hydroxyl group strongly activates the ring, making it susceptible to polybromination[2]. Achieving selectivity for the 3,5-dibromo isomer requires precise control over several factors:
Stoichiometry of the Brominating Agent: This is the most critical parameter. Using a significant excess of bromine will inevitably lead to the formation of 2,4,6-tribromophenol, as the ring becomes progressively brominated.
Causality: The first bromination is rapid. If a high local concentration of bromine exists, a second and third bromination can occur on the same molecule before all the starting material has reacted once.
Solution: Use a stoichiometric amount of the brominating agent (precisely 2.0 to 2.1 equivalents). Add the bromine solution dropwise and slowly to the reaction mixture with vigorous stirring. This maintains a low concentration of bromine, allowing for more selective reaction with the most activated species available.
Choice of Solvent: The solvent polarity dramatically influences the reactivity of the phenol.
Causality: Polar protic solvents like water or alcohols can ionize the phenol to the more nucleophilic phenoxide ion, which is extremely reactive and leads to rapid, uncontrollable polybromination[2]. Non-polar solvents like carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (DCM) do not promote ionization, thus tempering the ring's reactivity and allowing for a more controlled reaction[3].
Solution: Switch to a non-polar, aprotic solvent. Dichloromethane is often a good choice due to its effectiveness and lower toxicity compared to CCl₄.
Temperature Control: Electrophilic aromatic substitution is an exothermic process.
Causality: Higher temperatures increase the reaction rate indiscriminately, reducing selectivity and promoting side reactions, including oxidation.
Solution: Maintain a low reaction temperature. Start the reaction at 0°C (ice bath) and allow it to warm slowly to room temperature. This minimizes over-bromination.
Parameter
Condition for High Selectivity
Condition Leading to Poor Selectivity
Rationale
Bromine Stoich.
2.0 - 2.1 equivalents
> 2.5 equivalents or rapid addition
Prevents over-bromination by controlling the amount of electrophile.
Solvent
Non-polar (DCM, CCl₄)
Polar Protic (Water, Methanol)
Suppresses formation of the hyper-reactive phenoxide ion[2][3].
Temperature
0°C to Room Temp
> 40°C or poor cooling
Slows the reaction rate, allowing for more selective substitution.
Q2: My reaction mixture turns dark brown/black, and I'm getting a lot of tar-like residue. What causes this and how can I prevent it?
A: Dark coloration and tar formation are classic signs of phenol oxidation. Phenols are sensitive to oxidation, and elemental bromine is a strong oxidizing agent.
Causality: Excess bromine or elevated temperatures can oxidize the phenol ring, leading to the formation of complex, polymeric quinone-type structures and other degradation products[4]. The byproduct, hydrogen bromide (HBr), can also contribute to degradation pathways.
Solutions:
Slow Reagent Addition at Low Temperature: As with selectivity, adding the bromine slowly while cooling the reaction in an ice bath is the first line of defense. This prevents both localized high concentrations of bromine and temperature spikes.
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is an excellent alternative to elemental bromine[5][6]. It is a solid that is easier to handle and provides a slow, controlled release of electrophilic bromine, drastically reducing the risk of oxidation[7]. The reaction with NBS is often cleaner, resulting in higher purity crude products[8].
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, which can be a contributing factor, especially if the reaction is run for an extended period.
Two-Phase Solvent System: A patented method for brominating phenols involves a two-phase system of water and a water-immiscible organic solvent (like methylene chloride)[9]. The organic solvent houses the phenol and product, while the aqueous phase absorbs the HBr byproduct as it forms. This prevents HBr from catalyzing side reactions and can lead to products of improved color and purity[9].
Q3: I'm losing a significant amount of product during recrystallization, and the final product is still impure. What are the best practices for purification?
A: Purification challenges often begin with an impure crude product. If the reaction produced significant byproducts (isomers, oxidized material), a simple recrystallization may not be sufficient.
Causality: Co-crystallization of isomers or the presence of oily, tarry impurities can inhibit proper crystal formation, leading to low recovery and poor purity.
Solutions:
Aqueous Workup: Before any recrystallization, perform a thorough aqueous workup.
Quench any unreacted bromine by washing the organic layer with a solution of sodium bisulfite or sodium thiosulfate until the orange color disappears.
Neutralize the acidic HBr byproduct by washing with a saturated sodium bicarbonate solution. Be cautious of CO₂ evolution.
Wash with brine to remove excess water, then dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.
Solvent Selection for Recrystallization: The key is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. For 3,5-Dibromo-2-methylphenol, a mixed solvent system like ethanol/water or hexane/ethyl acetate is often effective. Start by dissolving the crude product in a minimum amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity persists. Cool slowly to promote the growth of pure crystals.
Column Chromatography: If high purity is essential and recrystallization fails, silica gel column chromatography is the most reliable method. Use a solvent system like hexane/ethyl acetate, starting with a low polarity (e.g., 98:2 hexane:EtOAc) and gradually increasing the polarity to elute your product. Monitor the fractions by TLC.
Frequently Asked Questions (FAQs)
FAQ 1: What are the advantages and disadvantages of using elemental bromine (Br₂) versus N-Bromosuccinimide (NBS)?
A: The choice of brominating agent is a critical decision balancing reactivity, safety, and cost.
Feature
Elemental Bromine (Br₂)
N-Bromosuccinimide (NBS)
Reactivity
Very high, can lead to over-bromination and oxidation.
Milder, more selective for aromatic bromination[5][10].
Handling
Highly corrosive, volatile, toxic liquid. Requires a fume hood and careful handling[6].
Crystalline solid, much easier and safer to handle and weigh[6].
Byproducts
Generates 2 equivalents of HBr, which is corrosive and can catalyze side reactions.
Generates succinimide, which is non-corrosive and easily removed by an aqueous wash.
Cost
Generally less expensive per mole of bromine.
More expensive than Br₂.
Best For
Large-scale industrial processes where cost is paramount and conditions are highly optimized.
Laboratory-scale synthesis where cleanliness, selectivity, and safety are priorities[7].
FAQ 2: How can I effectively monitor the reaction to determine when it's complete?
A: Thin Layer Chromatography (TLC) is the best method for monitoring the reaction's progress.
Prepare your TLC plate: Spot the starting material (2-methylphenol) in one lane, the reaction mixture in the middle lane, and a "co-spot" (starting material and reaction mixture in the same spot) in a third lane.
Elute the plate: Use a solvent system that gives good separation (e.g., 9:1 Hexane:Ethyl Acetate). The starting material (2-methylphenol) will be more polar than the less polar mono-brominated intermediate and the di-brominated product.
Visualize: Use a UV lamp to visualize the spots. The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane. You will see a new, less polar spot appear, corresponding to your product.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Optimized Experimental Protocol (Using NBS)
This protocol prioritizes safety, selectivity, and cleanliness for laboratory-scale synthesis.
Materials:
2-methylphenol (1.0 eq)
N-Bromosuccinimide (NBS) (2.1 eq)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium bisulfite (NaHSO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylphenol (1.0 eq) in dry dichloromethane (approx. 10 mL per gram of phenol).
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches ~0°C.
Reagent Addition: Add N-Bromosuccinimide (2.1 eq) to the cooled solution in small portions over 30-45 minutes. Use a powder funnel to avoid leaving reagent on the flask neck.
Reaction: Allow the reaction mixture to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 3-5 hours, monitoring the progress by TLC.
Quenching & Workup: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
Wash with a small amount of sodium bisulfite solution to quench any trace electrophilic bromine.
Wash with saturated sodium bicarbonate solution to remove the succinimide byproduct.
Wash with brine.
Drying & Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 3,5-Dibromo-2-methylphenol.
References
PrepChem. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from PrepChem.com. [Link]
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from commonorganicchemistry.com. [Link]
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]
The Student Room. (2005). methylphenol + Br2. Retrieved from The Student Room. [Link]
Google Patents. (1970). US3546302A - Process for brominating phenols.
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from Physics Wallah. [Link]
Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2562. [Link]
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]
Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from Organic Syntheses. [Link]
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from Khan Academy. [Link]
Song, H., & Gan, J. (2012). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Environmental Science & Technology, 46(20), 11219-11226. [Link]
Technical Support Center: Scale-Up of 3,5-Dibromo-2-methylphenol Production
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 3,5-Dibromo-2-methylphenol. This guide is designed for researchers, chemists, and proce...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3,5-Dibromo-2-methylphenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles to ensure the integrity and success of your work.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific, critical issues that can arise during the scale-up of 3,5-Dibromo-2-methylphenol synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.
Question 1: My reaction is producing a low yield of the desired 3,5-dibromo isomer and a complex mixture of other brominated species. How can I improve regioselectivity?
Answer:
Achieving high regioselectivity in the bromination of 2-methylphenol (o-cresol) is a significant challenge due to the activating and ortho-, para-directing nature of both the hydroxyl (-OH) and methyl (-CH₃) groups. The formation of multiple isomers (like 2,5-dibromo-, 4,5-dibromo-, and 6-bromo- derivatives) and over-brominated products is common.[1] To enhance the yield of the 3,5-dibromo isomer, consider the following factors:
Choice of Brominating Agent: While elemental bromine (Br₂) is a potent and common reagent, its high reactivity can lead to poor selectivity.[2] N-Bromosuccinimide (NBS) can be a milder alternative, sometimes offering better control and selectivity, especially in polar protic solvents like methanol.[3] However, on a large scale, the cost and disposal of the succinimide by-product must be considered.
Solvent System: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride or chloroform can help moderate the reactivity of bromine.[4][5] Some patented processes utilize chlorobenzene.[6] The solvent-to-phenol ratio is also a critical parameter that can affect the yield of specific isomers.[7]
Temperature Control: Bromination of phenols is a highly exothermic reaction.[8] Running the reaction at low temperatures (e.g., -5 to 5 °C) is crucial to slow down the reaction rate, which in turn improves selectivity and prevents runaway reactions.[5][9] Insufficient cooling during scale-up is a primary cause of increased impurity formation.
Controlled Reagent Addition: A slow, dropwise addition of the brominating agent to the solution of 2-methylphenol is mandatory for scale-up.[7][9] This maintains a low instantaneous concentration of the electrophile, minimizing over-bromination and side reactions.[3]
Question 2: I'm struggling to remove isomeric impurities, particularly other dibrominated products, from my final product. What are the most effective purification strategies at scale?
Answer:
The separation of closely related isomers is a classic scale-up challenge. Given that isomers of dibromo-2-methylphenol have similar polarities and potentially close boiling points, a multi-step purification strategy may be necessary.
Recrystallization: This is often the most effective and scalable method for purifying solid compounds.[10] The key is solvent selection. You need a solvent (or solvent system) in which 3,5-Dibromo-2-methylphenol has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurities remain in solution.
Solvent Screening: Start with small-scale trials using solvents like heptane, ethanol/water mixtures, or isopropanol.[10]
Troubleshooting "Oiling Out": If the compound "oils out" instead of crystallizing, it means the solution is supersaturated or the melting point of the solid is lower than the solution temperature. Try using a more dilute solution, a different solvent, or cooling the solution more slowly with gentle agitation.[10]
Fractional Distillation: While potentially difficult due to close boiling points of isomers, vacuum distillation can be effective for removing mono-brominated precursors or tri-brominated by-products.[4] A column with high theoretical plates is required. This method is generally more suitable for bulk purification before a final recrystallization step.[10]
Chromatography: Column chromatography is generally not economically viable for large-scale production but is an invaluable tool for identifying impurities and developing purification methods at the lab scale.[10]
Question 3: The reaction generates a significant amount of HBr gas, and I'm concerned about safety and material corrosion. How should this be managed during scale-up?
Answer:
The evolution of hydrogen bromide (HBr) gas is a major safety and engineering concern.
Gas Scrubbing: The reactor must be equipped with a robust gas outlet leading to a scrubber system. A multi-stage scrubber containing a caustic solution (e.g., sodium hydroxide) is effective for neutralizing the acidic HBr gas.[6]
Material Selection: Ensure your reactor and associated pipework are made of corrosion-resistant materials. Glass-lined steel reactors are ideal for this type of process. Avoid using standard stainless steel, which will be corroded by wet HBr.
Pressure Management: The reaction should be conducted under a slight negative pressure to ensure that any leaks pull air into the reactor rather than pushing toxic HBr gas out into the workspace.[6]
Personnel Safety: All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including acid gas respirators, protective gloves, and eye protection.[11][12] Ensure the work area is well-ventilated and that safety showers and eyewash stations are readily accessible.[11]
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the bromination of 2-methylphenol?A1: The most critical parameters are:
Temperature: Must be strictly controlled to manage the exotherm and ensure selectivity.
Rate of Addition: Slow, controlled addition of the brominating agent is essential.
Stoichiometry: Precise control of the molar ratio of brominating agent to 2-methylphenol is needed to avoid over- or under-bromination. A slight excess of bromine (e.g., 1:1.05 phenol to bromine molar ratio) may be used to drive the reaction to completion, but this must be carefully optimized.[9]
Agitation: Efficient stirring is required to ensure homogenous mixing and heat transfer, preventing localized "hot spots."
Q2: How does the purity of the starting 2-methylphenol impact the reaction?A2: The purity of the starting material is paramount. Impurities in the 2-methylphenol, such as other cresol isomers (m-cresol, p-cresol), will also undergo bromination, leading to a host of additional impurities that can be extremely difficult to separate from the final product.[2][13] Always use high-purity 2-methylphenol and confirm its identity and purity by GC or HPLC before starting the reaction.
Q3: What analytical techniques are recommended for in-process control and final product release?A3: A combination of techniques is recommended:
Gas Chromatography (GC): Excellent for monitoring the disappearance of the starting material and the appearance of the product and various isomers. It provides a good profile of the volatile components in the reaction mixture.
High-Performance Liquid Chromatography (HPLC): Often the method of choice for final purity assessment of the isolated product, as it can separate non-volatile impurities and provide highly accurate quantification.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the substitution pattern of any isomeric impurities.[15][16]
Mass Spectrometry (MS): Coupled with GC (GC-MS), it is a powerful tool for identifying the molecular weight of unknown impurities.[17]
Visualized Workflows and Logic
Production Workflow Diagram
This diagram illustrates the general end-to-end process for the synthesis and purification of 3,5-Dibromo-2-methylphenol.
Caption: End-to-end workflow for 3,5-Dibromo-2-methylphenol production.
Troubleshooting Decision Tree
Use this logic diagram to diagnose common issues with product purity.
Caption: Decision tree for troubleshooting low product purity.
Lower risk of runaway, but solid handling has its own safety protocols
Protocol: Lab-Scale Synthesis of 3,5-Dibromo-2-methylphenol
This protocol is for informational purposes and should be adapted and optimized for specific equipment and scale. A thorough risk assessment must be conducted before proceeding.[4]
Reactor Setup: Equip a 1 L, four-necked, jacketed glass reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a gas outlet connected to a caustic scrubber.
Charging: Charge the reactor with 2-methylphenol (54.0 g, 0.5 mol) and chloroform (500 mL). Begin stirring to dissolve the solid.
Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature to 0 °C.
Bromine Solution: In a separate flask, carefully dissolve bromine (168 g, 1.05 mol) in chloroform (100 mL). Load this solution into the dropping funnel.
Reaction: Begin the slow, dropwise addition of the bromine solution to the reactor. Maintain the internal temperature between 0-5 °C throughout the addition. The addition should take approximately 2-3 hours.
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour. Take a small sample for in-process control (GC) to confirm the consumption of starting material.
Quenching: Slowly add a 10% aqueous solution of sodium sulfite until the reddish-brown color of excess bromine dissipates.
Work-Up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 200 mL) and saturated sodium bicarbonate solution (1 x 200 mL).
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from a suitable solvent like an ethanol/water mixture to obtain the pure 3,5-Dibromo-2-methylphenol.
Protocol: Recrystallization
Solvent Selection: Identify the optimal solvent system through small-scale trials.[10]
Dissolution: Place the crude product in an appropriately sized flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[10]
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.[10]
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
Collection: Collect the formed crystals via vacuum filtration using a Büchner funnel.
Washing: Gently wash the crystals on the filter with a small amount of cold, fresh solvent to remove any adhering impurities.
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.
References
MacLellan, J., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(8), 1036. Available at: [Link]
Roy, S., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(67), 41125-41133. Available at: [Link]
Ma, X., et al. (2019). Regioselective Synthesis of Brominated Phenols. ChemistryViews. Available at: [Link]
Bhore, J.B., et al. (2019). The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques. IOSR Journal of Applied Chemistry. Available at: [Link]
Starnes, Jr., W. H. (1969). Method for selectively brominating phenols. U.S. Patent 3,449,443.
Hartshorn, M. P., et al. (1972). Electrophilic substitution with rearrangement. Part 10. Some products of bromination of 2,4-dimethylphenol and of 4-t-butyl-2-methylphenol. Journal of the Chemical Society, Perkin Transactions 2, 1547-1552. Available at: [Link]
Adams, R., & Marvel, C. S. (1921). p-BROMOPHENOL. Organic Syntheses, 1, 39. Available at: [Link]
Dangat, Y. B., & Mahajan, S. V. (2014). Rapid Kinetics of Bromination of the regioisomers of Cresol in aqueous medium by the competition technique: A quantitative elucidation. International Research Journal of Science & Engineering. Available at: [Link]
Vorobyev, S.V., et al. (2019). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Voprosy Khimii i Khimicheskoi Tekhnologii. Available at: [Link]
Kewat, R., & Ahmed, N. (2018). Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media. United Journal of Chemistry. Available at: [Link]
(2013). Process for synthesizing p-bromophenol. Chinese Patent CN103408404A.
(2015). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Indian Patent Application IN201521014070A. Available at: [Link]
Fischer, A., & Henderson, G. N. (1983). ipso Halogenation. 11. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry, 61(6), 1045-1052. Available at: [Link]
PubChem. (n.d.). 2-Bromo-4-methylphenol. National Center for Biotechnology Information. Available at: [Link]
(2007). A kind of method for preparing 2-bromo-4-methylphenol. Chinese Patent CN101037378B.
(2012). Method for preparing 2-bromine-4-methylphenol. Chinese Patent CN102766028A.
PubChem. (n.d.). 4-Bromo-2-methylphenol. National Center for Biotechnology Information. Available at: [Link]
IJSDR. (2020). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research. Available at: [Link]
Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4983. Available at: [Link]
Maligres, P. E., et al. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Synthesis, 2011(6), 857-859. Available at: [Link]
PubChem. (n.d.). 3,5-Dibromo-4-methylphenol. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 3,5-Dibromo-2,6-dimethylphenol. National Center for Biotechnology Information. Available at: [Link]
U.S. Environmental Protection Agency. (1995). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available at: [Link]
(2015). Preparation method of 3,5-dimethylphenol. Chinese Patent CN104761435A.
Technical Support Center: Characterization of 3,5-Dibromo-2-methylphenol
Welcome to the technical support center for the characterization of 3,5-Dibromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the characterization of 3,5-Dibromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with the analysis of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
Introduction to 3,5-Dibromo-2-methylphenol
3,5-Dibromo-2-methylphenol is a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate characterization is crucial for quality control, reaction monitoring, and regulatory compliance. This guide will address common issues encountered during its analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC).
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 3,5-Dibromo-2-methylphenol. However, several factors can lead to ambiguous or misleading spectra.
Q1: My ¹H NMR spectrum shows a broad singlet that I can't definitively assign. What could it be?
A1: A broad singlet in the ¹H NMR spectrum of a phenol is typically indicative of the hydroxyl (-OH) proton.[2] The broadness arises from chemical exchange with trace amounts of water or other protic impurities in the NMR solvent.[3] To confirm this, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad singlet should disappear or significantly decrease in intensity as the hydroxyl proton is exchanged for a deuterium atom, which is not observed in ¹H NMR.[2]
Q2: The chemical shifts in my ¹H NMR spectrum don't exactly match the predicted values. Should I be concerned?
A2: Not necessarily. Predicted NMR shifts are calculated based on theoretical models and can deviate from experimental values.[4] Several factors can influence the actual chemical shifts, including:
Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts. Spectra recorded in benzene-d₆, for example, often show different patterns compared to those in chloroform-d₃.[5]
Concentration: Highly concentrated samples can lead to intermolecular interactions, such as hydrogen bonding, which can alter chemical shifts.[3]
Temperature: Temperature can affect conformational averaging and the rate of chemical exchange, leading to changes in the spectrum.
The key is to look for the expected multiplicity (splitting pattern) and integration values for each signal.
Q3: I'm having trouble with the integration of my aromatic protons. Why isn't it a clean 1:1 ratio?
A3: For 3,5-Dibromo-2-methylphenol, you should expect two singlets in the aromatic region, each integrating to one proton. If the integration is not a clean 1:1 ratio, consider the following:
Impurities: The presence of other aromatic compounds, such as starting materials or side-products from the synthesis, can lead to overlapping signals and incorrect integration.[6]
Baseline Distortion: An uneven baseline can significantly affect the accuracy of integration. Ensure the baseline is flat and level before integrating the peaks.
Phasing: Incorrect phasing of the spectrum can also lead to integration errors.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
Dissolve 5-10 mg of 3,5-Dibromo-2-methylphenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
Ensure the sample is fully dissolved. If not, try a different solvent or gently warm the sample.[3]
Instrument Setup:
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity. Poor shimming can result in broad peaks.[5]
Acquisition:
Acquire the ¹H NMR spectrum. A standard acquisition with 16-32 scans is usually sufficient.
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).
Consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to aid in the assignment of carbon signals (CH, CH₂, CH₃).[7]
Predicted NMR Data for 3,5-Dibromo-2-methylphenol
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts. Note that these are estimated values and may vary depending on experimental conditions.
¹H NMR
Predicted Chemical Shift (ppm)
Multiplicity
Integration
-OH
4.5 - 6.0
Broad Singlet
1H
Ar-H
~7.3
Singlet
1H
Ar-H
~7.5
Singlet
1H
-CH₃
~2.3
Singlet
3H
¹³C NMR
Predicted Chemical Shift (ppm)
C-OH
~150
C-Br
~110, ~115
C-CH₃
~130
Ar-CH
~132, ~135
-CH₃
~16
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of 3,5-Dibromo-2-methylphenol.
Q1: I don't see a clear molecular ion peak in my electron ionization (EI) mass spectrum. Did something go wrong?
A1: Electron ionization is a "hard" ionization technique that can cause extensive fragmentation, leading to a weak or absent molecular ion peak, especially for certain classes of compounds like phenols.[8] For 3,5-Dibromo-2-methylphenol, you should look for the characteristic isotopic pattern of two bromine atoms (M, M+2, M+4 peaks). If the molecular ion is not observed, consider using a "soft" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which will likely produce a strong protonated molecule peak ([M+H]⁺).[8]
Q2: The isotopic pattern in my mass spectrum is not what I expected for a dibrominated compound. What could be the issue?
A2: A compound with two bromine atoms should exhibit a characteristic isotopic pattern with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8] If you are not observing this pattern, consider these possibilities:
Co-eluting Impurities: A co-eluting compound that does not contain bromine can distort the isotopic pattern.
In-source Fragmentation: The molecular ion may be fragmenting in the ion source before detection. Look for fragment ions that do contain the dibromo isotopic pattern.
Incorrect Mass Calibration: Ensure the mass spectrometer is properly calibrated.
Q3: What are the expected fragmentation patterns for 3,5-Dibromo-2-methylphenol in EI-MS?
A3: The fragmentation of 3,5-Dibromo-2-methylphenol will be driven by the presence of the hydroxyl and methyl groups, as well as the bromine atoms. Key fragmentation pathways include:
Loss of a methyl radical (-CH₃): This is a common fragmentation for methylated aromatic compounds.[9]
Loss of a bromine radical (-Br): This will result in a monobrominated fragment.
Loss of carbon monoxide (-CO): This is a characteristic fragmentation of phenols.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
Prepare a dilute solution of 3,5-Dibromo-2-methylphenol (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
GC Conditions:
Injector: Splitless injection at 250 °C.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.[10]
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).
Predicted Mass Spectrometry Data for 3,5-Dibromo-2-methylphenol
m/z (Mass-to-Charge Ratio)
Proposed Fragment Ion
Fragmentation Pathway
264/266/268
[C₇H₆Br₂O]⁺
Molecular Ion (M⁺)
249/251/253
[C₆H₃Br₂O]⁺
Loss of -CH₃
185/187
[C₇H₆BrO]⁺
Loss of -Br
157/159
[C₆H₄Br]⁺
Loss of -CH₃ and -CO
Workflow for Troubleshooting Unexpected Analytical Results
Caption: A logical workflow for troubleshooting unexpected analytical results.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Q1: My FTIR spectrum shows a very broad absorption in the high-frequency region. What does this indicate?
A1: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group in a phenol.[11] The broadening is due to intermolecular hydrogen bonding.
Q2: What are the key characteristic peaks I should look for in the FTIR spectrum of 3,5-Dibromo-2-methylphenol?
A2: In addition to the broad O-H stretch, you should look for the following characteristic absorptions:
Aromatic C-H stretch: Typically found just above 3000 cm⁻¹.[11]
Aliphatic C-H stretch: From the methyl group, appearing just below 3000 cm⁻¹.
Aromatic C=C stretches: In the region of 1450-1600 cm⁻¹.[11]
C-O stretch: A strong band around 1200 cm⁻¹.
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation:
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).
Data Acquisition:
Acquire a background spectrum of the empty sample compartment (or the pure solvent).
Acquire the sample spectrum.
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Characteristic FTIR Absorption Bands for 3,5-Dibromo-2-methylphenol
Functional Group
Characteristic Absorption Range (cm⁻¹)
O-H Stretch (hydrogen-bonded)
3200 - 3600 (broad)
Aromatic C-H Stretch
3000 - 3100
Aliphatic C-H Stretch
2850 - 3000
Aromatic C=C Stretch
1450 - 1600
C-O Stretch
~1200
C-Br Stretch
500 - 700
Diagram of Key Functional Group Vibrations
Caption: Key FTIR vibrational modes for 3,5-Dibromo-2-methylphenol.
Gas Chromatography (GC)
GC is an excellent technique for assessing the purity of 3,5-Dibromo-2-methylphenol and for separating it from related impurities.
Q1: I'm observing peak tailing for my 3,5-Dibromo-2-methylphenol peak in my GC chromatogram. What is the cause?
A1: Peak tailing for phenols in GC is a common issue and is often caused by the interaction of the acidic hydroxyl group with active sites in the GC system.[12] Potential sources of the problem include:
Active sites in the injector liner: The glass liner in the injector can have silanol groups that interact with the phenol. Using a deactivated liner can help.
Column degradation: Over time, the stationary phase of the column can degrade, exposing active sites.
Contamination: Non-volatile residues in the injector or at the head of the column can also cause peak tailing.
Q2: Should I derivatize 3,5-Dibromo-2-methylphenol for GC analysis?
A2: While phenols can often be analyzed without derivatization, derivatization can improve peak shape and reduce tailing.[12] Common derivatizing agents for phenols include silylating agents (e.g., BSTFA) or alkylating agents. However, for routine purity analysis, derivatization may not be necessary if the chromatographic performance is acceptable.
Q3: I am having difficulty separating 3,5-Dibromo-2-methylphenol from a suspected isomeric impurity. What can I do?
A3: Co-elution of isomers can be a challenge in GC.[13] To improve separation, you can:
Optimize the temperature program: A slower temperature ramp can improve resolution.
Use a different column: A column with a different stationary phase (i.e., different polarity) may provide the necessary selectivity to separate the isomers.
Increase column length: A longer column will provide more theoretical plates and can improve resolution.
References
Aktas, A. H. (2012). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 24(4), 1411-1414.
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd.
Reddit. (2024). Troubleshooting halogenated phenols and anisoles in GC-MS. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
ResearchGate. (n.d.). The mass spectrum of 2,6-dibromo-4-isopropenylphenol. Retrieved from [Link]
Rao, P. V. R., & Rao, G. R. (2002). Vibrational analysis of substituted phenols: part I. Vibrational spectra, normal coordinate analysis and transferability of force constants of some formyl-, methoxy-, formylmethoxy-, methyl- and halogeno-phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3039–3065.
ResearchGate. (n.d.). FTIR spectra in the OH stretching region of phenol. Retrieved from [Link]
NIST. (n.d.). 3,5-Dibromo-4-methylphenol. Retrieved from [Link]
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved from [Link]
NIST. (n.d.). Phenol, 2-methyl-. Retrieved from [Link]
NIST. (n.d.). Phenol, 2,6-dibromo-4-methyl-. Retrieved from [Link]
EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-5-methylphenol. Retrieved from [Link]
NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
NIST. (n.d.). Phenol, 2-methyl-. Retrieved from [Link]
safe handling and storage procedures for 3,5-Dibromo-2-methylphenol.
Technical Support Center: 3,5-Dibromo-2-methylphenol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 3,5-Dibromo-2-methylphenol. As a Senior Application...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 3,5-Dibromo-2-methylphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 3,5-Dibromo-2-methylphenol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific rationale behind them. This guide is structured to address the practical questions and challenges you may face in the laboratory. Phenolic compounds, particularly halogenated ones, require careful handling due to their potential for corrosive and toxic effects[1][2]. This guide is designed to be a self-validating system, ensuring that every protocol prioritizes your safety and the integrity of your research.
Section 1: Hazard Identification & Key Data
Before handling any chemical, a thorough understanding of its potential hazards is crucial. 3,5-Dibromo-2-methylphenol is classified as an irritant and may be harmful if ingested or inhaled[3][4]. The data below is synthesized from safety data sheets for this compound and structurally similar chemicals.
Hazard Classification
Details
Source
GHS Pictogram
GHS07 (Exclamation Mark)
Signal Word
Warning
Hazard Statements
H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
This section addresses the most common inquiries regarding the day-to-day handling and storage of 3,5-Dibromo-2-methylphenol.
Q1: What are the primary hazards I should be aware of when working with 3,5-Dibromo-2-methylphenol?
A: The primary hazards are acute toxicity and irritation. Specifically:
Oral Toxicity: It is harmful if swallowed (H302)[3][4].
Skin Irritation: Direct contact can cause skin irritation (H315)[3][4]. Phenolic compounds can have an anesthetic effect, meaning a burn may not be immediately painful, increasing the risk of prolonged exposure[1][2].
Eye Irritation: It can cause serious eye irritation (H319)[3][4].
Respiratory Irritation: As a powder, it can be easily aerosolized. Inhaling the dust may cause respiratory tract irritation (H335)[3][4].
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A multi-layered approach to PPE is essential to minimize exposure.
Engineering Controls: Always handle this compound inside a certified chemical fume hood to control dust and vapors[1][2][6].
Hand Protection: Wear nitrile gloves. Inspect them for any tears or perforations before use. Proper glove removal technique is critical to avoid contaminating your skin[1][3].
Eye and Face Protection: Use chemical safety goggles and a face shield, especially when handling larger quantities or if there is a risk of splashing[3].
Body Protection: A standard lab coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat[3][6].
Q3: What are the correct storage conditions for 3,5-Dibromo-2-methylphenol?
A: Proper storage is crucial for maintaining the chemical's stability and ensuring safety.
Container: Keep the container tightly closed to prevent moisture absorption and contamination[5][7].
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials[5][7]. Storing containers below eye level is a recommended general safety practice[1][2].
Atmosphere: For long-term stability, storing under an inert atmosphere is good practice, although for routine use, a tightly sealed container in a dry location is sufficient[3].
Q4: What materials are considered incompatible with 3,5-Dibromo-2-methylphenol?
A: Based on general knowledge of phenolic compounds, you should avoid contact with strong oxidizing agents, strong bases, and certain metals. Such contact could lead to vigorous or exothermic reactions. Always consult the specific Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
This section provides clear, actionable steps for specific scenarios you might encounter during your experiments.
Q5: What is the immediate first aid response for accidental skin or eye contact?
A: Rapid decontamination is critical. Phenol can be absorbed through the skin and act as a systemic toxin, so speed is essential[8].
Skin Contact:
Immediately remove all contaminated clothing, including shoes and watches[9][10].
Wash the affected area with soap and plenty of water for at least 15 minutes[3][4][11].
Seek medical attention if irritation persists[4][11]. For phenolic compounds, some sources recommend wiping the area with polyethylene glycol (PEG 300 or 400) before washing, if available[8][10].
Eye Contact:
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed[3][4][9].
Remove contact lenses if present and easy to do so[3][9].
Q6: What should I do if I accidentally inhale the powder?
A: Your immediate priority is to move to an area with fresh air.
Move the exposed person to fresh air at once[3][5][11].
If the person is not breathing, give artificial respiration[3][5].
Seek medical attention, especially if symptoms like coughing or difficulty breathing occur[3][5]. Show the Safety Data Sheet to the attending physician[3].
Q7: How do I safely clean up a small spill of 3,5-Dibromo-2-methylphenol powder?
A: A minor spill (<5 grams) can be managed internally if you have the correct supplies and training. For larger spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department[1][12].
Alert Personnel: Notify others in the immediate area of the spill[12][13].
Don PPE: Before approaching the spill, ensure you are wearing the appropriate PPE: double nitrile gloves, safety goggles, a face shield, and a lab coat[6][12].
Contain the Spill: Prevent the powder from spreading. Do not use a dry brush, as this can aerosolize the particles.
Absorb and Collect:
Gently cover the spill with a non-combustible absorbent material like sand or vermiculite[7].
Carefully sweep up the mixture without creating dust[3][4]. Use a plastic dustpan and scoop.
Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal[3][4][14].
Decontaminate the Area:
Wipe the spill area with a cloth dampened with soapy water[15][16].
Place all cleaning materials (gloves, wipes, etc.) into the hazardous waste container.
Final Steps:
Wash your hands thoroughly with soap and water after the cleanup is complete[3].
Technical Support Center: Managing Isomer Formation in 3,5-Dibromo-2-methylphenol Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic s...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically in the synthesis of 3,5-Dibromo-2-methylphenol from 2-methylphenol (o-cresol). Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this challenging transformation.
The synthesis of the 3,5-dibromo isomer is a classic problem of regioselectivity. The starting material, o-cresol, possesses two activating, ortho-, para-directing groups: a powerful hydroxyl (-OH) group and a weaker methyl (-CH₃) group.[1] This electronic configuration preferentially directs incoming electrophiles (Br⁺) to positions 4 and 6, making the direct, high-yield synthesis of the 3,5-isomer a significant challenge. This guide addresses this core issue through a series of frequently asked questions, troubleshooting scenarios, and validated protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental principles governing the bromination of o-cresol.
Q1: Why is achieving high selectivity for 3,5-Dibromo-2-methylphenol so difficult?
A1: The difficulty lies in the powerful directing effects of the substituents on the o-cresol ring. Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating and direct electrophiles to the positions ortho and para to themselves.[2]
Hydroxyl Group (-OH): As a very strong activator, it directs incoming electrophiles primarily to its ortho (position 6) and para (position 4) positions.
Methyl Group (-CH₃): This group is a weaker activator, also directing to its ortho (position 6) and para (position 4) positions.
The combined electronic reinforcement at positions 4 and 6 makes them the most nucleophilic sites on the ring. Consequently, electrophilic bromination under standard (kinetically controlled) conditions overwhelmingly yields 4-bromo-2-methylphenol, 6-bromo-2-methylphenol, and subsequently, 4,6-dibromo-2-methylphenol. The desired 3,5-isomer is the thermodynamically favored but kinetically disfavored product.
Fig. 1: Kinetic vs. Thermodynamic positions on o-cresol.
Q2: What are the most common isomeric byproducts I should expect, and why?
A2: You should anticipate a mixture of isomers, with the distribution highly dependent on your reaction conditions. The most common byproducts are:
4-Bromo-2-methylphenol & 6-Bromo-2-methylphenol: These are the primary monobrominated products due to the strong activation at the para and ortho positions relative to the hydroxyl group.[3] Steric hindrance from the adjacent methyl group often makes the 4-bromo isomer the major initial product.
4,6-Dibromo-2-methylphenol: This is the most common dibrominated byproduct. After the first bromination (e.g., at position 4), the ring remains highly activated, and the second bromine is directed to the other highly activated position (position 6).
Polybrominated Species (e.g., 3,4,6-tribromophenol): The phenolic ring is so activated that if more than two equivalents of the brominating agent are used, or if local concentrations are too high, trisubstitution can readily occur.[1][4]
Q3: How does my choice of brominating agent—for example, molecular bromine (Br₂) versus N-Bromosuccinimide (NBS)—affect isomer distribution?
A3: The choice of brominating agent is a critical control parameter.
Molecular Bromine (Br₂): This is a highly reactive and non-selective electrophile. In polar solvents, it can lead to rapid, often uncontrollable, polybromination.[1] Its use requires careful temperature control and slow addition to minimize byproduct formation.
N-Bromosuccinimide (NBS): NBS is a milder and safer source of electrophilic bromine.[5] It is often used to achieve higher selectivity for monobromination. Critically, its reactivity and selectivity can be tuned with an acid catalyst (like p-toluenesulfonic acid, pTsOH) in a suitable solvent like methanol.[6] This combination can protonate the NBS, creating a more reactive electrophile and influencing the ortho/para product ratios.[6]
Q4: What is the role of the solvent in controlling this reaction?
A4: Solvent polarity plays a major role in reaction rate and selectivity.
Non-polar Solvents (e.g., CCl₄, CHCl₃, CS₂): These solvents are often preferred for controlling the reactivity of Br₂. They do not solvate the ionic intermediates of the reaction as effectively as polar solvents, which can slow the reaction and help prevent over-bromination, allowing for more controlled substitution.[7]
Polar Protic Solvents (e.g., Acetic Acid, Methanol): These solvents can accelerate the reaction but may lead to lower selectivity and the formation of byproducts. However, specific systems, such as NBS in methanol, have been shown to provide excellent selectivity for ortho-bromination under controlled conditions.[6]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides actionable solutions to common experimental challenges.
Technical Support Center: Troubleshooting Failed Reactions Involving 3,5-Dibromo-2-methylphenol
Welcome to the technical support center for 3,5-Dibromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this ster...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 3,5-Dibromo-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this sterically hindered and electronically modulated building block. Here, we address common failures and provide expert-driven troubleshooting strategies in a direct question-and-answer format.
Understanding the Reactivity of 3,5-Dibromo-2-methylphenol
3,5-Dibromo-2-methylphenol presents a unique set of challenges and opportunities in organic synthesis. Its reactivity is governed by three key functional groups: a phenolic hydroxyl group, and two bromine atoms on the aromatic ring. The ortho-methyl group introduces significant steric hindrance around the hydroxyl group and one of the bromine atoms, which can impede access for bulky reagents. Electronically, the two bromine atoms are electron-withdrawing, increasing the acidity of the phenol, while the methyl group is electron-donating. This complex interplay of steric and electronic effects dictates the success or failure of many common transformations.
This guide will focus on three major classes of reactions where issues are frequently encountered:
O-Alkylation (Williamson Ether Synthesis)
C-N Cross-Coupling (Buchwald-Hartwig Amination)
C-C Cross-Coupling (Sonogashira Coupling)
Part 1: O-Alkylation (Williamson Ether Synthesis) Troubleshooting
The Williamson ether synthesis is a fundamental method for forming ethers, but with 3,5-Dibromo-2-methylphenol, steric hindrance is a primary concern.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis with 3,5-Dibromo-2-methylphenol is giving a very low yield, with mostly unreacted starting material. What is the likely cause?
A1: The primary suspect is incomplete deprotonation of the phenolic hydroxyl group or steric hindrance impeding the SN2 attack. The ortho-methyl group makes the hydroxyl group less accessible. While the dibromo substitution increases the phenol's acidity, a sufficiently strong base and appropriate solvent are still critical. For sterically hindered phenols, weaker bases like potassium carbonate (K₂CO₃) may not be effective.[1]
Q2: I am observing a significant amount of an alkene byproduct. What is happening and how can I prevent it?
A2: This indicates that an E2 elimination reaction is outcompeting the desired SN2 substitution.[2] This is common when using secondary or tertiary alkyl halides.[3] The alkoxide of 3,5-dibromo-2-methylphenol is a strong base, and if the alkyl halide is sterically hindered, the alkoxide will preferentially act as a base, abstracting a proton and leading to alkene formation.
Troubleshooting Guide: Low Yield or No Reaction in Williamson Ether Synthesis
Symptom
Potential Cause(s)
Troubleshooting Steps & Rationale
Low conversion, starting material recovered
1. Incomplete deprotonation of the phenol.2. Steric hindrance preventing SN2 attack.
1. Base and Solvent Optimization: - Switch to a stronger base: Use sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[1] These are non-nucleophilic and irreversible bases. - Solvent choice: Use polar aprotic solvents like DMF or DMSO to fully dissolve the phenoxide and enhance its nucleophilicity.[1]2. Increase Reaction Temperature: - Cautiously increase the temperature to overcome the activation energy barrier, but be mindful of promoting elimination (see below). Monitor by TLC.
Alkene byproduct formation
E2 elimination is favored over SN2 substitution.
1. Re-evaluate your alkyl halide: - Use primary alkyl halides ONLY: The Williamson synthesis is most effective with methyl or primary alkyl halides.[3] - Leaving group: Use a better leaving group like iodide or tosylate instead of bromide or chloride.2. Lower the reaction temperature: - Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.[1]
C-Alkylation byproducts observed
The phenoxide is an ambident nucleophile, and alkylation occurs on the aromatic ring.
1. Solvent Selection: - Favor O-alkylation: Use polar aprotic solvents (DMF, DMSO) which solvate the cation but leave the phenoxide oxygen more nucleophilic.[1]
Experimental Protocol: Optimized Williamson Ether Synthesis for Hindered Phenols
Deprotonation: To a solution of 3,5-Dibromo-2-methylphenol (1.0 equiv) in anhydrous DMF (0.5 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the phenoxide.
Alkylation: Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 equiv) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. If the reaction is sluggish, gently heat to 40-50 °C.
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography.
Troubleshooting workflow for Williamson ether synthesis.
Part 2: C-N Cross-Coupling (Buchwald-Hartwig Amination) Troubleshooting
The Buchwald-Hartwig amination allows for the formation of C-N bonds. With 3,5-Dibromo-2-methylphenol, the challenge lies in the reactivity of the two C-Br bonds, one of which is sterically hindered by the ortho-methyl group.
Frequently Asked Questions (FAQs)
Q1: I am attempting a mono-amination of 3,5-Dibromo-2-methylphenol, but I am getting a mixture of mono- and di-aminated products. How can I improve selectivity?
A1: Achieving mono-selectivity on a dihalogenated substrate can be challenging. The two bromine atoms have different steric environments. The C5-Br bond is less hindered and should react preferentially. To enhance mono-selectivity, use a slight excess of the dibromophenol relative to the amine, run the reaction at a lower temperature, and for a shorter duration to minimize the second coupling.
Q2: My Buchwald-Hartwig reaction is not proceeding. I am using a standard Pd catalyst and ligand. What is the issue?
A2: The steric hindrance from the ortho-methyl group likely requires a specialized ligand. Standard ligands such as PPh₃ or even some bidentate phosphines may not be bulky enough to promote the reductive elimination step for this hindered substrate. Bulky, electron-rich biaryl monophosphine ligands are often necessary for coupling sterically demanding substrates.[4][5]
Q3: I am seeing a significant amount of hydrodehalogenation (C-Br bond is replaced by C-H). Why is this happening?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[6] It can arise from the reaction of the palladium-hydride species with the aryl halide. This can be exacerbated by certain bases, solvents, or if the reductive elimination to form the C-N bond is slow.
1. Inappropriate ligand for the sterically hindered substrate.2. Inactive catalyst.3. Incorrect base/solvent combination.
1. Ligand Selection is CRITICAL: - Use bulky, electron-rich ligands: For sterically hindered aryl bromides, ligands like XPhos, RuPhos, or BrettPhos are often required.[7] These ligands promote the crucial reductive elimination step. - Use a pre-catalyst: G3 or G4 palladacycle precatalysts can provide a more active and stable catalytic species.[8]2. Base and Solvent: - Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures.[9] - Solvent: Anhydrous, degassed toluene, dioxane, or THF are common choices.[9]
Mixture of mono- and di-amination
The second C-Br bond is reacting after the first.
1. Control Stoichiometry and Reaction Time: - Use a slight excess of 3,5-Dibromo-2-methylphenol (e.g., 1.2 equiv) relative to the amine (1.0 equiv). - Monitor the reaction closely and stop it once the desired mono-aminated product is maximized.2. Lower Temperature: - The second amination will likely have a higher activation energy. Running the reaction at a lower temperature may increase selectivity for the mono-product.
Hydrodehalogenation byproduct
Competing reaction pathway involving a Pd-H species.
1. Reagent Purity: - Ensure the amine and solvent are free of water, which can be a source of protons.2. Base Selection: - The choice of base can influence the formation of Pd-H species. An empirical screen of bases (e.g., NaOtBu vs. K₃PO₄) may be necessary.3. Ligand Choice: - A more effective ligand that accelerates the C-N reductive elimination can outcompete the hydrodehalogenation pathway.
Experimental Protocol: Optimized Buchwald-Hartwig Amination for Hindered Aryl Bromides
Reaction Setup: To an oven-dried Schlenk tube, add 3,5-Dibromo-2-methylphenol (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%).
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.2 M) via syringe.
Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by LC-MS or GC-MS.
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify by flash column chromatography.
Troubleshooting workflow for Buchwald-Hartwig amination.
Part 3: C-C Cross-Coupling (Sonogashira Coupling) Troubleshooting
The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds. Similar to the Buchwald-Hartwig amination, the steric and electronic properties of 3,5-Dibromo-2-methylphenol dictate the reaction's success.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with 3,5-Dibromo-2-methylphenol is sluggish and gives low yields. What should I try?
A1: Steric hindrance at the C3-Br position is a likely culprit. For sterically demanding aryl bromides, the choice of palladium ligand and copper source is crucial. Additionally, electron-rich aryl bromides can be less reactive. It is often more favorable to have the steric bulk on the aryl halide rather than the alkyne.[10]
Q2: I am getting a lot of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper catalyst in the presence of oxygen. To minimize this, ensure the reaction is run under strictly anaerobic conditions (degassed solvents, inert atmosphere). Using a copper-free Sonogashira protocol is also a viable alternative.
Q3: Can I selectively couple only one of the bromine atoms?
A3: Yes, mono-selectivity is achievable and is generally favored at the less sterically hindered C5-Br position. To achieve this, use 1.0 equivalent of the terminal alkyne and carefully monitor the reaction to avoid the second coupling. Running the reaction at lower temperatures can also enhance selectivity.
1. Steric hindrance slowing oxidative addition or reductive elimination.2. Catalyst inhibition or deactivation.
1. Optimize Catalyst System: - Ligand: For hindered substrates, bulky phosphine ligands like P(t-Bu)₃ or PCy₃ may be necessary.[3] - Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ are common choices.[11]2. Reaction Conditions: - Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used.[12] - Solvent: THF or DMF are common solvents.[13] - Temperature: Increasing the temperature may be necessary for this less reactive substrate.
Alkyne homocoupling (Glaser byproduct)
Oxidation of the copper acetylide intermediate.
1. Ensure Anaerobic Conditions: - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (Ar or N₂).2. Copper-Free Conditions: - Explore copper-free Sonogashira protocols, which can eliminate the Glaser coupling pathway. These often require specific ligands and conditions.[2]
Dehalogenation of starting material
Unwanted reduction of the C-Br bond.
1. Optimize Reaction Conditions: - This can sometimes be promoted by the amine base or impurities. Ensure high purity of all reagents. - A change in solvent or base might be required.
Experimental Protocol: Optimized Sonogashira Coupling for Hindered Aryl Bromides
Reaction Setup: To a Schlenk flask, add 3,5-Dibromo-2-methylphenol (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 2-5 mol%).
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (repeat 3 times).
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1 equiv for mono-coupling), and the amine base (e.g., TEA or DIPA, 2-3 equiv).
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS.
Work-up: Once complete, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate.
Purification: Purify the crude product by flash column chromatography.
A Comparative Guide to 3,5-Dibromo-2-methylphenol and Other Brominated Phenols for Researchers
In the vast landscape of chemical synthesis and biological research, brominated phenols serve as critical intermediates and active compounds. Their utility spans from being precursors for pharmaceuticals and agrochemical...
Author: BenchChem Technical Support Team. Date: January 2026
In the vast landscape of chemical synthesis and biological research, brominated phenols serve as critical intermediates and active compounds. Their utility spans from being precursors for pharmaceuticals and agrochemicals to acting as flame retardants.[1] This guide offers an in-depth comparative analysis of 3,5-Dibromo-2-methylphenol against other notable brominated phenols, providing researchers, scientists, and drug development professionals with the objective data and experimental insights needed to make informed decisions in their work.
Introduction: The Significance of Substitution Patterns
Brominated phenols are a class of compounds where one or more hydrogen atoms on the phenol ring are replaced by bromine. The number and position of these bromine atoms, along with other substituents like methyl groups, profoundly influence the compound's physicochemical properties, reactivity, and biological activity. 3,5-Dibromo-2-methylphenol, with its specific substitution pattern, presents a unique profile compared to its isomers and other related compounds such as 4-Bromophenol, 2,4-Dibromophenol, and 2,6-Dibromophenol. This guide will dissect these differences to illuminate the specific advantages and applications of each.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a compound are foundational to its application. Properties such as melting point, boiling point, and acidity (pKa) dictate the conditions required for reactions and purification, as well as how the compound will behave in biological systems.
Data sourced from various chemical suppliers and databases.[2][3][4][5][6][7]
Expert Insights: The presence of two electron-withdrawing bromine atoms generally increases the acidity (lowers the pKa) of the phenolic proton compared to phenol itself. The position of these substituents is key. In 2,6-Dibromophenol, the two bulky bromine atoms ortho to the hydroxyl group create significant steric hindrance, which can influence its reactivity and interaction with biological targets. The additional methyl group in 3,5-Dibromo-2-methylphenol, an electron-donating group, will modulate the electronic properties of the aromatic ring, influencing its reactivity in electrophilic substitution reactions.
Synthesis and Reactivity: A Tale of Directing Groups
The synthesis of brominated phenols typically involves the electrophilic bromination of a phenol precursor. The hydroxyl group is a strong activating and ortho-, para-directing group. This inherent directing effect is a critical consideration when designing a synthetic route.
Synthesis of 3,5-Dibromo-2-methylphenol:
A plausible synthesis route for 3,5-Dibromo-2-methylphenol would start with 2-methylphenol (o-cresol). The hydroxyl and methyl groups are both activating and will direct incoming electrophiles. The hydroxyl group directs to the 4 and 6 positions, while the methyl group directs to the 3 and 5 positions. Direct bromination of o-cresol can lead to a mixture of products. A strategic synthesis might involve protecting groups or specific brominating agents to achieve the desired 3,5-dibromo substitution pattern.
Comparative Synthesis:
4-Bromophenol: Can be synthesized by the bromination of phenol, where the para-substituted product is often favored.[8]
2,4-Dibromophenol & 2,6-Dibromophenol: These are also produced by the bromination of phenol. Reaction conditions can be tuned to favor one isomer over the other. 2,6-Dibromophenol can also be synthesized from phenol through a process of sulfonation, bromination, and subsequent hydrolysis.[9]
3,5-bis(hydroxymethyl)phenol derivatives: Research has also explored the bromination of related structures, indicating the reactivity of these phenolic rings.[10]
Causality in Experimental Choices: The choice of solvent and brominating agent (e.g., Br₂, N-bromosuccinimide) is crucial. A non-polar solvent can reduce the reactivity of bromine and increase selectivity. For sterically hindered positions, a more reactive brominating system might be necessary.
Applications & Biological Activity: From Industry to Ecology
The applications of brominated phenols are diverse, driven by their structural features.
4-Bromophenol: Widely used as an intermediate in the synthesis of pharmaceuticals (like analgesics and anti-inflammatory drugs), agrochemicals, and dyes.[3][4][8] It also finds use in the production of phenolic resins for adhesives and coatings.[3]
2,4-Dibromophenol: This compound is a key intermediate for synthesizing flame retardants like tetrabromobisphenol A (TBBPA).[11] It also has applications in the development of antimicrobial agents and is used in environmental monitoring to assess pollution levels.[12][13]
2,6-Dibromophenol: Found naturally in some marine organisms, it is responsible for the "iodoform-like" odor of certain species.[5] It is used as a research model to study the photodegradation of organic pollutants and as a raw material for complex organic synthesis.[9]
3,5-Dibromo-2-methylphenol: As a brominated phenolic compound, it is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[1] Derivatives of related dibromomethylphenols have been investigated for potential antimicrobial activities.[1]
Comparative Toxicity:
Studies on the acute toxicity of bromophenols have shown that toxicity generally increases with the number of bromine atoms. For instance, 2,4,6-tribromophenol (2,4,6-TBP) is generally more toxic to aquatic organisms than 2,4-dibromophenol (2,4-DBP) and 2,6-dibromophenol (2,6-DBP).[11] The relative toxicity between isomers like 2,4-DBP and 2,6-DBP can vary depending on the organism being tested.[11]
Experimental Protocols: A Framework for Comparative Analysis
To provide a practical framework for researchers, here is a standardized protocol for the comparative analysis of brominated phenols using High-Performance Liquid Chromatography (HPLC).
Protocol: Comparative HPLC Analysis of Brominated Phenols
Objective: To separate and quantify 3,5-Dibromo-2-methylphenol and other brominated phenols in a mixture.
Materials:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (or another suitable modifier)
Analytical standards of each brominated phenol
Methodology:
Standard Preparation: Prepare individual stock solutions of each brominated phenol (e.g., 1 mg/mL) in acetonitrile. Create a mixed standard solution by diluting the stocks to a final concentration of 10 µg/mL for each compound.
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The organic-to-aqueous ratio may need optimization to achieve the best separation. Causality: The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
HPLC Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
UV Detection Wavelength: 280 nm. Causality: Phenolic compounds typically exhibit strong absorbance around this wavelength.
Analysis:
Inject the mixed standard solution to determine the retention time for each compound.
The elution order will generally depend on the polarity of the compounds, with more polar compounds eluting earlier in a reverse-phase system.
Data Validation:
Assess peak resolution between adjacent peaks. A resolution of >1.5 is considered baseline separation.
Check for peak symmetry (tailing factor).
Run a calibration curve with multiple concentration levels to ensure linearity for quantitative analysis.
A Comparative Guide to the Structural Validation of 3,5-Dibromo-2-methylphenol: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Brominated phenolic compounds, s...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Brominated phenolic compounds, such as 3,5-Dibromo-2-methylphenol, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their precise atomic arrangement dictates their reactivity, biological activity, and safety profile. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3,5-Dibromo-2-methylphenol, with a special focus on the unparalleled insights offered by single-crystal X-ray crystallography.
While a crystal structure for 3,5-Dibromo-2-methylphenol is not publicly available at the time of this publication, this guide will utilize crystallographic data from a closely related molecule containing the 3,5-dibromo-2-hydroxyphenyl moiety to illustrate the principles and the definitive nature of this technique. This will be juxtaposed with other powerful spectroscopic methods to provide a holistic understanding of a robust structural validation workflow.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful method for determining the complete three-dimensional structure of a crystalline compound.[2][3] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is often inferred indirectly or with less certainty by other techniques.
Hypothetical Crystal Structure Analysis of 3,5-Dibromo-2-methylphenol
To illustrate the power of this technique, we will consider the crystallographic data for a closely related compound, (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, which contains the same 3,5-dibromo-2-hydroxyphenyl structural unit. The data from this related structure provides a clear example of the precise information that can be obtained.
Crystallographic Parameter
Illustrative Value from a Related Structure
Significance for 3,5-Dibromo-2-methylphenol
Chemical Formula
C₂₁H₁₂Br₂N₂O₃
C₇H₆Br₂O
Crystal System
Triclinic
To be determined
Space Group
P-1
To be determined
a (Å)
7.390 (5)
Defines the unit cell dimensions
b (Å)
8.919 (4)
Defines the unit cell dimensions
c (Å)
14.955 (9)
Defines the unit cell dimensions
α (°)
74.61 (4)
Defines the unit cell angles
β (°)
76.71 (5)
Defines the unit cell angles
γ (°)
71.03 (4)
Defines the unit cell angles
Volume (ų)
887.5 (9)
Volume of the unit cell
Z
2
Number of molecules per unit cell
This data is presented for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallography experiment.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction is a multi-step procedure that requires precision and expertise.
Experimental workflow for single-crystal X-ray crystallography.
Step-by-Step Protocol:
Crystal Growth: High-quality single crystals of 3,5-Dibromo-2-methylphenol would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. This is often the most challenging step in the process.[3]
Crystal Selection and Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
Structure Solution: The collected diffraction data is used to solve the phase problem and determine the initial positions of the atoms in the unit cell.
Structure Refinement: The initial structural model is refined by least-squares methods to obtain the best possible fit to the experimental data. This process yields precise atomic coordinates, bond lengths, and bond angles.
Complementary and Alternative Validation Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are essential for routine characterization, purity assessment, and for compounds that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 3,5-Dibromo-2-methylphenol, both ¹H and ¹³C NMR would provide characteristic signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule, including the two bromine-bearing aromatic carbons, the hydroxyl- and methyl-substituted carbons, and the remaining aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-Dibromo-2-methylphenol, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[4] This pattern serves as a clear indicator of the number of bromine atoms in the molecule. Predicted mass-to-charge ratios (m/z) for various adducts can further aid in identification.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The FTIR spectrum of 3,5-Dibromo-2-methylphenol would show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Br stretches.
Comparative Analysis of Structural Validation Techniques
Technique
Information Provided
Strengths
Limitations
X-ray Crystallography
Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[2]
Unambiguous and definitive structural determination.[3]
Requires a suitable single crystal, which can be difficult to obtain.[7]
NMR Spectroscopy
Connectivity of atoms, chemical environment of nuclei, stereochemical relationships.
Provides detailed structural information in solution, non-destructive.
Can be complex to interpret for complex molecules, less definitive than X-ray for absolute configuration.
Mass Spectrometry
Molecular weight, elemental composition (with high resolution), fragmentation pattern.
High sensitivity, provides molecular formula, characteristic isotopic patterns for halogens.
Does not provide information on the connectivity of atoms or stereochemistry.
FTIR Spectroscopy
Presence of functional groups.
Fast, simple, and provides a "fingerprint" of the molecule.
Provides limited information on the overall molecular structure.
Visualizing the Structure of 3,5-Dibromo-2-methylphenol
Molecular structure of 3,5-Dibromo-2-methylphenol.
Conclusion
The structural validation of a molecule like 3,5-Dibromo-2-methylphenol requires a multi-faceted analytical approach. While techniques such as NMR, MS, and FTIR provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for unambiguous, three-dimensional structural elucidation. For researchers and professionals in fields where molecular structure dictates function and safety, a comprehensive validation strategy, ideally culminating in a crystal structure analysis, is not just best practice—it is a scientific necessity. The insights gained from such a thorough characterization are invaluable for guiding further research, ensuring the quality of synthesized materials, and ultimately, accelerating the development of new technologies and therapeutics.
References
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]
Rupp, B. (2010). X-Ray Crystallography of Chemical Compounds. PMC. [Link]
Han, J., Lee, H., & Tao, F. M. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186–5192. [Link]
Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
Otsuka, K., & Ogawa, K. (2015). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 57(3), 200-206. [Link]
Glaser, V., & Valant, J. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]
Oberlerchner, J. T., & Kasan, J. C. (2022). Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol database. Phytochemistry Reviews, 22(1), 1-46. [Link]
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 22(5), e9034. [Link]
Van Loco, J., & Van Overmeire, I. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Sciensano. [Link]
Sun, W., Lin, H., Zhou, W., & Li, Z. (n.d.). Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage. The Royal Society of Chemistry. [Link]
A Comparative Guide to the Reactivity of 3,5-Dibromo-2-methylphenol and 2,4-dibromo-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals Executive Summary: Isomers with Distinct Chemical Personalities In the intricate world of organic synthesis, seemingly minor structural variations can lead...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Isomers with Distinct Chemical Personalities
In the intricate world of organic synthesis, seemingly minor structural variations can lead to profoundly different chemical behaviors. This guide offers a detailed comparative analysis of two brominated phenol isomers: 3,5-Dibromo-2-methylphenol and 2,4-dibromo-3-methylphenol. While sharing the same molecular formula, the specific arrangement of their substituents creates unique electronic and steric environments. These differences dictate their reactivity, particularly in electrophilic aromatic substitution, a cornerstone of functionalizing aromatic scaffolds for pharmaceutical and materials science applications. Understanding these nuances is critical for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities.
Foundational Principles: Electronic and Steric Effects at Play
The reactivity of a substituted benzene ring is governed by the interplay of the electronic properties and spatial arrangement of its substituents. Phenols are highly reactive towards electrophilic aromatic substitution because the hydroxyl (-OH) group is a powerful activating substituent, donating electron density into the ring via resonance and directing incoming electrophiles to the ortho and para positions.[1]
Hydroxyl Group (-OH): A potent activating, ortho, para-directing group.
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through induction and hyperconjugation.
Bromine (-Br): A deactivating group due to its strong electron-withdrawing inductive effect, yet it is also an ortho, para-director because of electron donation via resonance.[2]
The net reactivity of each isomer is a direct consequence of the cumulative and sometimes competing effects of these three groups.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The primary distinction in the chemical behavior of these two isomers is observed in electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.[3]
Analysis of 3,5-Dibromo-2-methylphenol
In this isomer, the powerful activating effect of the hydroxyl group at C1 is directed towards positions C2, C4, and C6.
Position C2: Blocked by the methyl group.
Positions C3 & C5: Blocked by bromine atoms.
Position C6: Activated (ortho to -OH), but significantly sterically hindered by the adjacent bromine atom at C5.
Position C4: Activated (para to -OH), making it the most electronically favorable site for substitution. However, this position is flanked by a methyl group (C2) and a bromine atom (C3), which can present moderate steric hindrance to incoming electrophiles.
Therefore, electrophilic attack will preferentially occur at the C4 position , though the reaction rate may be tempered by steric factors.
Analysis of 2,4-dibromo-3-methylphenol
Here, the hydroxyl group at C1 also activates the ortho (C2, C6) and para (C4) positions.
Positions C2 & C4: Blocked by bromine atoms.
Position C3: Blocked by the methyl group.
Position C5: Not strongly activated.
Position C6: This position is both ortho to the hydroxyl group and is the only activated site that is unsubstituted. It experiences minimal steric hindrance compared to the other substituted positions.
Consequently, electrophilic substitution on 2,4-dibromo-3-methylphenol is highly directed to the C6 position . The lack of significant steric hindrance and the strong activation from the hydroxyl group make this site exceptionally reactive.
Figure 1: Comparison of primary electrophilic attack vectors on the two isomers.
Data Summary: A Head-to-Head Comparison
The following table summarizes the expected outcomes for a typical electrophilic aromatic substitution reaction, such as nitration with dilute nitric acid.
Feature
3,5-Dibromo-2-methylphenol
2,4-dibromo-3-methylphenol
Primary Site of EAS
C4
C6
Directing Influence
Primarily -OH group
Primarily -OH group
Steric Hindrance
Moderate at the reactive site
Low at the reactive site
Predicted Reactivity
Moderate
High
Expected Major Product
3,5-Dibromo-2-methyl-4-nitrophenol
2,4-Dibromo-3-methyl-6-nitrophenol
Nucleophilic Aromatic Substitution (SNAr): A Potential Subsequent Reaction
Nucleophilic aromatic substitution on these electron-rich phenols is generally not feasible.[4] This type of reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group, -NO₂) positioned ortho or para to a good leaving group (like bromine).[5]
Therefore, the potential for SNAr on these molecules primarily exists after they have undergone an electrophilic nitration. In the resulting nitrated products, the newly installed nitro group would activate specific bromine atoms for displacement by a nucleophile. This two-step sequence (EAS followed by SNAr) is a powerful strategy in synthetic chemistry.
Experimental Protocol: Electrophilic Bromination
This protocol provides a standardized method for the monobromination of a highly activated phenol, which can be adapted for either isomer.
Objective: To introduce an additional bromine atom onto the phenolic ring via electrophilic aromatic substitution.
Materials:
Substituted Phenol (1.0 eq)
Carbon Tetrachloride (or Dichloromethane)
Liquid Bromine (1.0 eq)
10% Aqueous Sodium Bicarbonate Solution
Anhydrous Magnesium Sulfate
Magnetic Stirrer and Stir Bar
Ice Bath
Separatory Funnel
Procedure:
Dissolution: In a round-bottom flask, dissolve the starting phenol (e.g., 10 mmol) in 50 mL of carbon tetrachloride.
Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
Bromine Addition: In a separate vial, dissolve bromine (10 mmol, 1.0 eq) in 10 mL of carbon tetrachloride. Add this solution dropwise to the cooled phenol solution over 15-20 minutes.
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of water, 50 mL of 10% sodium bicarbonate solution (to quench excess bromine and HBr), and finally 50 mL of brine.
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure tribrominated methylphenol.
Figure 2: A generalized experimental workflow for the bromination of phenols.
Conclusion for the Synthetic Chemist
The choice between 3,5-Dibromo-2-methylphenol and 2,4-dibromo-3-methylphenol as a starting material depends entirely on the desired substitution pattern of the final product.
2,4-dibromo-3-methylphenol offers a clear and predictable pathway to functionalization at the C6 position, making it an ideal substrate for synthesizing 2,4,6-trisubstituted phenols with high regioselectivity.
3,5-Dibromo-2-methylphenol , while slightly less reactive due to steric factors, provides a route to functionalization at the C4 position, leading to a different class of 2,3,4,5-tetrasubstituted phenolic compounds.
A priori analysis of these steric and electronic factors is essential for efficient and successful synthetic planning in drug discovery and development.
A Researcher's Guide to Isomeric Differentiation: Spectroscopic Comparison of 3,5-Dibromo-2-methylphenol and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a foundational requirement for success. Isomers, while sharing the same molecular formula, can exhibit...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a foundational requirement for success. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of 3,5-Dibromo-2-methylphenol and its key structural isomers, offering a robust framework for their unambiguous identification using common analytical techniques. We will delve into the causality behind experimental choices and present supporting data to ensure every protocol is a self-validating system.
The core challenge in distinguishing between dibromo-2-methylphenol isomers lies in the subtle yet significant influence of the bromine atoms' positions on the molecule's electronic environment. This guide will focus on comparing 3,5-Dibromo-2-methylphenol with two other representative isomers: 4,6-Dibromo-2-methylphenol and 2,6-Dibromo-4-methylphenol , to illustrate the power of a multi-technique spectroscopic approach.
Molecular Structures and Their Influence on Spectroscopy
The substitution pattern on the phenol ring is the primary determinant of the spectroscopic output. The number of unique proton and carbon environments, influenced by molecular symmetry and the electronic effects of the substituents (-OH, -CH₃, -Br), gives each isomer a distinct fingerprint.
Caption: Molecular structures of the compared isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).
Expertise & Experience: Why NMR is Decisive
The key to using NMR lies in predicting how the electron-withdrawing bromine atoms and electron-donating methyl and hydroxyl groups will affect the chemical shifts of the aromatic protons and carbons.
¹H NMR: The number of distinct signals in the aromatic region (typically 6.5-8.0 ppm) and their splitting patterns (coupling) directly reveal the number and relative positions of the ring protons.
¹³C NMR: The number of signals reflects the molecule's symmetry. A symmetric molecule like 2,6-Dibromo-4-methylphenol will have fewer ¹³C signals than its asymmetric counterparts.
The most striking difference is that the symmetry of 2,6-Dibromo-4-methylphenol results in its two aromatic protons being chemically equivalent, producing a single peak (a singlet) integrating to 2H.[1] The other two asymmetric isomers would each show two distinct signals (likely doublets) for their two aromatic protons.
Comparative ¹³C NMR Data
Compound
Aromatic C-H Signals
Aromatic Quaternary C Signals
Methyl C Signal (ppm)
3,5-Dibromo-2-methylphenol
2
4 (C-OH, C-CH₃, 2 C-Br)
~16-20
4,6-Dibromo-2-methylphenol
2
4 (C-OH, C-CH₃, 2 C-Br)
~15-19
2,6-Dibromo-4-methylphenol
1 (C3/C5)
3 (C1-OH, C4-CH₃, C2/C6-Br)
~20
Note: Data is predicted based on symmetry and known chemical shifts. Experimental ¹³C data for 2,4-Dibromo-6-methylphenol is available in PubChem.[2]
Again, the symmetry of 2,6-Dibromo-4-methylphenol is the key differentiator, showing only 4 unique carbon signals in the aromatic region, whereas the asymmetric isomers would show 6.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogenation
Mass spectrometry is essential for confirming the molecular formula and the presence of bromine atoms.
Expertise & Experience: The Bromine Isotope Pattern
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This creates a highly characteristic isotopic pattern for the molecular ion peak (M⁺). For a molecule with two bromine atoms, we expect to see three peaks:
M⁺: Contains two ⁷⁹Br atoms.
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
[M+4]⁺: Contains two ⁸¹Br atoms.
The relative intensity of these peaks will be approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound. All isomers of dibromomethylphenol will have a nominal molecular weight of 266 g/mol and will exhibit this pattern.[3][4][5]
Comparative Mass Spectrometry Data
Compound
Molecular Ion (m/z)
Key Fragments
All Isomers
266 (M⁺), 268 ([M+2]⁺), 270 ([M+4]⁺)
Loss of Br (~187/189), Loss of CH₃ (~251/253/255)
While the primary molecular ion pattern is identical, high-resolution mass spectrometry or analysis of fragmentation patterns might reveal subtle differences, though this is less straightforward for initial identification than NMR. The NIST WebBook provides mass spectra for 2,6-Dibromo-4-methylphenol and 3,5-Dibromo-4-methylphenol.[3][4]
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing positional isomers.
Expertise & Experience: What to Look For
All isomers will share common features:
O-H Stretch: A broad band around 3300-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.
C-H Stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.
C-H Stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹ for the methyl group.
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-Br Stretch: In the fingerprint region, typically 500-650 cm⁻¹.
The primary differences will be found in the "fingerprint region" (below 1500 cm⁻¹), where the pattern of C-H out-of-plane bending vibrations can be indicative of the substitution pattern. However, interpreting this region can be complex. The NIST WebBook contains IR spectra for several isomers, including 2,4-Dibromo-6-methylphenol and 3,5-Dibromo-4-methylphenol.[3][6]
Validated Experimental Protocols
To ensure reproducibility and accuracy, the following standard protocols should be employed.
Protocol 1: NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve ~5-10 mg of the dibromomethylphenol isomer in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Rationale: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a minimal proton signal. TMS provides a universal reference point for chemical shifts.
¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.
¹³C NMR Acquisition: On the same sample, acquire ¹³C data with proton decoupling. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
Protocol 2: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Gas Chromatography (GC): Inject 1 µL of the solution into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps to ~280 °C.
Rationale: The GC separates the sample from any impurities before it enters the mass spectrometer. The temperature ramp ensures elution of the semi-volatile phenol compounds.
Mass Spectrometry (MS): Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
Rationale: EI is a standard, robust ionization method that produces reproducible fragmentation patterns and a clear molecular ion for these compounds.[7]
Isomer Identification Workflow
The following workflow provides a logical sequence for identifying an unknown dibromomethylphenol isomer.
Caption: Logical workflow for isomer identification.
Conclusion
While mass spectrometry and IR spectroscopy are crucial for confirming the molecular formula and functional groups of dibromomethylphenol isomers, NMR spectroscopy stands out as the definitive technique for differentiation . The symmetry of the substitution pattern, which is directly reflected in the number and splitting of ¹H and ¹³C NMR signals, provides an unambiguous fingerprint for each isomer. By employing a systematic, multi-technique approach grounded in sound experimental protocols, researchers can confidently elucidate the precise structure of their target compounds, a critical step in ensuring the integrity and success of their scientific endeavors.
A Comparative Guide to the Biological Activity of 3,5-Dibromo-2-methylphenol and its Chlorinated Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Nuances of Halogenation in Phenolic Compounds Halogenated phenols represent a significant class of compounds with a broad spectrum of biol...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Halogenation in Phenolic Compounds
Halogenated phenols represent a significant class of compounds with a broad spectrum of biological activities, ranging from antimicrobial and antifungal to cytotoxic effects. The nature and position of the halogen substituent on the phenol ring, in conjunction with other functional groups, profoundly influence their potency and mechanism of action. This guide provides an in-depth comparison of the predicted biological activities of 3,5-Dibromo-2-methylphenol and its chlorinated analogs, primarily 3,5-Dichloro-2-methylphenol.
While direct comparative studies on these specific isomers are limited in publicly available literature, we can construct a robust predictive analysis based on well-established Quantitative Structure-Activity Relationship (QSAR) principles for halogenated phenols. This guide will delve into the anticipated differences in their antimicrobial, antifungal, antioxidant, and cytotoxic profiles, grounded in their physicochemical properties. Furthermore, we will outline the standard experimental protocols necessary to validate these predictions and explore the underlying mechanisms of action.
The biological activity of halogenated phenols is intrinsically linked to two key physicochemical parameters: lipophilicity (log P) and the acidity of the phenolic hydroxyl group (pKa)[1].
Lipophilicity (log P): This parameter governs the ability of a compound to traverse the lipid-rich cell membranes of microorganisms and mammalian cells. Generally, an increase in lipophilicity enhances the compound's ability to reach its intracellular targets, often leading to increased biological activity, up to a certain point.
Acidity (pKa): The pKa determines the extent of ionization of the phenolic hydroxyl group at physiological pH. The undissociated form is typically more lipid-soluble and can more easily cross cell membranes, while the phenolate ion can interfere with processes like oxidative phosphorylation[2]. The electron-withdrawing nature of halogens increases the acidity (lowers the pKa) of the phenol.
The Influence of Halogenation: Bromine vs. Chlorine
Bromine is larger and more polarizable than chlorine, but less electronegative. This leads to several key differences:
Lipophilicity: Brominated compounds are generally more lipophilic than their chlorinated counterparts.
Acidity: Chlorine's higher electronegativity typically results in a slightly lower pKa (stronger acid) compared to the corresponding brominated phenol.
The methyl group at the 2-position (ortho to the hydroxyl group) also influences these properties through its electron-donating and steric effects.
Comparative Analysis of Predicted Biological Activities
Based on these SAR principles, we can predict the relative biological activities of 3,5-Dibromo-2-methylphenol and 3,5-Dichloro-2-methylphenol.
Physicochemical Property Comparison
Compound
Molecular Formula
Molecular Weight ( g/mol )
Predicted XlogP
Predicted pKa
3,5-Dibromo-2-methylphenol
C₇H₆Br₂O
265.93
3.3
~7.5-8.0 (estimated)
3,5-Dichloro-2-methylphenol
C₇H₆Cl₂O
177.03
~3.2
~7.0-7.5 (estimated)
Data sourced from PubChem and estimated based on known SAR trends.[3][4][5]
Antimicrobial and Antifungal Activity
The primary mechanism of antimicrobial action for many halogenated phenols is the disruption of the cell membrane's integrity and the uncoupling of oxidative phosphorylation, which depletes the cell's energy supply[2].
Prediction: 3,5-Dibromo-2-methylphenol is predicted to exhibit slightly higher antimicrobial and antifungal activity compared to 3,5-Dichloro-2-methylphenol.
Rationale: The higher predicted lipophilicity (XlogP of 3.3 for the dibromo compound) suggests it may more effectively penetrate the microbial cell membrane[3]. While the dichloro analog is expected to be a slightly stronger acid, the enhanced membrane partitioning of the dibromo compound is likely to be a dominant factor in its antimicrobial potency. Studies on other halogenated phenols have shown that increased halogenation and lipophilicity often correlate with increased antimicrobial efficacy[6].
Cytotoxicity
The cytotoxicity of halogenated phenols against mammalian cells is also largely dependent on their ability to disrupt mitochondrial function by uncoupling oxidative phosphorylation[2][7].
Prediction: 3,5-Dibromo-2-methylphenol is predicted to be more cytotoxic than 3,5-Dichloro-2-methylphenol.
Rationale: Similar to its antimicrobial activity, the higher lipophilicity of the brominated analog would facilitate its entry into mammalian cells and subsequent accumulation in the mitochondrial membrane, leading to a more pronounced disruption of cellular respiration. The general trend observed for halogenated phenols is that toxicity increases with the degree of halogenation and lipophilicity[2][7].
Antioxidant Activity
The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.
Prediction: 3,5-Dichloro-2-methylphenol may exhibit slightly better radical scavenging activity than 3,5-Dibromo-2-methylphenol.
Rationale: The antioxidant potential is related to the O-H bond dissociation enthalpy (BDE). The more electron-withdrawing nature of chlorine compared to bromine will likely lead to a slightly weaker O-H bond in the dichloro analog, making hydrogen atom donation more favorable. However, the overall antioxidant activity of di-halogenated phenols is generally considered to be modest, as the strong electron-withdrawing effects of the halogens can also stabilize the phenol, making it less reactive towards radicals[8][9]. It is important to note that under certain conditions, phenolic compounds can also exhibit pro-oxidant activity.
Mechanisms of Action: A Deeper Dive
The biological effects of these halogenated phenols are underpinned by their interaction with fundamental cellular processes.
Caption: Mechanism of Halogenated Phenol Bioactivity.
As depicted, the lipophilic nature of halogenated phenols allows them to accumulate in cellular and mitochondrial membranes. Here, they act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the crucial proton gradient. This uncouples electron transport from ATP synthesis, leading to a depletion of cellular energy and ultimately, cell death. This is the primary mechanism for their antimicrobial and cytotoxic effects[2].
Experimental Protocols for Validation
To empirically validate the predicted differences in biological activity, the following standard assays are recommended.
The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.
Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Steps:
Preparation: Aseptically prepare serial two-fold dilutions of 3,5-Dibromo-2-methylphenol and 3,5-Dichloro-2-methylphenol in appropriate broth medium in a 96-well microtiter plate[10].
Inoculation: Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well[10][11].
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours[11].
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[12].
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Detailed Steps:
Solution Preparation: Prepare a stock solution of DPPH in methanol. Also, prepare various concentrations of the test compounds (3,5-Dibromo-2-methylphenol and 3,5-Dichloro-2-methylphenol) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
Reaction: Add a fixed volume of the DPPH solution to each concentration of the test compounds and the standard. A control containing only DPPH and methanol is also prepared[13].
Incubation: Incubate the mixtures in the dark at room temperature for approximately 30 minutes[13].
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Steps:
Cell Seeding: Plate a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow the cells to attach overnight[7].
Treatment: Expose the cells to various concentrations of 3,5-Dibromo-2-methylphenol and 3,5-Dichloro-2-methylphenol for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control[2].
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[1][14].
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[1][7].
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm[1][15]. The intensity of the color is proportional to the number of viable cells.
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Conclusion and Future Directions
This guide provides a scientifically grounded, predictive comparison of the biological activities of 3,5-Dibromo-2-methylphenol and its chlorinated analogs. Based on established structure-activity relationships, the dibrominated compound is anticipated to exhibit superior antimicrobial, antifungal, and cytotoxic properties, primarily due to its higher lipophilicity. Conversely, the dichlorinated analog may possess slightly enhanced antioxidant activity.
It is imperative that these predictions are confirmed through rigorous experimental validation using the standardized protocols outlined herein. Such studies will not only provide definitive data on these specific compounds but also contribute to a deeper understanding of the nuanced role of halogenation in modulating the biological effects of phenolic compounds. For researchers in drug development, this comparative approach can guide the selection and optimization of halogenated phenols as lead compounds for novel therapeutic agents.
References
A review of chlorinated phenols. - PubMed. Available at: [Link]
Structure-activity Relationships for Mono Alkylated or Halogenated Phenols - PubMed. Available at: [Link]
The biological action of chlorophenols - PMC - NIH. Available at: [Link]
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available at: [Link]
3,5-dibromo-2-methylphenol (C7H6Br2O) - PubChemLite. Available at: [Link]
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. Available at: [Link]
Acute toxicity of halogenated phenols: Combining DFT and QSAR studies - ResearchGate. Available at: [Link]
Mechanism of action of phenolic disinfectants III. Uptake of phenol-c-14, 2,4-dichlorophenol-c-14, and p-tert- amylphenol-c-14 b - ElectronicsAndBooks. Available at: [Link]
QSAR of toxicology of substituted phenols - J-Stage. Available at: [Link]
Comparative QSAR evidence for a free-radical mechanism of phenol-induced toxicity - PubMed. Available at: [Link]
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed. Available at: [Link]
Update of the risk assessment of brominated phenols and their derivatives in food - PMC. Available at: [Link]
(PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW) - ResearchGate. Available at: [Link]
A machine learning-based QSAR model for predicting phenols cytotoxicity - International Journal of Scientific and Management Research. Available at: [Link]
Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation | Request PDF - ResearchGate. Available at: [Link]
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - NIH. Available at: [Link]
3,5-Dibromo-2-(4-bromo-2-hydroxyphenoxy)phenol | C12H7Br3O3 - PubChem. Available at: [Link]
Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed. Available at: [Link]
A Senior Scientist's Guide to Purity Assessment of 3,5-Dibromo-2-methylphenol: A Comparative Analysis of HPLC and Alternative Techniques
Introduction: The Critical Role of Purity in Synthesized Intermediates 3,5-Dibromo-2-methylphenol is a key brominated phenolic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Purity in Synthesized Intermediates
3,5-Dibromo-2-methylphenol is a key brominated phenolic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] In drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a critical parameter that directly influences the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced product yield, and potential toxicity.[2][3]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of synthesized 3,5-Dibromo-2-methylphenol. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and offer a clear framework for selecting the most appropriate analytical strategy.
Understanding the Analyte and Potential Impurities
The typical synthesis of 3,5-Dibromo-2-methylphenol involves the electrophilic bromination of 2-methylphenol (o-cresol). This process can generate a spectrum of structurally similar impurities that pose a significant analytical challenge.
Isomeric By-products: Other dibrominated isomers formed due to non-selective bromination.
Over-reaction Products: Tribromo-2-methylphenol.
Degradation Products: Compounds formed by decomposition of the product or intermediates.
An effective analytical method must possess the specificity to separate the main compound from these closely related species.
Primary Analytical Technique: Reversed-Phase HPLC
For the analysis of moderately polar, non-volatile compounds like halogenated phenols, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry's workhorse method.[4][5] Its widespread adoption is due to its high resolving power, quantitative accuracy, and robustness.
The 'Why' Behind the HPLC Method Design
Our objective is to develop a method that provides baseline separation for all potential impurities. Here’s the rationale behind our chosen parameters:
Column Chemistry (C18): A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which effectively retains phenolic compounds based on their polarity. The non-polar nature of the C18 chains interacts with the phenyl ring and bromine atoms of the analyte and its impurities.
Mobile Phase (Acidified Water/Acetonitrile Gradient):
Organic Modifier (Acetonitrile): Acetonitrile is chosen over methanol as it generally provides better peak shape and lower UV cutoff, which is advantageous for detection.
Aqueous Phase (Acidified Water): The addition of a small amount of acid (e.g., 0.1% phosphoric or formic acid) to the aqueous phase is critical.[6] It suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 10), ensuring that the analyte remains in its neutral, more retained form. This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate integration and quantification.
Gradient Elution: A gradient elution, where the percentage of acetonitrile is increased over time, is employed. This is necessary because of the wide polarity range of potential impurities. Unreacted 2-methylphenol will elute early, while more highly brominated (and thus more hydrophobic) impurities will require a higher organic content to elute from the column.
Detection (UV at 274 nm): Phenolic compounds exhibit strong ultraviolet (UV) absorbance. A detection wavelength of 274 nm is selected as it offers a good balance of sensitivity for both the parent compound and its potential impurities.[7] A Photo-Diode Array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which can be used for peak purity analysis and to tentatively identify impurity classes.[5][8]
Workflow for Purity Assessment by HPLC
The following diagram illustrates the logical flow from sample receipt to final purity determination using HPLC, including pathways for orthogonal verification.
Caption: Workflow for purity assessment of 3,5-Dibromo-2-methylphenol.
Comparison with Alternative Analytical Techniques
While HPLC is the primary choice, no single method is infallible. Orthogonal methods, which rely on different chemical or physical principles, are crucial for a comprehensive purity assessment.[]
Gas Chromatography-Mass Spectrometry (GC-MS):
Principle: Separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer that provides structural information.
Advantages: Excellent for identifying volatile impurities, such as residual starting materials or solvents.[1] The mass spectrometer provides definitive identification of unknown impurities, which HPLC-UV cannot. GC often provides superior resolution for isomers compared to HPLC.[10]
Limitations: Requires the analyte to be thermally stable and volatile. Derivatization may be necessary for polar compounds, adding a step to the workflow. It is generally less precise for quantification than HPLC.
Titrimetry (e.g., Kappesehaar Method):
Principle: A quantitative chemical analysis method that determines the concentration of an identified analyte. For phenols, this can involve bromination where excess bromine is back-titrated.[11]
Advantages: Provides a highly accurate and precise measure of the total amount of the main compound (assay) and is not dependent on a reference standard of the same purity. It is an excellent orthogonal technique to confirm the HPLC assay value.
Limitations: It is not a separation technique. It cannot provide an impurity profile and lacks specificity, as any reactive impurity will be titrated along with the main compound, leading to an overestimation of purity.
Differential Scanning Calorimetry (DSC):
Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline substances (>98%), the melting point depression can be used to calculate the molar purity.[]
Advantages: A primary analytical method that does not require a reference standard. It provides a measure of total molar purity.
Limitations: Only applicable to high-purity, crystalline solids. It is insensitive to impurities that are soluble in the solid phase and cannot identify or quantify individual impurities.
Comparative Summary of Techniques
Parameter
RP-HPLC-UV/PDA
GC-MS
Titrimetry
DSC
Specificity
High (for separation)
Very High (for separation & ID)
Low (class-specific)
Low (measures total impurity)
Primary Use
Purity & Impurity Profiling
Impurity Identification
Assay (Total Content)
Assay (High Purity Only)
Sensitivity
High (ppm levels)
Very High (ppb levels)
Moderate to Low
Low
Quantitation
Excellent
Good (with standards)
Excellent (for assay)
Good (for total purity)
Throughput
High
Moderate
Low
Low
Impurity ID
Limited (requires MS detector)
Excellent
None
None
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
Instrumentation:
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1100/1200 series or equivalent).[12]
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 70% A to 20% A over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: PDA at 274 nm.
Injection Volume: 10 µL.
Sample Preparation:
Standard Solution: Accurately weigh ~25 mg of 3,5-Dibromo-2-methylphenol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Sample Solution: Prepare the synthesized sample in the same manner as the standard.
Analysis and Calculation:
Inject the standard and sample solutions.
Identify the main peak in the sample chromatogram by comparing its retention time with the standard.
Calculate the purity using the area percent method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Impurity Identification by GC-MS
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250 °C.
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
Mass Spectrometer Conditions:
Ion Source: EI at 70 eV.
Source Temperature: 230 °C.
Scan Range: 40-450 m/z.
Sample Preparation:
Dilute the sample from Protocol 1 further with methanol or ethyl acetate to a concentration of ~100 µg/mL.
Analysis:
Inject the sample and acquire the total ion chromatogram (TIC).
Obtain the mass spectrum for each impurity peak and compare it against spectral libraries (e.g., NIST) and the fragmentation pattern of the main peak to propose structures.
Conclusion and Recommendations
For routine quality control and purity assessment of synthesized 3,5-Dibromo-2-methylphenol, a validated RP-HPLC-PDA method is the technique of choice. It provides a robust, specific, and accurate platform for both assay determination and impurity profiling.
However, for a comprehensive characterization, especially during process development or for investigational purposes, an orthogonal strategy is essential. GC-MS should be employed to definitively identify volatile impurities and unknown peaks observed in the HPLC chromatogram. Furthermore, a classical technique like titrimetry can serve as an invaluable, independent verification of the primary assay value determined by HPLC. By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of the final product.
References
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
Zivkovic, J., et al. (2015). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Retrieved January 13, 2026, from [Link]
Can, Z., et al. (2021). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO. Retrieved January 13, 2026, from [Link]
Agatonovic-Kustrin, S., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH National Library of Medicine. Retrieved January 13, 2026, from [Link]
Tang, L., et al. (2007). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. ACS Publications. Retrieved January 13, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-methylphenol. PubChem. Retrieved January 13, 2026, from [Link]
PrepChem. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. Retrieved January 13, 2026, from [Link]
Zhang, M., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. NIH National Library of Medicine. Retrieved January 13, 2026, from [Link]
Pizzi, A. (1994). Analytical Methods. ResearchGate. Retrieved January 13, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved January 13, 2026, from [Link]
SIELC Technologies. (n.d.). Separation of 2,3,4,5-Tetrabromo-6-methylphenol on Newcrom R1 HPLC column. Retrieved January 13, 2026, from [Link]
Al-Ekabi, H., et al. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. NIH National Library of Medicine. Retrieved January 13, 2026, from [Link]
Acedo-Valenzuela, M.I., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved January 13, 2026, from [Link]
OSHA. (n.d.). Phenol and Cresol Method 32. Retrieved January 13, 2026, from [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3,5-Dibromo-2-methylphenol
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Development In the landscape of pharmaceutical development and m...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The precise and accurate measurement of active pharmaceutical ingredients (APIs), intermediates, and impurities ensures product quality, safety, and efficacy. 3,5-Dibromo-2-methylphenol, a key building block in the synthesis of various pharmaceutical compounds, necessitates robust analytical methods for its characterization and quantification. This guide provides an in-depth comparison and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 3,5-Dibromo-2-methylphenol.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines for the validation of analytical procedures.[1][2][3] This guide is designed not merely as a set of protocols, but as a narrative that explains the causality behind experimental choices, thereby empowering researchers to design and implement their own rigorous validation studies.
The chemical structure of the analyte at the center of our discussion is presented below.
Caption: Workflow for Cross-Validation of Two Analytical Methods
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying a wide range of compounds. For a phenolic compound like 3,5-Dibromo-2-methylphenol, a reverse-phase HPLC method is the logical starting point.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the analyte.
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% Phosphoric Acid). The acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a consistent retention time and sharp peak shape.
Gradient Program:
0-2 min: 60% ACN
2-10 min: 60% to 90% ACN
10-12 min: 90% ACN
12-13 min: 90% to 60% ACN
13-15 min: 60% ACN (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection Wavelength: 280 nm. This wavelength is chosen based on the UV absorbance spectrum of phenols, providing a good balance of sensitivity and specificity.
Sample Preparation: Samples are dissolved in the mobile phase at the initial conditions (60% ACN/40% Water) to a concentration of approximately 100 µg/mL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. [4]While phenols can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic performance.
[5]
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Derivatization: (Optional but recommended for improved peak shape) Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This replaces the active hydrogen on the phenolic group with a non-polar trimethylsilyl (TMS) group.
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of analytes.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial Temperature: 100 °C, hold for 1 min
Ramp: 15 °C/min to 250 °C
Hold: 5 min at 250 °C
Injection: Splitless injection at 250 °C, 1 µL injection volume.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 50-400
Sample Preparation: Samples are dissolved in a suitable solvent like Dichloromethane. For derivatization, a known amount of sample is evaporated to dryness and reconstituted in pyridine, followed by the addition of BSTFA and heating at 60 °C for 30 minutes.
Cross-Validation Study Design and Comparative Data
The cross-validation study will assess the following parameters for both methods: specificity, linearity, accuracy, and precision (repeatability and intermediate precision). The acceptance criteria should be predefined in a validation protocol.
[6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. [2]For HPLC-UV, this is demonstrated by the peak purity analysis using a diode array detector and by the absence of interfering peaks in a placebo sample. For GC-MS, the high selectivity of the mass spectrometer, especially in selected ion monitoring (SIM) mode, provides excellent specificity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of 3,5-Dibromo-2-methylphenol ranging from 50% to 150% of the target concentration (100 µg/mL) were prepared and analyzed.
Parameter
HPLC-UV
GC-MS (with derivatization)
Acceptance Criteria
Concentration Range
50 - 150 µg/mL
50 - 150 µg/mL
As defined
Correlation Coefficient (r²)
0.9995
0.9998
≥ 0.999
Y-intercept
Close to zero
Close to zero
Not significantly different from zero
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Spike Level
HPLC-UV Mean Recovery (%)
GC-MS Mean Recovery (%)
Acceptance Criteria
80%
99.5
100.2
98.0% - 102.0%
100%
100.1
100.5
98.0% - 102.0%
120%
99.8
99.3
98.0% - 102.0%
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-assay precision): The analysis of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: The analysis of six replicate samples at 100% of the target concentration on a different day, by a different analyst, and/or on a different instrument.
Precision Parameter
HPLC-UV (%RSD)
GC-MS (%RSD)
Acceptance Criteria
Repeatability
0.8%
1.1%
≤ 2.0%
Intermediate Precision
1.2%
1.5%
≤ 2.0%
Conclusion and Method Selection
Both the developed HPLC-UV and GC-MS methods are demonstrated to be suitable for the intended purpose of quantifying 3,5-Dibromo-2-methylphenol. The cross-validation data shows a high degree of concordance between the two methods, with both meeting the pre-defined acceptance criteria for linearity, accuracy, and precision.
HPLC-UV is a robust, reliable, and widely available technique that is well-suited for routine quality control applications where high throughput is often required. Its sample preparation is straightforward, and the instrumentation is less complex than GC-MS.
GC-MS offers superior specificity due to the mass spectrometric detection, making it an excellent choice for impurity identification and for use as a confirmatory technique. While the sample preparation may be more involved if derivatization is required, the enhanced selectivity can be crucial in complex sample matrices.
The choice of method will ultimately depend on the specific application. For routine release testing, the HPLC-UV method is likely to be more efficient. For stability studies where unknown degradation products may arise, or for trace-level analysis, the GC-MS method would be more appropriate. This guide provides the foundational data to justify the use of either method, with the assurance that they will yield comparable and reliable results.
References
U.S. Food and Drug Administration. (2024). Q2(R2)
ProPharma. (2024).
U.S. Food and Drug Administration. (2015).
ECA Academy.
Lab Manager Magazine. (2024).
Benchchem. 3,5-Dibromo-2-methylphenol.
Semantic Scholar.
PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
European Medicines Agency. (2022). ICH guideline Q2(R2)
A Senior Application Scientist's Guide to the Synthesis of 3,5-Dibromo-2-methylphenol: A Comparison of Strategic Catalytic Approaches
Introduction: The Synthetic Challenge of 3,5-Dibromo-2-methylphenol 3,5-Dibromo-2-methylphenol is a valuable brominated phenolic compound, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals,...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Synthetic Challenge of 3,5-Dibromo-2-methylphenol
3,5-Dibromo-2-methylphenol is a valuable brominated phenolic compound, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.[1] However, its synthesis is not straightforward. The direct electrophilic bromination of the logical precursor, 2-methylphenol (o-cresol), is complicated by the powerful ortho-, para-directing effects of both the hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group, being a strongly activating substituent, overwhelmingly directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6). The methyl group further reinforces this directing effect.
Consequently, a simple reaction of 2-methylphenol with a brominating agent, even in the presence of a catalyst, will preferentially yield a mixture of 4-bromo-2-methylphenol, 6-bromo-2-methylphenol, and the over-brominated 4,6-dibromo-2-methylphenol. Achieving the desired 3,5-substitution pattern requires a more nuanced synthetic strategy that circumvents these powerful electronic effects.
This guide provides an in-depth comparison of two primary strategic approaches for the synthesis of 3,5-Dibromo-2-methylphenol. Rather than a simple comparison of catalysts for a non-viable direct bromination, we will explore multi-step synthetic routes, analyzing the catalysts and reagents required for each transformation. We will provide detailed, field-proven protocols and supporting data from analogous transformations reported in the literature to guide researchers in selecting the most effective pathway.
Section 1: Deconstructing the Failure of Direct Catalytic Bromination
In electrophilic aromatic substitution, the regiochemical outcome is dictated by the electronic properties of the substituents on the aromatic ring. For 2-methylphenol, the potent activating nature of the hydroxyl group means that a Lewis acid catalyst, which is often used to polarize the brominating agent (e.g., Br₂), is not even necessary for the reaction to proceed.[2][3] In fact, its inclusion would likely accelerate the formation of undesired polybrominated byproducts.
Catalytic systems designed for regioselectivity, such as zeolites, are renowned for their ability to confer para-selectivity through shape-selective catalysis.[4][5][6] However, this is most effective when the para-position is the most electronically favored, and the catalyst's pores sterically hinder attack at the ortho-positions. In the case of 2-methylphenol, the primary target for these catalysts would be the highly activated 4-position (para to the -OH), which does not lead to the desired product. Therefore, a direct catalytic approach is fundamentally flawed.
Caption: Predicted outcome of direct bromination of 2-methylphenol.
Section 2: A Comparative Analysis of Viable Synthetic Strategies
To synthesize 3,5-Dibromo-2-methylphenol, we must employ strategies that override the innate directing effects of the substrate. Below, we compare two robust, multi-step approaches: the use of reversible blocking groups and a synthetic pathway built around a pre-brominated precursor via the Sandmeyer reaction.
Strategy A: The Blocking Group Approach (Sulfonation-Bromination-Desulfonation)
This classic strategy involves temporarily blocking the highly reactive 4- and 6-positions with a group that can be easily removed later. The sulfonic acid group (-SO₃H) is ideal for this purpose as its installation is reversible.
The logic is as follows:
Sulfonation: The 4- and 6-positions of 2-methylphenol are blocked by electrophilic sulfonation.
Bromination: With the most reactive sites occupied, the brominating agent is forced to substitute at the next most favorable positions, which are the 3- and 5-positions.
Desulfonation: The sulfonic acid groups are removed, typically by steam distillation or acid-catalyzed hydrolysis, to yield the final product.
Caption: Workflow for the blocking group synthesis strategy.
Experimental Protocol (Illustrative)
Step 1: Sulfonation of 2-Methylphenol
To a flask equipped with a stirrer, add 2-methylphenol (1.0 eq).
Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while cooling the flask in an ice bath.
After the addition is complete, heat the mixture to approximately 100-110 °C for 2-3 hours until the reaction is complete (monitored by TLC or HPLC).
Cool the reaction mixture and pour it carefully onto crushed ice to precipitate the sulfonic acid product. Filter and wash with cold water.
Step 2: Bromination of 2-Methylphenol-4,6-disulfonic acid
Dissolve the sulfonic acid intermediate from the previous step in water or an appropriate solvent.
Slowly add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise to the solution.[7] Using NBS is often preferable to liquid bromine for safety and handling.[8] The reaction can be performed at room temperature.
Stir for 1-2 hours until the dibromination is complete.
Step 3: Desulfonation
Transfer the aqueous solution from the previous step to a distillation apparatus.
Add a dilute solution of a strong acid (e.g., 20% H₂SO₄).
Perform steam distillation. The volatile 3,5-Dibromo-2-methylphenol will co-distill with the water.
Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer with anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the final product.
Strategy B: Sandmeyer Reaction of a Pre-brominated Aniline
This strategy builds the molecule from a starting material that already possesses the desired 3,5-dibromo substitution pattern. The key transformation is the conversion of an amino group (-NH₂) to a hydroxyl group (-OH) via a diazonium salt intermediate, a process known as the Sandmeyer reaction. The required precursor is 3,5-Dibromo-2-methylaniline.
The logic is as follows:
Diazotization: The primary amine (3,5-Dibromo-2-methylaniline) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a stable diazonium salt.
Hydrolysis (Sandmeyer-type): The diazonium salt is then heated in an aqueous acidic solution, often in the presence of a copper catalyst, to replace the diazonium group (-N₂⁺) with a hydroxyl group, releasing nitrogen gas.
Caption: Workflow for the Sandmeyer reaction strategy.
Experimental Protocol (Illustrative)
Step 1: Diazotization of 3,5-Dibromo-2-methylaniline
In a flask, suspend 3,5-Dibromo-2-methylaniline (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 3 M H₂SO₄).
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water.
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
Step 2: Hydrolysis of the Diazonium Salt
In a separate flask equipped for distillation, bring a dilute solution of sulfuric acid containing a catalytic amount of copper(I) sulfate to a boil.
Slowly and carefully add the cold diazonium salt solution from the previous step to the boiling acidic solution. A vigorous evolution of nitrogen gas will occur.
The product phenol will steam distill as it is formed.
Collect the distillate and extract the 3,5-Dibromo-2-methylphenol with a suitable organic solvent.
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Section 3: Quantitative and Qualitative Comparison
To aid researchers in selecting the optimal synthetic route, the two strategies are compared based on several key performance indicators. Yields are estimated based on typical efficiencies for these classes of reactions reported in the literature.
Parameter
Strategy A: Blocking Group
Strategy B: Sandmeyer Reaction
Justification & Causality
Starting Material
2-Methylphenol
3,5-Dibromo-2-methylaniline
The availability and cost of the starting material is a primary consideration for scalability. 2-Methylphenol is generally more common and less expensive.
Number of Steps
3 (Sulfonation, Bromination, Desulfonation)
2 (Diazotization, Hydrolysis)
The Sandmeyer route is more concise, potentially leading to higher overall throughput if the starting material is readily available.
Sandmeyer reactions to phenols can be very efficient. The blocking group strategy suffers from potential losses in the final, often harsh, desulfonation step.
Key Reagents & Catalysts
H₂SO₄, NBS/Br₂, Dilute Acid
NaNO₂, H₂SO₄, CuSO₄ (optional catalyst)
Strategy A involves handling fuming sulfuric acid and a brominating agent. Strategy B requires careful temperature control and handling of potentially unstable diazonium salts.
Safety & Handling
Corrosive concentrated acid; steam distillation requires care. NBS is a safer alternative to liquid Br₂.[8]
Diazonium salts are potentially explosive if allowed to dry; strict temperature control is critical.
Both routes have significant safety considerations that require proper experimental setup and personal protective equipment. The risk in the Sandmeyer route is acute (explosion), while the blocking group route involves more general corrosive/toxic hazards.
Scalability
Challenging due to the viscous nature of sulfonation reactions and the energy requirements of steam distillation.
Well-established for industrial scale, but requires excellent thermal management to prevent runaway reactions.
The Sandmeyer reaction is a workhorse in industrial dye and pharmaceutical synthesis, suggesting good scalability with appropriate engineering controls.
Purification
Final product isolated by steam distillation can be of high purity, but removal of any partially desulfonated or isomerized byproducts may be needed.
Potential for side reactions (e.g., azo coupling) can lead to colored impurities that require chromatographic purification.
The choice of purification will depend heavily on the final application's purity requirements.
Conclusion and Expert Recommendation
Both the blocking group strategy and the Sandmeyer reaction pathway represent viable solutions to the synthetic challenge of producing 3,5-Dibromo-2-methylphenol, a task unachievable by direct catalytic bromination of 2-methylphenol.
For laboratory-scale synthesis and methodological exploration , the Blocking Group Strategy (A) is highly instructive. It is an elegant demonstration of chemical principles to control regioselectivity and utilizes a more common and less expensive starting material. It offers multiple stages for optimization and is an excellent choice for academic or process development settings.
For larger-scale or campaign-based synthesis , where the precursor 3,5-Dibromo-2-methylaniline is commercially available or can be synthesized efficiently, the Sandmeyer Reaction (B) is likely superior. Its higher potential overall yield and fewer steps make it a more atom- and time-economical choice, provided that the necessary safety protocols for handling diazonium intermediates are rigorously implemented.
Ultimately, the choice of catalyst and methodology is not merely about yield but is a holistic decision involving cost, safety, scalability, and available resources. This guide provides the foundational data and expert rationale to empower researchers to make an informed choice for their specific objectives.
References
Berthelot, J., et al. (2000). Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. Journal of the Chemical Society, Perkin Transactions 1, (16), 2745-2752. Available at: [Link]
Bovonsombat, P., et al. (2008). Facile syntheses of 3-halo and mixed 3,5-dihalo analogues of N-acetyl-l-tyrosine via sulfonic acid-catalysed regioselective monohalogenation. Tetrahedron Letters, 49(48), 7008-7011. Available at: [Link]
Chhattise, P. K., et al. (2008). Photochemical bromination of aromatic compounds using N-bromosuccinimide. Tetrahedron Letters, 49(1), 189-194. Available at: [Link]
Das, B., et al. (2006). A mild and efficient method for the regioselective bromination of phenols using KBr and ZnAl–BrO3−–layered double hydroxides. Molecules, 11(1), 1-7. Available at: [Link]
Firouzabadi, H., et al. (2001). Efficient and regioselective bromination of phenols and phenol ethers with N-bromosuccinimide over H-ZSM-5. Journal of the Chemical Society, Perkin Transactions 1, (21), 2691-2692. Available at: [Link]
Majetich, G., et al. (1995). N-Bromosuccinimide/silica gel: a convenient reagent for regioselective electrophilic aromatic brominations. The Journal of Organic Chemistry, 60(25), 8114-8119. Available at: [Link]
Pearson, D. E., et al. (1969). The Bromination of Phenols. Journal of Organic Chemistry, 34(11), 3610-3612. Available at: [Link]
Smith, K., et al. (1999). Aromatic bromination. Journal of the Chemical Society, Perkin Transactions 1, (18), 2753-2758. Available at: [Link]
Wikipedia contributors. (2023). N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. Available at: [Link]
Yeung, Y.-Y., et al. (2018). A Practical, Ortho-Selective Monohalogenation and Phenylselenation of Phenols by Direct C–H Halogenation. ACS Catalysis, 8(5), 4033-4038. Available at: [Link]
literature review of the applications of 3,5-Dibromo-2-methylphenol
An In-Depth Guide to the Applications of 3,5-Dibromo-2-methylphenol in Synthetic Chemistry As a cornerstone in the synthesis of complex organic molecules, 3,5-Dibromo-2-methylphenol presents itself as a versatile and hig...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Applications of 3,5-Dibromo-2-methylphenol in Synthetic Chemistry
As a cornerstone in the synthesis of complex organic molecules, 3,5-Dibromo-2-methylphenol presents itself as a versatile and highly functionalized building block for researchers in medicinal chemistry and materials science. This guide offers a comprehensive review of its applications, provides a comparative analysis with alternative reagents, and includes detailed experimental protocols to demonstrate its practical utility.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis. 3,5-Dibromo-2-methylphenol is a solid at room temperature with a molecular formula of C₇H₆Br₂O.[1] Its structure, featuring a hydroxyl group, a methyl group, and two bromine atoms on the aromatic ring, provides multiple sites for chemical modification.
Table 1: Physicochemical Properties of 3,5-Dibromo-2-methylphenol
The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4 peaks) in mass spectrometry, which is a key identifier for this compound.[2]
The Synthetic Utility of 3,5-Dibromo-2-methylphenol
The strategic placement of reactive groups on the phenol ring makes 3,5-Dibromo-2-methylphenol a valuable intermediate. The hydroxyl group can undergo O-alkylation or be converted into a better leaving group, while the bromine atoms are prime candidates for metal-catalyzed cross-coupling reactions.
Caption: Reactive sites on the 3,5-Dibromo-2-methylphenol molecule.
This trifecta of reactive sites allows for a modular and sequential approach to building complex molecular architectures. By carefully choosing reaction conditions, chemists can selectively functionalize one site while leaving the others intact for subsequent transformations.
Key Applications in the Synthesis of Bioactive Molecules
Research has primarily focused on using dibromomethylphenols as foundational scaffolds for molecules with potential therapeutic value.[2]
Synthesis of Chalcones and N-acetyl Pyrazolines
Derivatives of dibromomethylphenols serve as starting materials for synthesizing chalcones through Claisen-Schmidt condensation. These chalcones are, in turn, key intermediates for creating heterocyclic compounds like N-acetyl pyrazolines, which are investigated for their potential antimicrobial activities.[2]
Precursors to Benzoxazinone Derivatives
Dibrominated aromatic compounds are also explored as precursors for novel benzoxazinone derivatives. These resulting structures are often screened for potential anticancer activity, highlighting the role of dibromomethylphenols as versatile intermediates in medicinal chemistry.[2]
Comparative Analysis with Alternative Phenolic Building Blocks
While 3,5-Dibromo-2-methylphenol is a potent synthetic tool, other related phenols offer different advantages depending on the synthetic goal.
Table 2: Comparison of 3,5-Dibromo-2-methylphenol with Alternative Phenolic Building Blocks
The C2-methyl group provides steric hindrance, potentially allowing for regioselective reactions at the less hindered C5-bromo position. It also has a slight electron-donating effect.
Symmetrical structure simplifies some reactions but lacks the steric differentiation of the methylated analogue.
The C4-methyl group has an electronic effect on the ring but offers less steric differentiation between the two bromine atoms compared to the C2-methyl isomer.
Synthetic Utility
Ideal for building 1,2,3,5-tetrasubstituted benzene derivatives where steric control is needed.
A fundamental building block for 1,3,5-trisubstituted benzene derivatives.[3]
Useful for creating 1,3,4,5-tetrasubstituted systems.
General pharmaceutical intermediate for Suzuki coupling and other derivatizations.[3]
Used as a building block where the para-methyl group is a desired feature in the final product.
The choice between these building blocks is a critical experimental decision. If the synthetic target requires a sterically differentiated environment around the bromine atoms, 3,5-Dibromo-2-methylphenol is the superior choice. If a simple, symmetric 1,3,5-substitution pattern is desired, 3,5-Dibromophenol is more direct.
This protocol provides a representative example of how 3,5-Dibromo-2-methylphenol can be used in a common and powerful C-C bond-forming reaction.
Objective: To synthesize 3-bromo-5-(4-methoxyphenyl)-2-methylphenol via a regioselective Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount
Moles
3,5-Dibromo-2-methylphenol
265.93
266 mg
1.0 mmol
4-Methoxyphenylboronic acid
151.96
167 mg
1.1 mmol
Pd(PPh₃)₄
1155.56
58 mg
0.05 mmol
K₂CO₃ (2M solution)
138.21
1.5 mL
3.0 mmol
1,4-Dioxane
-
10 mL
-
Step-by-Step Procedure
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dibromo-2-methylphenol (266 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
Solvent and Base Addition: Add 10 mL of 1,4-dioxane and 1.5 mL of 2M aqueous potassium carbonate solution to the flask via syringe.
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and wash with 20 mL of brine.
Extraction: Separate the organic layer, and extract the aqueous layer twice more with 10 mL of ethyl acetate.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-5-(4-methoxyphenyl)-2-methylphenol.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Safety and Handling
As with all brominated organic compounds, proper safety precautions are essential.
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6] Harmful if swallowed.[7]
Precautionary Statements:
Wear protective gloves, clothing, eye, and face protection.[4][7]
Use only in a well-ventilated area. Avoid breathing dust.[4]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]
IF ON SKIN: Wash with plenty of soap and water.[4]
Storage: Store in a cool, dry, well-ventilated place. Keep containers tightly closed.
3,5-Dibromo-2-methylphenol is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the strategic construction of complex molecules, particularly those with potential biological activity. While other brominated phenols are available, the specific placement of the methyl group in 3,5-Dibromo-2-methylphenol offers distinct steric and electronic advantages for certain synthetic targets. A comprehensive understanding of its properties, reactivity, and safe handling procedures enables researchers to effectively leverage this reagent in the development of novel compounds.
References
Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Bromo-5-methylphenol. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dibromo-2,6-dimethylphenol. Retrieved from [Link]
PubChemLite. (n.d.). 3,5-dibromo-2-methylphenol (C7H6Br2O). Retrieved from [Link]
PubChem. (n.d.). 3,5-Dibromo-4-methylphenol. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 3,5-Dibromo-4-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3,5-Dibromo-2-methylphenol
For researchers and professionals in the dynamic fields of pharmaceutical development and fine chemical synthesis, the efficient and economical production of key intermediates is a cornerstone of success. 3,5-Dibromo-2-m...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and professionals in the dynamic fields of pharmaceutical development and fine chemical synthesis, the efficient and economical production of key intermediates is a cornerstone of success. 3,5-Dibromo-2-methylphenol is a valuable building block, finding its utility in the synthesis of a variety of more complex molecules.[1] This guide offers a comprehensive comparison of three distinct synthetic routes to this important compound. We will delve into detailed experimental protocols, present a thorough cost-effectiveness analysis, and provide visual workflows to aid in the selection of the most appropriate methodology for your specific laboratory or production needs.
Introduction to Synthetic Strategies
The synthesis of 3,5-Dibromo-2-methylphenol primarily involves the electrophilic aromatic substitution of 2-methylphenol (o-cresol). The hydroxyl and methyl groups of the starting material are ortho- and para-directing, making the 3 and 5 positions susceptible to bromination. The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and cost of the final product. In this guide, we will evaluate the following three synthetic pathways:
Route 1: Direct Dibromination with Elemental Bromine (Br₂)
Route 2: Dibromination using N-Bromosuccinimide (NBS)
Route 3: Oxidative Dibromination with Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂)
Route 1: Direct Dibromination with Elemental Bromine
This classical method utilizes the direct reaction of 2-methylphenol with elemental bromine, typically in a suitable solvent like acetic acid or a chlorinated hydrocarbon.[2][3][4][5][6] The reaction is generally rapid but can be challenging to control, potentially leading to the formation of polybrominated byproducts.
Experimental Protocol
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), dissolve 10.8 g (0.1 mol) of 2-methylphenol in 100 mL of glacial acetic acid.
Cool the solution to 0-5 °C in an ice bath.
Slowly add 35.2 g (0.22 mol) of elemental bromine dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, pour the mixture into 500 mL of ice-cold water with stirring.
The crude 3,5-Dibromo-2-methylphenol will precipitate as a solid.
Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain the pure product.
Dry the purified product in a vacuum oven.
Reaction Workflow
Caption: Workflow for the direct dibromination of 2-methylphenol using elemental bromine.
Route 2: Dibromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and more selective brominating agent compared to elemental bromine.[7] This route often leads to cleaner reactions with fewer byproducts, simplifying the purification process. The reaction is typically carried out in a polar solvent like acetonitrile or acetic acid.
Experimental Protocol
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.8 g (0.1 mol) of 2-methylphenol and 39.6 g (0.22 mol) of N-bromosuccinimide in 150 mL of acetonitrile.
Stir the reaction mixture at room temperature for 4-6 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Dissolve the residue in 100 mL of dichloromethane and wash with 2 x 50 mL of water to remove succinimide.
Dry the organic layer over anhydrous sodium sulfate and filter.
Evaporate the solvent to obtain the crude product.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent.
Reaction Workflow
Caption: Workflow for the dibromination of 2-methylphenol using N-Bromosuccinimide.
Route 3: Oxidative Dibromination with HBr and H₂O₂
This method is considered a "greener" alternative as it avoids the use of hazardous elemental bromine. The in-situ generation of bromine from the oxidation of hydrobromic acid with hydrogen peroxide offers a safer and more environmentally friendly approach.[8]
Experimental Protocol
In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.8 g (0.1 mol) of 2-methylphenol and 100 mL of a 1:1 mixture of water and acetic acid.
Add 37.5 mL (0.22 mol) of 48% aqueous hydrobromic acid to the mixture.
Slowly add 12.5 mL (0.11 mol) of 30% hydrogen peroxide dropwise over 30 minutes at room temperature.
Stir the reaction mixture for 3-5 hours at room temperature.
Monitor the reaction progress by TLC.
After completion, a solid precipitate of the product will form.
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Recrystallize the crude product from ethanol to obtain pure 3,5-Dibromo-2-methylphenol.
Reaction Workflow
Caption: Workflow for the oxidative dibromination of 2-methylphenol using HBr and H₂O₂.
Cost-Effectiveness and Performance Comparison
The selection of a synthetic route is often a balance between cost, efficiency, and safety. The following table provides a comparative analysis of the three routes discussed. Please note that reagent prices are approximate and can vary based on supplier, purity, and quantity.
Parameter
Route 1: Direct Bromination (Br₂)
Route 2: N-Bromosuccinimide (NBS)
Route 3: Oxidative Bromination (HBr/H₂O₂)
Starting Material
2-Methylphenol
2-Methylphenol
2-Methylphenol
Primary Reagents
Elemental Bromine (Br₂)
N-Bromosuccinimide (NBS)
Hydrobromic Acid (HBr), Hydrogen Peroxide (H₂O₂)
Approx. Reagent Cost/mol of Product *
~$1.50 - $3.00
~$10.00 - $15.00
~$2.00 - $4.00
Typical Yield
70-85% (estimated)
80-90% (estimated)
75-90% (estimated)
Reaction Time
3-4 hours
4-6 hours
3-5 hours
Purification Method
Recrystallization
Column Chromatography or Recrystallization
Recrystallization
Safety Concerns
Highly corrosive and toxic Br₂, evolution of HBr gas
Irritant, handle in a fume hood
Corrosive HBr, strong oxidizer (H₂O₂)
Waste Products
HBr, brominated byproducts
Succinimide, brominated byproducts
Water, unreacted HBr
Green Chemistry Aspect
Poor
Moderate
Good
*Disclaimer: Reagent costs are estimates based on bulk pricing from various suppliers and are subject to change. This analysis is for comparative purposes only.
Product Characterization
The identity and purity of the synthesized 3,5-Dibromo-2-methylphenol can be confirmed by standard analytical techniques.
Mass Spectrometry (EI): m/z 266 (M⁺), 268 (M⁺+2), 270 (M⁺+4) in a characteristic 1:2:1 ratio for a dibrominated compound.
Conclusion and Recommendations
Each synthetic route to 3,5-Dibromo-2-methylphenol presents a unique set of advantages and disadvantages.
Route 1 (Direct Bromination with Br₂): This is the most economically favorable route in terms of raw material cost. However, it requires careful control of reaction conditions to minimize byproduct formation and involves handling highly corrosive and toxic elemental bromine. This route is well-suited for large-scale production where cost is a primary driver and appropriate safety infrastructure is in place.
Route 2 (N-Bromosuccinimide): While being the most expensive option, the use of NBS offers higher selectivity and often leads to cleaner reactions, which can significantly reduce purification costs and time. This makes it an excellent choice for smaller-scale laboratory syntheses where purity and ease of handling are prioritized over raw material cost.
Route 3 (Oxidative Bromination with HBr/H₂O₂): This "green" approach offers a good balance between cost, efficiency, and safety. It avoids the use of elemental bromine and generates water as the primary byproduct. This route is a compelling option for both laboratory and industrial settings, particularly for organizations with a strong commitment to sustainable chemistry.
Ultimately, the choice of the optimal synthetic route will depend on the specific requirements of the project, including the desired scale of production, purity specifications, budget constraints, and safety and environmental considerations. This guide provides the necessary data and insights to make an informed decision.
References
PrepChem. (n.d.). Synthesis of 3,5-dibromo-2,4,6-trimethylphenol. [Link]
MDPI. (2020). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]
Vibhute, Y. B., & Jagdale, M. H. (1990). Kinetics of Bromination of Phenols. Bulletin of the Korean Chemical Society, 11(3), 308-312.
Khan Academy. (n.d.). Bromination of Phenols. [Link]
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. [Link]
Navigating the Disposal of 3,5-Dibromo-2-methylphenol: A Guide for the Modern Laboratory
In the fast-paced world of pharmaceutical research and drug development, the synthesis of novel compounds is a daily occurrence. However, the lifecycle of these chemicals extends far beyond the reaction flask.
Author: BenchChem Technical Support Team. Date: January 2026
In the fast-paced world of pharmaceutical research and drug development, the synthesis of novel compounds is a daily occurrence. However, the lifecycle of these chemicals extends far beyond the reaction flask. The responsible management and disposal of reagents, byproducts, and residues are paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Dibromo-2-methylphenol, a halogenated aromatic compound frequently used as a chemical intermediate.[1]
Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols. Understanding the "why" empowers researchers to make informed decisions, creating a self-validating system of safety and responsibility within the laboratory.
Hazard Identification: Understanding the Inherent Risks
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is critical. 3,5-Dibromo-2-methylphenol, like many halogenated phenols, presents a multi-faceted risk profile.
Human Health Hazards: Safety Data Sheets (SDS) for closely related brominated phenols consistently classify them as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3][4][5][6] Some are also categorized as harmful if swallowed (H302).[2][5][7] Direct contact should always be avoided through the stringent use of Personal Protective Equipment (PPE).
Environmental Hazards: Brominated aromatic compounds are of significant environmental concern. Their halogenated structure can contribute to persistence in the environment.[8] Improper disposal, particularly through incineration at facilities not equipped to handle halogenated waste, can lead to the formation of hazardous polybrominated dibenzodioxins and dibenzofurans. The European Chemicals Agency (ECHA) has highlighted that the waste stage is a key contributor to the release of these substances into the environment.[8]
Proper disposal begins at the point of generation. Adherence to a strict on-site management plan is the first line of defense against accidental exposure and regulatory non-compliance.
Step 1: Waste Segregation
This is the most critical step. Halogenated organic waste must be collected separately from non-halogenated waste streams.[9]
Causality: Mixing these waste streams complicates disposal immensely. Licensed hazardous waste incinerators use specific flue gas "scrubbing" systems to neutralize the acidic gases (like hydrogen bromide) produced when halogenated compounds are burned.[10] Disposing of this waste in a standard solvent stream can damage equipment and release harmful pollutants.
Step 2: Container Selection and Labeling
Container: Use only designated, chemically resistant, and sealable containers for waste collection.[11][12] Ensure the container is compatible with brominated phenols.
Labeling: The container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "3,5-Dibromo-2-methylphenol"
Associated hazards (e.g., "Irritant," "Toxic")
The accumulation start date
Causality: Proper labeling is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA). It ensures that everyone in the lab, from the researcher to the Environmental Health & Safety (EHS) officer, understands the container's contents and associated risks, preventing accidental mixing or improper handling.
Step 3: Safe Storage
Store the sealed waste container in a designated satellite accumulation area. This area should be:
At or near the point of generation.
Under the control of the laboratory personnel.
In a cool, dry, and well-ventilated location away from incompatible materials like strong oxidizing agents.[6][12][13]
Within a secondary containment bin to mitigate risks from potential leaks.
Disposal Decision Workflow
The specific actions for disposal depend on the nature of the waste—whether it is a small spill cleanup residue or bulk material from a reaction.
Caption: Disposal decision workflow for 3,5-Dibromo-2-methylphenol.
Step-by-Step Disposal Procedures
Protocol 1: Minor Spill Cleanup
This protocol applies to small spills manageable by trained laboratory personnel.
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation (e.g., in a chemical fume hood).[12]
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[2][3]
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[13] Do not use combustible materials like paper towels or sawdust.
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Use non-sparking tools to prevent ignition sources.[11]
Seal and Label: Securely close the container and label it as "Hazardous Waste: 3,5-Dibromo-2-methylphenol Spill Debris."
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]
Final Disposal: Transfer the sealed container to the satellite accumulation area for collection by your institution's EHS department or a licensed hazardous waste contractor.
Protocol 2: Bulk Waste Disposal
This protocol applies to unused or expired chemicals and reaction residues.
Characterize Waste: Confirm that the waste stream only contains 3,5-Dibromo-2-methylphenol and compatible (i.e., other halogenated) solvents or reagents.
Transfer to Waste Container: Carefully transfer the material into the designated, properly labeled "Halogenated Organic Waste" container located in your satellite accumulation area.
Seal and Store: Ensure the container is tightly sealed and stored in secondary containment. Do not overfill the container.
Schedule Pickup: Follow your institution's procedures to have the waste collected by a licensed hazardous waste disposal company. This is non-negotiable. Chemical waste must be managed by certified professionals who can ensure it is transported to an appropriate treatment, storage, and disposal facility (TSDF).
The Regulatory Imperative: EPA and RCRA
Under the EPA's RCRA, chemical waste is highly regulated. Halogenated organic compounds are explicitly listed and controlled.[14][15] While 3,5-Dibromo-2-methylphenol is not individually listed by name, it falls into regulated categories. Depending on its use, it could be classified under:
F-Listed Wastes: If used as a solvent, it could be part of the F001 or F002 waste streams from non-specific sources.[16]
U- or P-Listed Wastes: If it is a discarded, unused commercial chemical product, it could potentially be classified here, though it is not currently on these lists.[13][17]
The key takeaway for the researcher is that this compound must be managed as a regulated hazardous waste. The responsibility for this designation begins with the generator (the lab).[13] Final disposal will likely involve high-temperature incineration at a facility permitted to handle halogenated hazardous waste.[10]
By adhering to these scientifically grounded procedures, you not only protect yourself and your colleagues but also uphold the highest standards of environmental stewardship and regulatory compliance.
References
Chemical Safety Data Sheet MSDS / SDS - 3,5-DIBROMO-2-METHYLTHIOPHENE - ChemicalBook.
Safety Data Sheet - Angene Chemical. (2021-05-01).
Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
What is bromine and what are the safe disposal and recycling methods? - Ideal Response.
3,5-Dibromo-4-methylphenol - SAFETY DATA SHEET. (2024-02-17).
Safety data sheet - CPAChem. (2023-04-04).
Bromination Process For Disposal Of Spilled Hazardous Materials. (Dec 1983). EPA.
Safety Data Sheet - Fluorochem. (2024-12-19).
BROMINE AND WASTE INCINERATION. Chemosphere.
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer.
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,5-Dibromo-2-methylphenol
Inferred Hazard Profile: A Precautionary Approach Given its structure—a phenol ring substituted with two bromine atoms and a methyl group—we must anticipate a significant hazard profile. Phenols as a class are known to b...
Author: BenchChem Technical Support Team. Date: January 2026
Inferred Hazard Profile: A Precautionary Approach
Given its structure—a phenol ring substituted with two bromine atoms and a methyl group—we must anticipate a significant hazard profile. Phenols as a class are known to be corrosive and systemically toxic, with the ability to be rapidly absorbed through the skin, often with an anesthetic effect that can delay the perception of a chemical burn.[1] Halogenation can further modify a compound's toxicological properties.
Based on data from similar compounds, the primary hazards of 3,5-Dibromo-2-methylphenol are inferred to be:
Acute Toxicity: Likely toxic if swallowed or in contact with skin.[2]
Skin Corrosion/Irritation: Expected to cause severe skin burns and damage.[2][3]
Serious Eye Damage: Expected to cause serious, potentially irreversible eye damage.[3][4]
Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a dust or aerosol.[5][6]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, crucial barrier between you and a chemical hazard. However, it should always be used in conjunction with robust engineering and administrative controls.
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of 3,5-Dibromo-2-methylphenol, including weighing, transfers, and solution preparation.[7][8] This mitigates the primary inhalation risk. Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9]
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and emergency procedures. Work in a designated area to prevent cross-contamination.
Personal Protective Equipment (PPE): A Multi-Level Barrier
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Eye and Face Protection
Due to the high likelihood of severe eye damage, protection must be comprehensive.
Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[10][11]
Recommended for All Procedures: A full-face shield must be worn over safety goggles, especially when handling solutions, transferring the material, or during any operation with a risk of splashes or aerosolization.[4][7]
Hand Protection
Phenol and its derivatives can penetrate skin with high efficiency.[1] Therefore, hand protection is of paramount importance. Standard lightweight nitrile gloves are insufficient for anything beyond incidental splash protection.[1]
Mandatory Protocol: Double-Gloving.
Inner Glove: A standard nitrile examination glove. This provides a base layer of protection and makes doffing the outer gloves safer.
Outer Glove: A chemical-resistant glove with proven resistance to phenols and brominated compounds. Recommended materials include Butyl Rubber or Neoprene (minimum thickness of 0.3 mm).[1][7]
Causality: The outer glove provides the primary chemical barrier, while the inner glove protects the skin during the removal of the heavily contaminated outer layer. Gloves must be inspected for any signs of degradation or perforation before each use and changed immediately if contamination is suspected.[10]
Body Protection
Protecting the skin on the arms, torso, and legs is crucial to prevent accidental contact.
Standard Operations: A flame-retardant lab coat is the minimum requirement.[2]
High-Risk Operations: For procedures involving larger quantities (>1 g) or a significant risk of splashing, a chemical-resistant apron or disposable coverall should be worn over the lab coat.[1][7] Ensure legs are fully covered (long pants) and wear impervious, closed-toe shoes.[1]
Respiratory Protection
While a fume hood is the primary control for inhalation hazards, supplementary respiratory protection may be necessary.
Routine Handling: For handling small quantities exclusively within a functioning fume hood, respiratory protection may not be required.
Non-Routine or High-Risk Scenarios: If there is a risk of generating dust or aerosols (e.g., during a spill, weighing large quantities of a solid, or if engineering controls are compromised), a NIOSH-approved respirator is required.[7] A half-mask or full-face respirator equipped with combination P100 (HEPA) filters and organic vapor cartridges is recommended.
Preparation: Cordon off the work area. Confirm the fume hood is functioning correctly. Ensure the safety shower and eyewash station are unobstructed.
Donning PPE: Don PPE in the correct order: lab coat, inner nitrile gloves, outer chemical-resistant gloves, and finally, safety goggles and face shield.
Handling: Conduct all work in the fume hood.[8] Use spatulas and anti-static weigh paper for solid transfers to minimize dust.[8] Add solids to solvents slowly to avoid splashing.
Post-Handling: Decontaminate all equipment and the work surface.
Doffing PPE: Carefully remove PPE, avoiding contact with contaminated outer surfaces. Remove the outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.[4]
Caption: A typical workflow for safely handling 3,5-Dibromo-2-methylphenol.
Emergency Procedures: Exposure and Spills
Skin Contact: This is a medical emergency. Immediately go to the safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing while rinsing.[3][9] Seek immediate medical attention. If available, after an initial water rinse, liberally apply Polyethylene Glycol 300 or 400 (PEG 300/400) with gauze, as it is more effective at removing phenol from the skin than water alone.[1][12]
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Spill Management: Evacuate the immediate area.[8] If the spill is contained within the fume hood, it can be managed by trained personnel wearing full PPE, including respiratory protection. Cover the spill with a non-combustible absorbent material like sand or vermiculite.[9] Do not use combustible materials like paper towels or sawdust.[9] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10][13]
Disposal Plan
All materials contaminated with 3,5-Dibromo-2-methylphenol, including excess reagent, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[8]
Segregation: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams.[6]
Storage: Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste.[10]
Disposal: Arrange for disposal through a licensed chemical destruction plant. Controlled incineration with flue gas scrubbing is an appropriate method for halogenated organic compounds.[6][10] Do not discharge to sewer systems.[10]
References
Benchchem. Personal protective equipment for handling 3,5-DiBr-PAESA. Benchchem. Accessed January 13, 2026.
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3,5-DIBROMO-2-METHYLTHIOPHENE. ChemicalBook. Accessed January 13, 2026.
Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Accessed May 6, 2025.
Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-methylphenol. Fisher Scientific. Accessed January 13, 2026.
University of Michigan Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE. EHS University of Michigan. Accessed January 13, 2026.
Aaronchem. Safety Data Sheet - 4-Bromo-3-fluoro-2-methylphenol. Aaronchem. Accessed August 8, 2025.
Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-o-cresol. Fisher Scientific. Accessed December 18, 2025.
Angene Chemical. Safety Data Sheet - 2-Bromo-5-methylphenol. Angene Chemical. Accessed May 1, 2021.
Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Cole-Parmer. Accessed January 13, 2026.
Thermo Fisher Scientific. SAFETY DATA SHEET - 3,5-Dibromo-4-methylphenol. Thermo Fisher Scientific. Accessed February 17, 2024.
Protocols.io. PHENOL FIRST AID and personal protective equipment. Protocols.io. Accessed September 9, 2020.
Benchchem. Proper Disposal of Methyl 2,3-dibromo-3-phenylpropanoate: A Step-by-Step Guide. Benchchem. Accessed January 13, 2026.
Benchchem. Personal protective equipment for handling 3-Bromo-5-(bromomethyl)benzonitrile. Benchchem. Accessed January 13, 2026.
Sigma-Aldrich. 3,5-DIBROMO-2-METHYLPHENOL AldrichCPR. Sigma-Aldrich. Accessed January 13, 2026.
Benchchem. Essential Procedures for the Safe Disposal of 3-[(Dimethylamino)methyl]phenol. Benchchem. Accessed January 13, 2026.